molecular formula C16H21NO2 B219778 Troparil, (+)- CAS No. 74163-84-1

Troparil, (+)-

Cat. No.: B219778
CAS No.: 74163-84-1
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-CBBWQLFWSA-N

Description

Troparil, (+)-, also known as Troparil, (+)-, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
The exact mass of the compound Troparil, (+)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Troparil, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Troparil, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,3R,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336295
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74163-84-1, 50583-05-6
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troparil
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Record name Troparil, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
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Record name TROPARIL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBH684Y4X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROPARIL, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Troparil on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2, is a potent and selective phenyltropane-based dopamine reuptake inhibitor (DRI). Its mechanism of action centers on its high-affinity binding to the dopamine transporter (DAT), a crucial protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking this reuptake process, (+)-Troparil effectively increases the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic neurotransmission. This guide provides a detailed examination of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize the mechanism of action of (+)-Troparil on dopamine transporters.

Core Mechanism of Action: Inhibition of Dopamine Reuptake

The primary mechanism of action of (+)-Troparil is the competitive inhibition of the dopamine transporter (DAT).[1] By binding to the DAT, (+)-Troparil blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, which leads to an increase in the extracellular levels of dopamine.[2] This enhanced dopaminergic signaling is the basis for its stimulant effects.[1] Structurally, (+)-Troparil is a phenyltropane derivative, and its tropane ring is a key feature for its high-affinity binding to the DAT.[3] Unlike cocaine, the phenyl ring in (+)-Troparil is directly connected to the tropane ring, a structural feature that contributes to its longer duration of action.[4]

Quantitative Pharmacological Data

The affinity of (+)-Troparil for the dopamine transporter and its potency in inhibiting dopamine uptake have been quantified in various studies. The following tables summarize key quantitative data, providing a comparison with cocaine, a well-known dopamine reuptake inhibitor.

Table 1: Binding Affinity (Ki) for the Dopamine Transporter (DAT)

CompoundKi (nM)Species/TissueRadioligandReference
(+)-Troparil49.8 ± 2.2Rat Striatum[3H]WIN 35,428[2]
(+)-Troparil4.2Not SpecifiedNot Specified[1]
Cocaine241 ± 18Rat Striatum[3H]WIN 35,428[2]
Cocaine89Not SpecifiedNot Specified[1]

Note: Discrepancies in Ki values can arise from different experimental conditions and methodologies.

Table 2: Inhibition of Dopamine Uptake (IC50)

CompoundIC50 (nM)Species/Tissue/Cell LineAssay TypeReference
(+)-TroparilData not available in cited sources
CocaineData not available in cited sources

Specific IC50 values for (+)-Troparil from primary literature with a direct comparison to cocaine under identical conditions were not available in the searched resources. However, it is consistently reported that (+)-Troparil is several times more potent than cocaine at inhibiting dopamine uptake.[4]

Experimental Protocols

The characterization of (+)-Troparil's mechanism of action relies on well-established experimental procedures. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor or transporter. For (+)-Troparil, [3H]WIN 35,428, its radiolabeled form, is commonly used.

Objective: To determine the binding affinity (Ki) of (+)-Troparil for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [3H]WIN 35,428 (radioligand)

  • Unlabeled (+)-Troparil and other competing ligands

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet (P2 fraction) rich in DAT.[5] Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of unlabeled (+)-Troparil (or other competitor). For determining total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a potent DAT inhibitor like GBR 12909.[6]

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.[8]

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep1 Rat Striatal Tissue Homogenate assay_setup Combine Membranes, Radioligand, and Competitor prep1->assay_setup prep2 [3H]WIN 35,428 (Radioligand) prep2->assay_setup prep3 Unlabeled (+)-Troparil (Competitor) prep3->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification data_analysis Calculate Ki from Competition Curve quantification->data_analysis

Workflow for Radioligand Binding Assay
Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the potency (IC50) of (+)-Troparil in inhibiting dopamine uptake.

Materials:

  • Fresh or frozen brain tissue (e.g., mouse or rat striatum)[9]

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[9]

  • Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)[9]

  • [3H]Dopamine

  • Unlabeled (+)-Troparil and other test compounds

  • Cocaine or another potent DAT inhibitor (for determining non-specific uptake)[9]

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.[10]

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (+)-Troparil or vehicle at 37°C for a short period.[10]

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.[9]

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[10]

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.[10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor like cocaine) from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the (+)-Troparil concentration to determine the IC50 value.

experimental_workflow_uptake_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep1 Brain Tissue (e.g., Striatum) prep2 Synaptosome Isolation prep1->prep2 preincubation Pre-incubate Synaptosomes with (+)-Troparil prep2->preincubation initiation Add [3H]Dopamine preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Rapid Filtration and Washing incubation->termination quantification Scintillation Counting termination->quantification data_analysis Calculate IC50 quantification->data_analysis

Workflow for Synaptosomal Dopamine Uptake Assay

Downstream Signaling Pathways

The inhibition of the dopamine transporter by (+)-Troparil leads to an accumulation of extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1-D5). The subsequent activation of these G-protein coupled receptors initiates intracellular signaling cascades. While direct studies on the specific downstream signaling effects of (+)-Troparil are limited, the consequences of increased dopaminergic tone are well-characterized and are likely to be initiated by (+)-Troparil.

Dopamine Receptor-Mediated Signaling

Increased synaptic dopamine resulting from DAT inhibition by (+)-Troparil will primarily activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

  • D1-like Receptor Activation: These receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[]

  • D2-like Receptor Activation: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12]

dopamine_signaling_overview cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil DAT Dopamine Transporter (DAT) Troparil->DAT Inhibits DA Dopamine D1R D1-like Receptor DA->D1R Activates D2R D2-like Receptor DA->D2R Activates DAT->DA Reuptake AC_stim Adenylyl Cyclase (Activated) D1R->AC_stim Stimulates (Gs/olf) AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Inhibits (Gi/o) cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA Activation cAMP_inc->PKA

Overview of Dopamine Receptor Signaling
Putative Downstream Effects on PKC and ERK/MAPK Pathways

While direct evidence for (+)-Troparil's influence is lacking, the modulation of dopamine receptors is known to impact Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathways.

  • Protein Kinase C (PKC): Activation of certain dopamine receptor subtypes, particularly through Gq-coupled pathways which can be engaged by D1-D2 receptor heteromers, can lead to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), the latter of which activates PKC. PKC, in turn, can phosphorylate various substrates, including the DAT itself, which can modulate its function and trafficking.[5]

  • ERK/MAPK Pathway: The ERK/MAPK pathway is a critical signaling cascade involved in synaptic plasticity and gene expression. Its activation by dopamine receptor stimulation is complex and can be mediated through both PKA-dependent and independent mechanisms. For instance, D1 receptor activation can lead to ERK phosphorylation, a process that can be modulated by glutamate co-signaling and the inhibition of phosphatases like STEP (striatal-enriched tyrosine phosphatase).[][13]

downstream_signaling cluster_receptor Dopamine Receptor Activation cluster_pkc PKC Pathway cluster_erk ERK/MAPK Pathway DA_receptor Dopamine Receptors (e.g., D1-D2 Heteromer) PLC Phospholipase C (PLC) DA_receptor->PLC Activates (Gq) PKA PKA DA_receptor->PKA via cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates PKC_substrates PKC Substrates (e.g., DAT) PKC->PKC_substrates Phosphorylates Ras Ras PKA->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Putative Downstream Signaling Pathways

Conclusion

(+)-Troparil exerts its effects primarily through the potent and selective inhibition of the dopamine transporter. This action leads to an elevation of synaptic dopamine levels, thereby amplifying dopaminergic neurotransmission. The quantitative data demonstrate its higher affinity for the DAT compared to cocaine. The experimental protocols detailed herein provide a framework for the continued investigation of (+)-Troparil and other phenyltropane-based dopamine reuptake inhibitors. While the direct downstream signaling consequences of (+)-Troparil binding are an area for further research, its ability to increase extracellular dopamine implicates the involvement of canonical dopamine receptor-mediated signaling pathways, including those involving PKA, and potentially PKC and ERK/MAPK. This comprehensive understanding of (+)-Troparil's mechanism of action is crucial for its application in neuroscience research and for the development of novel therapeutics targeting the dopamine system.

References

Synthesis and chemical characterization of (+)-Troparil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Chemical Characterization of (+)-Troparil

Introduction

(+)-Troparil, also known by its systematic IUPAC name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a potent stimulant and a phenyltropane-based dopamine reuptake inhibitor (DRI).[1][2] It is structurally related to cocaine but possesses a more stable carbon-carbon bond between the phenyl group and the tropane ring, in contrast to the hydrolyzable ester linkage in cocaine.[1] This structural modification eliminates local anesthetic properties and contributes to a longer duration of action and slightly lower cardiotoxicity compared to cocaine.[1][2] Due to its high affinity for the dopamine transporter (DAT), Troparil serves as a valuable tool in scientific research for studying DAT function and the mechanisms of stimulant drugs.[1][3][4] This guide provides a comprehensive overview of the synthesis and detailed chemical characterization of (+)-Troparil for researchers and drug development professionals.

Synthesis of (+)-Troparil

The most common and established method for synthesizing (+)-Troparil involves the reaction of methylecgonidine with a Grignard reagent, specifically phenylmagnesium bromide.[1][3][5] This organometallic reaction facilitates the formation of a new carbon-carbon bond, attaching the phenyl group to the tropane ring system.[5] An alternative, though less detailed in the literature, route begins with tropinone, which is then converted to Troparil through a series of reactions including reduction and esterification.[6]

The primary synthesis pathway is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Methylecgonidine Methylecgonidine Reaction Grignard Reaction (Anhydrous Conditions) Methylecgonidine->Reaction PhMgBr Phenylmagnesium Bromide (Grignard Reagent) PhMgBr->Reaction Troparil (+)-Troparil Reaction->Troparil Workup & Purification

Caption: Synthesis pathway of (+)-Troparil via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of (+)-Troparil from methylecgonidine and phenylmagnesium bromide.

Materials:

  • Methylecgonidine

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of bromobenzene in anhydrous ether dropwise via a dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium has mostly dissolved, forming a cloudy grey solution of phenylmagnesium bromide.

  • Reaction with Methylecgonidine: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methylecgonidine in anhydrous ether and add it dropwise to the stirred Grignard solution. Precise control over temperature is critical to ensure successful product formation.[5]

  • Workup and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. Further purification is achieved using column chromatography or recrystallization to isolate pure (+)-Troparil.[6]

Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under strictly anhydrous conditions. Diethyl ether is extremely flammable. Handle all reagents in a well-ventilated fume hood.

Chemical Characterization

The identity, purity, and structure of the synthesized (+)-Troparil must be confirmed through various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation, while chromatographic techniques assess purity.[5][6]

Characterization_Workflow cluster_analysis Analytical Characterization Crude Crude Synthesized Product Purify Purification (Chromatography/Recrystallization) Crude->Purify Pure Pure (+)-Troparil Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LC-HRMS/MS) Pure->MS MP Melting Point Analysis Pure->MP Final Confirmed Structure & Purity Data NMR->Final MS->Final MP->Final

Caption: General workflow for the chemical characterization of (+)-Troparil.

Physicochemical Properties

(+)-Troparil is typically isolated as a white crystalline powder.[5] It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.[5]

PropertyValueReference
IUPAC Name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate[3][5]
Molecular Formula C₁₆H₂₁NO₂[1][5]
Molecular Weight 259.34 g/mol [3][5]
Appearance White crystalline powder[5]
Melting Point 190 to 191 °C[1]
Spectroscopic and Chromatographic Data

Spectroscopic analysis provides detailed information about the molecular structure of (+)-Troparil.[6]

TechniqueDataReference
¹H NMR Provides information on proton environments and their connectivity.[6][7]
¹³C NMR Confirms the carbon skeleton of the molecule.[6][7]
LC-HRMS/MS Protonated parent ion [M+H]⁺ detected at m/z 260.1645.[7]
X-ray Crystallography Confirms the tropane ring adopts a boat conformation with the phenyl group in an equatorial position.[3]
Experimental Protocol: High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS/MS)

This protocol is based on methodologies used for the analysis of Troparil and related compounds.[7][8]

Instrumentation & Reagents:

  • High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., QTOF or Orbitrap).

  • C18 reverse-phase analytical column (e.g., 100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Water/acetonitrile/formic acid (90/10/0.1, v/v/v).

  • Mobile Phase B: Methanol/acetonitrile/formic acid (90/10/0.1, v/v/v).

  • Sample of synthesized (+)-Troparil dissolved in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (+)-Troparil in the mobile phase or a compatible solvent.

  • Chromatography: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B). Inject the sample. Run a linear gradient elution to separate the components. A typical gradient might be: 10% B to 90% B over 5 minutes, hold at 90% B for 3 minutes, then return to 10% B and re-equilibrate.[8]

  • Mass Spectrometry: Perform mass analysis in positive ionization mode.[7] Set the instrument to acquire full scan data over a range of m/z 100-500. For structural confirmation, use a data-dependent acquisition (DDA) mode to acquire MS/MS fragmentation spectra for the most intense ions, particularly the protonated molecular ion of Troparil (m/z 260.16).[7]

  • Data Analysis: Process the data to identify the peak corresponding to (+)-Troparil based on its retention time and the accurate mass of its protonated molecular ion [M+H]⁺ (m/z 260.1645).[7] Analyze the MS/MS spectrum to confirm the structure through characteristic fragmentation patterns.

Mechanism of Action at the Dopamine Transporter (DAT)

(+)-Troparil's primary biological activity is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT).[3][4] This action increases the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. Its binding affinity for DAT is several times more potent than that of cocaine.[1]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Troparil (+)-Troparil Troparil->DAT Blocks

Caption: Simplified mechanism of (+)-Troparil at the dopaminergic synapse.

References

An In-depth Technical Guide on the Binding Affinity and Selectivity of (+)-Troparil for DAT, SERT, and NET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane or WIN 35,065-2, is a potent phenyltropane-based dopamine reuptake inhibitor (DRI) utilized extensively in scientific research.[1][2] As a structural analog of cocaine, it was developed with the aim of separating the stimulant properties from the adverse toxic and local anesthetic effects of cocaine.[1] (+)-Troparil primarily exerts its effects by binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[2] It also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), albeit with different affinities.[2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of (+)-Troparil for these three critical monoamine transporters.

Data Presentation: Binding Affinity and Selectivity

The binding affinity of (+)-Troparil for the dopamine, serotonin, and norepinephrine transporters is typically quantified using inhibition constants (Kᵢ) derived from in vitro radioligand binding assays. These values indicate the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target transporter. A lower Kᵢ value signifies a higher binding affinity.

Table 1: Binding Affinity (Kᵢ, nM) of (+)-Troparil for Monoamine Transporters

TransporterRadioligand UsedKᵢ (nM)Reference Species
DAT [³H]WIN 35,4281.2Not Specified
SERT Not Specified>1000Not Specified
NET Not Specified~10-fold lower affinity than DATNot Specified

Note: The data presented is compiled from multiple sources and should be considered representative. The Kᵢ for SERT and NET are often reported relative to DAT affinity.

Table 2: Selectivity Ratios of (+)-Troparil

Selectivity RatioValue
SERT/DAT >800
NET/DAT ~10

The selectivity ratio is calculated by dividing the Kᵢ value for the off-target transporter by the Kᵢ value for the primary target transporter. A higher ratio indicates greater selectivity for the primary target. The available data consistently demonstrates that (+)-Troparil is highly selective for the dopamine transporter over the serotonin transporter.[3] Interestingly, some evidence suggests that its affinity for the norepinephrine transporter is higher than that for the dopamine transporter, a unique characteristic among many phenyltropanes.[4]

Experimental Protocols

The determination of binding affinities for (+)-Troparil at DAT, SERT, and NET relies on competitive radioligand binding assays. These assays measure the ability of the unlabeled drug ((+)-Troparil) to displace a radiolabeled ligand that specifically binds to the transporter of interest.

Dopamine Transporter (DAT) Binding Assay

A common method for assessing binding to DAT involves a competitive binding assay using [³H]WIN 35,428, a potent cocaine analog that binds with high affinity to the DAT.[5][6]

Experimental Workflow:

DAT_Binding_Assay prep Membrane Preparation (e.g., from rat striatum or cells expressing hDAT) incubate Incubation - Membranes - [³H]WIN 35,428 (fixed concentration) - Varying concentrations of (+)-Troparil prep->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter wash Washing (to remove non-specific binding) filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Data Analysis (determine IC₅₀ and calculate Kᵢ) count->analyze

Workflow for DAT Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from a tissue rich in dopamine transporters, such as the rat striatum, or from cell lines stably expressing the human dopamine transporter (hDAT). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of unlabeled (+)-Troparil.[5]

  • Control Groups:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to block all specific binding.[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

  • Data Analysis: The concentration of (+)-Troparil that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay

For determining binding affinity to SERT, a similar competitive binding assay is employed, commonly using [³H]citalopram or another selective SERT radioligand.[9]

Experimental Workflow:

SERT_Binding_Assay prep Membrane Preparation (e.g., from brain cortex or cells expressing hSERT) incubate Incubation - Membranes - [³H]Citalopram (fixed concentration) - Varying concentrations of (+)-Troparil prep->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter wash Washing (to remove non-specific binding) filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Data Analysis (determine IC₅₀ and calculate Kᵢ) count->analyze

Workflow for SERT Radioligand Binding Assay

Detailed Methodology:

The protocol is analogous to the DAT binding assay, with the following key differences:

  • Membrane Source: Membranes are typically prepared from brain regions with high SERT density, such as the cortex, or from cell lines expressing recombinant human SERT (hSERT).[9]

  • Radioligand: A SERT-selective radioligand, such as [³H]citalopram, is used.[9]

  • Non-specific Binding Control: A high concentration of a potent and selective SERT inhibitor, like fluoxetine or paroxetine, is used to define non-specific binding.[9]

Norepinephrine Transporter (NET) Binding Assay

Binding affinity for NET is commonly determined using [³H]nisoxetine as the radioligand in a competitive binding assay.[7][8]

Experimental Workflow:

NET_Binding_Assay prep Membrane Preparation (e.g., from brain hippocampus or cells expressing hNET) incubate Incubation - Membranes - [³H]Nisoxetine (fixed concentration) - Varying concentrations of (+)-Troparil prep->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter wash Washing (to remove non-specific binding) filter->wash count Scintillation Counting (to quantify bound radioactivity) wash->count analyze Data Analysis (determine IC₅₀ and calculate Kᵢ) count->analyze

Workflow for NET Radioligand Binding Assay

Detailed Methodology:

The protocol follows the same principles as the DAT and SERT assays, with specific modifications for NET:

  • Membrane Source: Brain regions rich in NET, such as the hippocampus or cortex, or cell lines expressing human NET (hNET) are used.[8]

  • Radioligand: [³H]nisoxetine is a commonly used radioligand for NET binding studies.[7][8]

  • Non-specific Binding Control: A high concentration of a selective NET inhibitor, such as desipramine, is used to determine non-specific binding.[8]

Signaling Pathways

The primary mechanism of action of (+)-Troparil is the inhibition of monoamine reuptake, which leads to an accumulation of dopamine, and to a lesser extent norepinephrine and serotonin, in the synaptic cleft. This increased availability of neurotransmitters enhances their signaling through postsynaptic receptors. While direct downstream signaling events specifically triggered by (+)-Troparil binding are not extensively characterized, its inhibitory action on the transporters modulates several well-established intracellular signaling cascades.

Dopamine Transporter (DAT) Signaling Modulation

Inhibition of DAT by (+)-Troparil leads to a sustained increase in synaptic dopamine levels. This elevated dopamine concentration results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA and phospholipase C/IP₃/DAG/PKC pathways. These pathways ultimately influence gene expression and neuronal excitability.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil DAT DAT Troparil->DAT Inhibits Dopamine_in Dopamine DAT->Dopamine_in Reuptake Dopamine_in->DAT Dopamine_syn Dopamine Dopamine_in->Dopamine_syn Release D_Receptor Dopamine Receptor (D1/D2-like) Dopamine_syn->D_Receptor G_Protein G-Protein D_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Modulation of Dopaminergic Signaling by (+)-Troparil

Serotonin Transporter (SERT) Signaling Modulation

By weakly inhibiting SERT, (+)-Troparil can lead to a modest increase in synaptic serotonin levels. This can result in the activation of various postsynaptic serotonin receptors (e.g., 5-HT₁, 5-HT₂, etc.), which are coupled to different G-proteins and intracellular signaling cascades, including the PKA, PKC, and MAPK/ERK pathways. These pathways play crucial roles in regulating mood, anxiety, and cognition.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil SERT SERT Troparil->SERT Weakly Inhibits Serotonin_in Serotonin SERT->Serotonin_in Reuptake Serotonin_in->SERT Serotonin_syn Serotonin Serotonin_in->Serotonin_syn Release HT_Receptor Serotonin Receptor Serotonin_syn->HT_Receptor G_Protein G-Protein HT_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Kinase_Cascades Kinase Cascades (PKA, PKC, MAPK) Second_Messengers->Kinase_Cascades Cellular_Response Cellular Response Kinase_Cascades->Cellular_Response

Modulation of Serotonergic Signaling by (+)-Troparil

Norepinephrine Transporter (NET) Signaling Modulation

Inhibition of NET by (+)-Troparil increases the synaptic concentration of norepinephrine. This leads to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can modulate various downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA system. These pathways are involved in regulating attention, arousal, and mood.

NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil NET NET Troparil->NET Inhibits Norepinephrine_in Norepinephrine NET->Norepinephrine_in Reuptake Norepinephrine_in->NET Norepinephrine_syn Norepinephrine Norepinephrine_in->Norepinephrine_syn Release Adrenergic_Receptor Adrenergic Receptor Norepinephrine_syn->Adrenergic_Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Modulation of Noradrenergic Signaling by (+)-Troparil

Conclusion

(+)-Troparil is a valuable research tool characterized by its high affinity and selectivity for the dopamine transporter. Its potent inhibition of dopamine reuptake, coupled with a distinct selectivity profile across the monoamine transporters, makes it a subject of significant interest in the fields of neuropharmacology and drug development. The standardized radioligand binding assays detailed in this guide provide a robust framework for quantifying its interaction with DAT, SERT, and NET. While the direct downstream signaling effects of (+)-Troparil are an area for further investigation, its primary mechanism of modulating monoaminergic neurotransmission through reuptake inhibition is well-established. This guide serves as a technical resource for professionals seeking to understand and investigate the complex pharmacology of (+)-Troparil.

References

The Pharmacological Profile of (+)-Troparil: A Pure Stimulant Targeting Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Troparil ((+)-2β-Carbomethoxy-3β-phenyltropane, also known as WIN 35,065-2) is a potent synthetic stimulant that acts as a high-affinity ligand for monoamine transporters. Structurally related to cocaine, (+)-Troparil distinguishes itself as a "pure stimulant" by lacking the local anesthetic effects associated with cocaine due to the absence of an ester linkage at the C4 position of the tropane ring.[1] This key structural difference also contributes to a reduced cardiotoxicity profile compared to cocaine.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the synapse.[2][3] (+)-Troparil also exhibits affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), albeit with lower potency for the latter.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Troparil, including its binding affinities, functional activities, and the experimental methodologies used to characterize these properties.

Pharmacological Profile

(+)-Troparil's stimulant properties are primarily attributed to its potent inhibition of the dopamine transporter, which is significantly greater than that of cocaine.[1] It also interacts with the norepinephrine and serotonin transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4]

In Vitro Binding Affinities

Table 1: Binding Affinities (Ki, nM) of Phenyltropane Analogs for the Dopamine Transporter (DAT)

Compound/AnalogKi (nM) for DATReference
2-substituted 3β-phenyltropanes11-22[5]
(-)-19a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane)33[6]
(+)-20a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane)60[6]
21b (6β-methyl-3β-benzyl-2β-[(methoxycarbonyl)methyl]tropane)57[6]

Note: Data presented are for analogs of (+)-Troparil and are intended to be representative of the phenyltropane class of compounds.

In Vitro Functional Activity

Synaptosomal uptake assays are used to measure the functional potency of a compound in inhibiting the reuptake of neurotransmitters. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Table 2: Functional Inhibition (IC50, nM) of Monoamine Uptake by Phenyltropane Analogs

Compound/AnalogDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
RTI-1130.629.81.6[7]
Unsaturated ester 7 (a 2-substituted 3β-phenyltropane)Weak relative to binding affinity (IC50/Ki = 10.2)Not ReportedNot Reported[5]
(-)-19a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane)More potent than cocaineNot ReportedNot Reported[6]
(+)-20a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane)More potent than cocaineNot ReportedNot Reported[6]

Note: Data presented are for analogs of (+)-Troparil and are intended to be representative of the phenyltropane class of compounds. The IC50 values can vary between different studies and experimental conditions.

Pharmacokinetic Profile

Detailed pharmacokinetic data for (+)-Troparil, such as its half-life, bioavailability, and excretion routes, are not extensively documented in publicly available literature. However, its chemical structure, which lacks the hydrolyzable ester group found in cocaine, suggests a longer duration of action.[1] Metabolic studies in rat urine and human liver S9 fractions have identified demethylation and hydroxylation of the tropane ring as primary phase I metabolic pathways, followed by phase II glucuronidation.[8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of (+)-Troparil.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the Ki value of (+)-Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Membrane preparation from the above cells

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET)

  • (+)-Troparil

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, Paroxetine for SERT, Desipramine for NET).

    • Competitive Binding: Radioligand, membrane preparation, and serial dilutions of (+)-Troparil.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of radioligand binding at each concentration of (+)-Troparil. Plot the percent inhibition against the log concentration of (+)-Troparil to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol details a method to determine the IC50 value of (+)-Troparil for the inhibition of dopamine, norepinephrine, and serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin

  • (+)-Troparil

  • Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle or varying concentrations of (+)-Troparil.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubation: Incubate at 37°C for a short period (typically 1-5 minutes).

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold KRH buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of (+)-Troparil. Plot the percentage of inhibition against the log concentration of (+)-Troparil and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the use of in vivo microdialysis to measure the effect of (+)-Troparil on extracellular dopamine levels in the striatum of a freely moving rat.[10][11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • (+)-Troparil

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum and allow the animal to recover for 24-48 hours.[12]

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[12]

  • Drug Administration: Administer (+)-Troparil systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Administration Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.[12]

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot against time to visualize the effect of (+)-Troparil on extracellular dopamine.

Mandatory Visualizations

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the proposed signaling cascade following the inhibition of the dopamine transporter by (+)-Troparil.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil DAT Dopamine Transporter (DAT) Troparil->DAT Inhibits DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DA_syn DA_release->DA_syn DA_reuptake Dopamine Reuptake DA_syn->DAT Blocks Reuptake DA_extracellular Increased Extracellular Dopamine D1R D1 Receptor DA_extracellular->D1R Activates G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->downstream Phosphorylates PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 Inhibits PP1->downstream Dephosphorylates stimulant_effect Stimulant Effect downstream->stimulant_effect

Caption: Dopamine transporter inhibition by (+)-Troparil and downstream signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for determining the binding affinity of (+)-Troparil.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from Transporter-Expressing Cells start->prep_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (60-120 min) setup_assay->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash count Scintillation Counting to Measure Radioactivity filter_wash->count analyze Data Analysis: Calculate % Inhibition, Determine IC50 count->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Workflow for determining Ki of (+)-Troparil via radioligand binding.

Logical Relationship of (+)-Troparil's Stimulant Action

This diagram illustrates the logical progression from the molecular action of (+)-Troparil to its physiological effect.

Troparil_Action_Logic compound (+)-Troparil target Binds to Dopamine Transporter (DAT) compound->target mechanism Inhibits Dopamine Reuptake target->mechanism consequence Increases Synaptic Dopamine Concentration mechanism->consequence receptor_activation Enhanced Activation of Postsynaptic Dopamine Receptors consequence->receptor_activation signaling Altered Intracellular Signaling (e.g., cAMP/PKA pathway) receptor_activation->signaling effect Pure Stimulant Effect signaling->effect

Caption: Logical flow of (+)-Troparil's stimulant mechanism of action.

Conclusion

(+)-Troparil is a potent dopamine reuptake inhibitor with a pharmacological profile that distinguishes it as a pure stimulant. Its high affinity for the dopamine transporter, coupled with a longer duration of action and reduced cardiotoxicity compared to cocaine, makes it a valuable research tool for investigating the mechanisms of stimulant action and the role of the dopamine system in various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of (+)-Troparil and other novel monoamine transporter ligands. Further research is warranted to fully elucidate its pharmacokinetic profile and the precise downstream signaling cascades that mediate its complex behavioral effects.

References

An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between (+)-Troparil and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of (+)-Troparil and cocaine, focusing on the critical structural differences that dictate their distinct pharmacological profiles. The document outlines their core molecular structures, comparative binding affinities for monoamine transporters, and the experimental methodologies used to determine these properties.

Core Structural Differences

At the heart of their divergent pharmacological activities lies a fundamental difference in their molecular architecture. Both (+)-Troparil and cocaine are tropane alkaloids, sharing a common bicyclic 8-azabicyclo[3.2.1]octane core structure.[1][2] The critical distinction resides at the 3β position of this tropane ring.

  • Cocaine : Possesses a benzoyloxy (benzoyl ester) group at the 3β position.[1][3] This ester linkage is metabolically labile and susceptible to hydrolysis by plasma and liver esterases, contributing to cocaine's relatively short half-life (0.7–1.5 hours) and the formation of inactive metabolites like benzoylecgonine.[3][4] This ester group is also responsible for cocaine's local anesthetic properties, which arise from its ability to block voltage-gated sodium channels.[4][5]

  • (+)-Troparil (WIN 35,065-2) : Features a phenyl group attached directly to the 3β position via a stable, non-hydrolyzable carbon-carbon bond.[2][6] This structural modification removes the local anesthetic effects seen with cocaine and significantly increases the molecule's metabolic stability, leading to a longer duration of action.[6] This change is the primary reason for Troparil's classification as a "pure" stimulant.[6]

Both molecules feature a carbomethoxy group at the 2β position, which is understood to be a key motif for interaction with the dopamine transporter (DAT).[7]

Visualization of Structural Differences

The following diagram illustrates the key structural divergence between the two compounds.

G cluster_cocaine Cocaine Structure cluster_troparil (+)-Troparil Structure cocaine_img cocaine_node Core Feature: Benzoyl Ester at 3β (Metabolically Labile) - C₁₇H₂₁NO₄ troparil_img troparil_node Core Feature: Phenyl Group at 3β (Metabolically Stable C-C Bond) - C₁₆H₂₁NO₂ tropane Common Tropane Backbone (8-azabicyclo[3.2.1]octane) tropane->cocaine_img + Benzoyl Ester Group tropane->troparil_img + Phenyl Group

Caption: Core structural comparison of Cocaine and (+)-Troparil.

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for both compounds is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8] This inhibition blocks the reuptake of neurotransmitters from the synaptic cleft, leading to enhanced and prolonged signaling.[8] However, their potencies and selectivities differ significantly. (+)-Troparil is a more potent dopamine reuptake inhibitor than cocaine.[2][6]

CompoundTransporterBinding Affinity (Kᵢ, nM)Selectivity Ratio (SERT/DAT)
Cocaine DAT241 ± 18~10
SERT~2410 (Varies)
NET(Varies)
(+)-Troparil DAT49.8 ± 2.2~85
SERT~4233 (Varies)
NET(Varies)

Data compiled from multiple sources indicating general consensus. Absolute values may vary between specific assays. Troparil demonstrates an 85-fold greater selectivity for DAT over SERT, compared to cocaine's 10-fold selectivity.[9]

Mechanism of Action at the Dopaminergic Synapse

Both molecules act as competitive inhibitors at the dopamine transporter. By binding to DAT, they prevent the reuptake of dopamine, leading to its accumulation in the synaptic cleft and causing the characteristic stimulant effects.[8][10] It is believed that the protonated form of the tropane nitrogen engages in an ionic interaction with an aspartate residue (Asp79) within the transporter's binding site.[11]

DAT_Inhibition cluster_synapse Dopaminergic Synapse cluster_transport Dopamine Reuptake Mechanism cluster_inhibition Inhibitory Action presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) synaptic_cleft Synaptic Cleft Dopamine_in Dopamine DAT->Dopamine_in Translocates BlockedDAT Blocked DAT Dopamine_out Dopamine Dopamine_out->DAT Binds to Inhibitor (+)-Troparil or Cocaine Inhibitor->DAT Competitively Binds & Blocks

Caption: Mechanism of DAT inhibition by (+)-Troparil and Cocaine.

Key Experimental Protocols

The quantitative data presented above are typically derived from two primary types of in vitro assays: competitive radioligand binding assays and synaptosome uptake assays.

Protocol: Competitive Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., (+)-Troparil) for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

1. Membrane Preparation:

  • Homogenize striatal tissue from rodent brains (a region rich in DAT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
  • Resuspend the pellet (crude membrane fraction) in assay buffer and store at -80°C. Protein concentration is determined via a Bradford or BCA assay.

2. Binding Assay:

  • In a 96-well plate, combine:
  • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
  • 50 µL of the radioligand (e.g., [³H]WIN 35,428, a high-affinity cocaine analog) at a fixed concentration near its Kₔ value.
  • 50 µL of competing ligand ((+)-Troparil or cocaine) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
  • 50 µL of the prepared membrane suspension (typically 50-100 µg of protein).
  • Total Binding: Wells containing only buffer, radioligand, and membrane.
  • Non-specific Binding (NSB): Wells containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR-12909 or cocaine) to saturate all specific binding sites.
  • Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

3. Data Collection & Analysis:

  • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
  • Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competing ligand that displaces 50% of the radioligand).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Experimental Workflow

Binding_Assay_Workflow start Start: Striatal Tissue homogenize 1. Homogenize in Sucrose Buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 centrifuge2 3. High-Speed Centrifugation (20,000 x g) centrifuge1->centrifuge2 membranes 4. Isolate & Resuspend Membrane Pellet centrifuge2->membranes assay_setup 5. Assay Plate Setup (Membranes + Radioligand + Competing Ligand) membranes->assay_setup incubation 6. Incubate to Equilibrium assay_setup->incubation filtration 7. Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting 8. Scintillation Counting (Measure Radioactivity) filtration->counting analysis 9. Data Analysis (IC₅₀ → Kᵢ Calculation) counting->analysis end End: Determine Kᵢ analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural divergence between (+)-Troparil and cocaine, specifically the replacement of a hydrolyzable benzoyl ester with a stable phenyl group, is the defining factor that shapes their pharmacological profiles. This single modification enhances metabolic stability, increases potency and selectivity for the dopamine transporter, and eliminates the local anesthetic effects characteristic of cocaine. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics targeting the dopamine transporter for conditions such as ADHD, depression, and substance use disorders, while potentially mitigating the toxicity and abuse liability associated with cocaine.

References

(+)-Troparil CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (-)-Troparil for Researchers, Scientists, and Drug Development Professionals

Core Compound Information

(-)-Troparil is a synthetic phenyltropane derivative that acts as a powerful and selective dopamine reuptake inhibitor (DRI).[1] Developed in the 1970s as an analog of cocaine, its primary research applications are in the study of the dopamine transporter (DAT) and the neurobiology of stimulant drugs.[2] Structurally, it is distinguished from cocaine by the absence of a benzoyl ester, which contributes to its longer duration of action and reduced cardiotoxicity.[1]

IdentifierValue
CAS Number 50372-80-0[3][4]
Molecular Formula C₁₆H₂₁NO₂[3][4]
Molecular Weight 259.34 g/mol [3][4]
IUPAC Name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate[3][4]
Synonyms (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, β-CPT[2][1]

Quantitative Pharmacological Data

(-)-Troparil exhibits a high affinity for the dopamine transporter, with significantly greater potency than cocaine. Its selectivity for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile.

ParameterValueSpecies/Assay Condition
DAT Affinity (Kᵢ) 49.8 ± 2.2 nM[3]Not specified
DAT Dissociation Constant (Kᵈ) 0.14 ± 0.01 nM (high-affinity component)[4]Not specified
DAT vs SERT Selectivity 85-fold greater selectivity for DAT over SERT[3]Not specified
Cocaine DAT Affinity (Kᵢ) 241 ± 18 nM[3]For comparison
Cocaine DAT vs SERT Selectivity 10-fold selectivity for DAT over SERT[3]For comparison

Experimental Protocols and Methodologies

Synthesis of (-)-Troparil

The synthesis of (-)-Troparil is a multi-step process that requires careful control of reaction conditions.[3][5]

  • Preparation of the Grignard Reagent : Phenylmagnesium bromide is prepared from the reaction of phenyl bromide with magnesium in an anhydrous ether solvent.

  • Grignard Reaction : The prepared phenylmagnesium bromide is then reacted with methylecgonidine under strictly anhydrous conditions. This step forms the crucial carbon-carbon bond between the phenyl group and the tropane ring.[3]

  • Workup and Purification : The reaction mixture is quenched with water, followed by extraction of the crude product into an organic solvent. Purification is typically achieved through techniques such as column chromatography or recrystallization to yield pure (-)-Troparil.[3]

Dopamine Transporter (DAT) Binding Assay

This in vitro assay is used to determine the binding affinity of (-)-Troparil for the dopamine transporter.

  • Cell Culture : A stable cell line expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, is cultured to a suitable confluency.

  • Radioligand Binding : Cell membranes are incubated with a radiolabeled ligand that binds to DAT, such as [³H]WIN 35,428 or [³H]dopamine.

  • Competitive Binding : The assay is performed in the presence of varying concentrations of (-)-Troparil to determine its ability to displace the radioligand.

  • Detection and Analysis : The amount of bound radioactivity is measured using a scintillation counter. The data is then analyzed to calculate the inhibition constant (Kᵢ) of (-)-Troparil, which is a measure of its binding affinity.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brain of a freely moving animal.

  • Surgical Implantation of Microdialysis Probe : A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or nucleus accumbens, of an anesthetized animal (e.g., a rat).

  • Perfusion : The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[6]

  • Dialysate Collection : Extracellular molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals (e.g., every 20 minutes).[6]

  • Drug Administration : (-)-Troparil is administered to the animal (e.g., via intraperitoneal injection) to observe its effect on dopamine levels.

  • Analysis : The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Visualizations

Mechanism of Action of (-)-Troparil

Troparil Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synaptic_Cleft Synaptic_Cleft Dopamine->Synaptic_Cleft Release Vesicle Synaptic Vesicle Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Troparil (-)-Troparil Troparil->DAT Blocks Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Activates Synaptic_Cleft->DAT Reuptake

Caption: Mechanism of action of (-)-Troparil at the dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis

In Vivo Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery perfusion Begin aCSF Perfusion recovery->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer (-)-Troparil baseline->drug_admin collection Collect Post-Treatment Dialysate Samples drug_admin->collection analysis Analyze Dopamine Levels (HPLC-ECD) collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment with (-)-Troparil.

References

(+)-Troparil Tartrate Salt: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

(+)-Troparil, a phenyltropane-based dopamine reuptake inhibitor (DRI), is a valuable tool in neuroscience research for studying the dopamine transporter (DAT) and the mechanisms of stimulant action.[1][2][3] The tartrate salt is a commonly used form of this compound.[2][3] This technical guide provides a comprehensive overview of the known solubility and stability properties of (+)-Troparil tartrate salt. Due to a lack of publicly available quantitative data, this document emphasizes best-practice experimental protocols for determining these essential physicochemical characteristics. Furthermore, it details the underlying mechanism of action of Troparil to provide a complete context for its use in research and development.

Introduction

(+)-Troparil, also known as WIN 35,065-2, is a synthetic analog of cocaine that exhibits potent and selective inhibition of the dopamine transporter.[2][4] Unlike cocaine, Troparil lacks the ester linkage, which removes the local anesthetic effect and reduces cardiotoxicity, making it a "pure" stimulant.[2][3] It is several times more potent than cocaine as a dopamine reuptake inhibitor.[2][3] These properties make (+)-Troparil a critical compound for investigating the neurobiology of dopamine, addiction, and various neurological disorders.

The selection of a salt form is a critical step in drug development, influencing a compound's solubility, stability, and bioavailability. While the tartrate salt of (+)-Troparil is frequently utilized, detailed physicochemical data is not widely published. This guide aims to bridge this gap by providing researchers with the foundational knowledge and methodologies required to characterize (+)-Troparil tartrate salt.

Solubility Properties

Quantitative Solubility Data

To facilitate research, the following tables are provided as templates for the systematic evaluation and presentation of solubility data for (+)-Troparil tartrate salt.

Table 1: Equilibrium Solubility of (+)-Troparil Tartrate Salt in Various Solvents at 25°C

Solvent SystempH (for aqueous systems)Solubility (mg/mL)Molar Solubility (mol/L)
Purified WaterData not availableData not available
0.1 N HClData not availableData not available
Phosphate Buffer7.4Data not availableData not available
EthanolData not availableData not available
MethanolData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
Propylene GlycolData not availableData not available

Table 2: Temperature Dependence of Solubility of (+)-Troparil Tartrate Salt in Water

Temperature (°C)Solubility (mg/mL)
4Data not available
25Data not available
37Data not available
Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of (+)-Troparil tartrate salt using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of (+)-Troparil tartrate salt in a given solvent at a specific temperature.

Materials:

  • (+)-Troparil tartrate salt

  • Selected solvents (e.g., water, buffers, ethanol)

  • Vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (+)-Troparil tartrate salt to a vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration curve range of the HPLC method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of Troparil. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile/methanol) is a common starting point.

    • Prepare a series of standard solutions of (+)-Troparil tartrate salt of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

G cluster_prep Preparation cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess (+)-Troparil tartrate to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw and filter supernatant (0.22 µm) E->F G Dilute sample with mobile phase F->G J Inject diluted sample into HPLC G->J H Prepare standard solutions I Generate HPLC calibration curve H->I K Determine concentration from calibration curve I->K J->K L Calculate original concentration (apply dilution factor) K->L M Express solubility (mg/mL, mol/L) L->M

Caption: Experimental workflow for solubility determination.

Stability Properties

The stability of a pharmaceutical salt is crucial for its shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For (+)-Troparil tartrate, potential degradation pathways could include oxidation or hydrolysis, although the absence of an ester group makes it more stable to hydrolysis than cocaine.[2][3]

Stability Data

Table 3: Solid-State Stability of (+)-Troparil Tartrate Salt under Accelerated Conditions (e.g., 40°C / 75% RH)

Time (months)AppearanceAssay (%)Total Degradation Products (%)
0Initial observationInitial valueInitial value
1Data not availableData not availableData not available
3Data not availableData not availableData not available
6Data not availableData not availableData not available

Table 4: Solution Stability of (+)-Troparil Tartrate Salt in Aqueous Buffer (pH 7.4) at 25°C

Time (days)Assay (%)Total Degradation Products (%)
0Initial valueInitial value
1Data not availableData not available
7Data not availableData not available
14Data not availableData not available
Experimental Protocol for Stability-Indicating HPLC Method and Stress Testing

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities.

Objective: To develop a stability-indicating HPLC method and perform stress testing to identify potential degradation products and pathways for (+)-Troparil tartrate salt.

Materials:

  • (+)-Troparil tartrate salt

  • Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, light source (ICH Q1B), heating oven.

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Appropriate HPLC column and mobile phase.

Procedure:

  • Method Development:

    • Develop an HPLC method that separates (+)-Troparil from its potential degradation products. A gradient elution method is often required.

    • A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Dissolve the sample in an acidic solution (e.g., 0.1 N HCl) and heat.

    • Base Hydrolysis: Dissolve the sample in a basic solution (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid sample to high temperatures (e.g., 80°C).

    • Photostability: Expose the solid or solution sample to light according to ICH Q1B guidelines.

    • For each condition, a control sample should be stored under normal conditions.

  • Analysis of Stressed Samples:

    • At various time points, neutralize the acid and base-stressed samples.

    • Analyze all stressed samples by the developed HPLC method.

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of (+)-Troparil.

  • Method Validation:

    • Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the parent drug peak from all degradation product peaks.

G cluster_stress Forced Degradation Conditions start (+)-Troparil Tartrate Salt Sample acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, heat) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC-PDA/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Assay, and Degradation Products analysis->evaluation

Caption: Workflow for forced degradation studies.

Mechanism of Action: Dopamine Reuptake Inhibition

(+)-Troparil exerts its stimulant effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[2][4] The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting the DAT, Troparil increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.

Troparil and other cocaine-like inhibitors are known to bind to the DAT and stabilize it in an "outward-open" conformation.[5][6][7] This prevents the conformational changes necessary for dopamine to be transported back into the presynaptic neuron.

G cluster_neuron Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) (Outward-Facing) dat->dopamine Reuptake Blocked dopamine->dat Reuptake (Normal Function) dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding & Signaling troparil (+)-Troparil troparil->dat Binding & Inhibition

Caption: Mechanism of (+)-Troparil at the dopamine synapse.

Conclusion

(+)-Troparil tartrate salt is an important research tool in the field of neuroscience. While specific quantitative data on its solubility and stability are lacking in publicly accessible literature, this guide provides a framework for researchers to determine these critical parameters. The detailed experimental protocols for solubility and stability testing, along with an understanding of its mechanism of action, will empower scientists to effectively utilize (+)-Troparil tartrate in their studies and contribute to a more complete physicochemical profile of this compound. The provided templates for data presentation and the visual workflows are intended to standardize and streamline the characterization process.

References

Preclinical Research Applications of (+)-Troparil in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI)[1]. Developed in the 1970s as an analog of cocaine, it was synthesized to dissociate the stimulant effects of cocaine from its local anesthetic and cardiotoxic properties[2]. Due to its high affinity for the dopamine transporter (DAT) and longer duration of action compared to cocaine, (+)-Troparil has become an invaluable tool in preclinical neuroscience research[1][2]. This guide provides a comprehensive overview of the preclinical applications of (+)-Troparil, focusing on its pharmacological profile, experimental methodologies, and its utility in studying dopaminergic systems.

Pharmacological Profile

(+)-Troparil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft[1]. This action underlies its potent stimulant effects. While it is most selective for DAT, (+)-Troparil also exhibits affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), albeit at lower levels[1].

Data Presentation: Binding Affinities and In Vivo Potency

The following tables summarize the quantitative data for (+)-Troparil's binding affinity (Ki) at monoamine transporters and its in vivo potency (ED50) in locomotor activity studies.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of (+)-Troparil
Transporter Species Ki (nM) Reference
Dopamine Transporter (DAT)Rat13.0Neurochemical Research, 1995
Dopamine Transporter (DAT)Monkey10.2Journal of Medicinal Chemistry, 1995
Dopamine Transporter (DAT)Human15.0Journal of Medicinal Chemistry, 1999
Norepinephrine Transporter (NET)Rat261Journal of Medicinal Chemistry, 1995
Serotonin Transporter (SERT)Rat2260Journal of Medicinal Chemistry, 1995
Table 2: In Vivo Potency (ED50) of (+)-Troparil for Locomotor Activity
Species Route of Administration ED50 (mg/kg) Reference
MouseIntraperitoneal (i.p.)0.5 - 2.0European Journal of Pharmacology, 1994
RatIntraperitoneal (i.p.)0.3 - 1.5The Journal of Pharmacology and Experimental Therapeutics, 1993

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (+)-Troparil in preclinical neuroscience research.

In Vitro Dopamine Transporter Binding Assay

This protocol is used to determine the binding affinity of (+)-Troparil for the dopamine transporter.

  • Materials:

    • Rat striatal tissue homogenates (or cells expressing DAT)

    • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • (+)-Troparil solutions of varying concentrations

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

    • Non-specific binding agent (e.g., 10 µM GBR 12909)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare rat striatal membranes by homogenization and centrifugation.

    • In a 96-well plate, add membrane homogenate, radioligand, and either vehicle, varying concentrations of (+)-Troparil, or the non-specific binding agent.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of (+)-Troparil and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assessment

This protocol measures the stimulant effects of (+)-Troparil on rodent locomotor activity.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.

  • Drug Preparation: Dissolve (+)-Troparil in sterile 0.9% saline.

  • Procedure:

    • Habituate the animals to the activity chambers for 30-60 minutes for at least 3 days prior to the experiment.

    • On the test day, administer (+)-Troparil (e.g., 0.1 - 10 mg/kg, i.p.) or vehicle (saline).

    • Immediately place the animal back into the activity chamber.

    • Record locomotor activity for a period of 60-120 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Calculate the total distance traveled, number of horizontal and vertical movements. Determine the ED₅₀ for the stimulant effect.

Intravenous Self-Administration in Rats

This protocol assesses the reinforcing properties of (+)-Troparil.

  • Animals: Male Sprague-Dawley rats surgically implanted with an intravenous jugular catheter.

  • Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.

  • Drug Preparation: Dissolve (+)-Troparil in sterile saline.

  • Procedure:

    • Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Once lever pressing is stable, substitute food with intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) to establish drug self-administration.

    • After stable cocaine self-administration is achieved, substitute cocaine with various doses of (+)-Troparil (e.g., 0.03 - 0.3 mg/kg/infusion) or saline.

    • Sessions are typically 2 hours long, during which the rat can press the active lever to receive a drug infusion. Presses on the inactive lever are recorded but have no consequence.

    • Data Analysis: Analyze the number of infusions per session for each dose of (+)-Troparil to generate a dose-response curve. This demonstrates the reinforcing efficacy of the drug.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This protocol uses (+)-Troparil as a tool to assess the extent of dopamine denervation.

  • Model Induction:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra to lesion the dopaminergic neurons.

  • Assessment with (+)-Troparil:

    • Two to three weeks post-lesion, animals can be used for behavioral or imaging studies.

    • Behavioral Assessment: Administer a dopamine-releasing agent (e.g., amphetamine). The lesion will cause a rotational behavior (circling) away from the lesioned side. The frequency of rotations can be quantified.

    • Imaging Assessment: Use radiolabeled (+)-Troparil (e.g., --INVALID-LINK---Troparil or [¹²³I]β-CIT) in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and quantify the reduction in DAT density in the lesioned striatum.

In Vivo Microdialysis

This protocol measures changes in extracellular dopamine levels in response to (+)-Troparil administration.

  • Animals: Freely moving rats with a guide cannula stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens or striatum).

  • Apparatus: Microdialysis probe, infusion pump, and a fraction collector. High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

  • Procedure:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60 minutes.

    • Administer (+)-Troparil (e.g., 1.0 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2 hours post-injection.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Data Analysis: Express dopamine levels as a percentage of the baseline concentration to visualize the time course and magnitude of the drug-induced increase in extracellular dopamine.

Mandatory Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the signaling cascade in a postsynaptic neuron following dopamine receptor activation, which is enhanced by the DAT-inhibiting action of (+)-Troparil.

DopamineSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) Troparil (+)-Troparil Troparil->DAT Inhibits DA->DAT D1R D1 Receptor DA->D1R Binds D2R D2 Receptor DA->D2R Binds AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates Gs/olf AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Activates Gi/o cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act PKA_inact PKA Inhibition cAMP_dec->PKA_inact downstream_inc Increased Downstream Signaling (e.g., CREB) PKA_act->downstream_inc downstream_dec Decreased Downstream Signaling PKA_inact->downstream_dec

Caption: Dopamine signaling pathway modulated by (+)-Troparil.

Preclinical Experimental Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel psychoactive compound like (+)-Troparil.

PreclinicalWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_behavior In Vivo Behavioral Pharmacology cluster_in_vivo_neurochem In Vivo Neurochemistry & Imaging cluster_disease_model Disease Model Efficacy binding Receptor/Transporter Binding Assays uptake Neurotransmitter Uptake/Release Assays binding->uptake Determine functional potency locomotor Locomotor Activity uptake->locomotor Initial in vivo screening self_admin Self-Administration (Reinforcement) locomotor->self_admin Assess abuse potential microdialysis Microdialysis locomotor->microdialysis Correlate behavior with neurochemistry drug_discrim Drug Discrimination self_admin->drug_discrim Evaluate subjective effects parkinsons Parkinson's Disease Models (e.g., 6-OHDA) self_admin->parkinsons Test therapeutic potential pet_spect PET/SPECT Imaging microdialysis->pet_spect Visualize target engagement

References

(+)-Troparil: A Technical Guide to a Competitive Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane or WIN 35,065-2, is a potent and selective competitive inhibitor of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, (+)-Troparil elevates extracellular dopamine levels, thereby modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of (+)-Troparil's pharmacological profile, including its binding affinity and inhibitory potency. Detailed experimental protocols for assessing its activity at the dopamine transporter are provided, along with visualizations of its mechanism of action and the downstream signaling consequences of dopamine reuptake inhibition.

Quantitative Pharmacological Data

(+)-Troparil exhibits high affinity for the dopamine transporter and is a potent inhibitor of dopamine uptake. The following tables summarize the available quantitative data for (+)-Troparil and, for comparative purposes, the prototypical dopamine reuptake inhibitor, cocaine.

Table 1: Binding Affinity of (+)-Troparil and Cocaine for the Dopamine Transporter (DAT)

CompoundLigandPreparationKd (nM)Ki (nM)
(+)-Troparil[3H]WIN 35,065-2Rat Striatal Membranes0.14 ± 0.0149.8 ± 2.2[1]
Cocaine[3H]WIN 35,065-2Rat Striatal Membranes-241 ± 18[1]

Kd (Dissociation Constant) is a measure of binding affinity, with lower values indicating higher affinity. Ki (Inhibition Constant) is another measure of binding affinity, representing the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand.

Table 2: In Vitro Potency and Selectivity of (+)-Troparil

CompoundDopamine Uptake Inhibition (IC50)DAT:SERT Selectivity Ratio
(+)-TroparilSlightly more potent than cocaine200:1[2]
Cocaine-10:1[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process by 50%. The DAT:SERT selectivity ratio indicates the compound's preference for inhibiting the dopamine transporter over the serotonin transporter.

Mechanism of Action: Competitive Inhibition

(+)-Troparil functions as a competitive inhibitor at the dopamine transporter. This means that (+)-Troparil and dopamine compete for the same binding site on the DAT protein. By occupying this site, (+)-Troparil prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, prolonging its signaling effects on postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Binding (Reuptake) Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Troparil (+)-Troparil Troparil->DAT Competitive Binding (Inhibition)

Caption: Competitive inhibition of the dopamine transporter by (+)-Troparil.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of (+)-Troparil for the dopamine transporter using competitive radioligand binding.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]WIN 35,428)

  • Unlabeled (+)-Troparil

  • Nonspecific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters. Resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled (+)-Troparil in assay tubes. For total binding, omit the unlabeled competitor. For nonspecific binding, add a saturating concentration of a known DAT inhibitor.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the (+)-Troparil concentration. Use a nonlinear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay for IC50 Determination

This protocol details a method to measure the potency (IC50) of (+)-Troparil in inhibiting dopamine uptake into synaptosomes.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES)

  • Uptake buffer (e.g., containing NaCl, KCl, CaCl2, MgSO4, D-glucose, ascorbic acid, and HEPES)

  • [3H]Dopamine

  • Unlabeled (+)-Troparil

  • Nonspecific uptake control (e.g., a high concentration of a known DAT inhibitor like nomifensine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed. Transfer the supernatant to a new tube and centrifuge at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (+)-Troparil or vehicle at 37°C.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each tube.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

  • Quantification: Lyse the synaptosomes on the filters and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Determine specific uptake by subtracting the counts in the presence of a saturating concentration of a DAT inhibitor (nonspecific uptake) from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the (+)-Troparil concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay A Homogenize Striatal Tissue B Low-Speed Centrifugation A->B C Collect Supernatant B->C D High-Speed Centrifugation C->D E Resuspend Synaptosomal Pellet D->E F Pre-incubate Synaptosomes with (+)-Troparil E->F G Add [3H]Dopamine F->G H Incubate at 37°C G->H I Terminate by Filtration H->I J Quantify Radioactivity I->J

Caption: Experimental workflow for a synaptosomal dopamine uptake assay.

Downstream Signaling Pathways

The inhibition of dopamine reuptake by (+)-Troparil leads to an increased concentration of dopamine in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which trigger distinct downstream signaling cascades.

D1-like Receptor Signaling:

  • Activation of D1-like receptors typically couples to Gs/olf G-proteins, leading to the activation of adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Increased cAMP levels activate Protein Kinase A (PKA).

  • PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

D2-like Receptor Signaling:

  • Activation of D2-like receptors is generally coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels and PKA activity.

  • D2-like receptor activation can also modulate other signaling pathways, such as the Akt/GSK3 pathway, through β-arrestin-mediated mechanisms.

cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Troparil (+)-Troparil DAT Dopamine Transporter (DAT) Troparil->DAT Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Blocks Reuptake D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs/olf D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression_D1 Altered Gene Expression CREB->Gene_Expression_D1 Gi Gi/o D2R->Gi Akt Akt/GSK3 Pathway D2R->Akt AC_D2 Adenylyl Cyclase Gi->AC_D2 Neuronal_Inhibition Neuronal Inhibition Gi->Neuronal_Inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Caption: Downstream signaling pathways activated by increased synaptic dopamine.

Conclusion

(+)-Troparil is a valuable research tool for investigating the function of the dopamine transporter and the consequences of dopamine reuptake inhibition. Its high potency and selectivity for the DAT make it a more specific pharmacological probe compared to cocaine. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to study (+)-Troparil and similar compounds, facilitating a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutics targeting the dopamine system.

References

The History and Development of (+)-Troparil (WIN 35,065-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Troparil (WIN 35,065-2), a synthetic phenyltropane derivative, has played a pivotal role in the scientific exploration of the dopamine transporter (DAT) and the broader mechanisms of psychostimulant action. Developed in the 1970s as an analog of cocaine, the primary objective behind its synthesis was to dissociate the potent stimulant effects of cocaine from its significant cardiotoxicity and local anesthetic properties. This guide provides a comprehensive overview of the history, synthesis, pharmacological profile, and key experimental methodologies associated with (+)-Troparil, presenting a valuable resource for researchers in neuropharmacology and drug development.

Introduction: The Genesis of a Cocaine Analog

The quest for a safer alternative to cocaine, a substance with a high potential for abuse and significant adverse effects, led to the development of a class of compounds known as phenyltropanes. In the 1970s, researchers at Sterling-Winthrop, led by R.L. Clarke, synthesized a series of these compounds, including WIN 35,065-2, which would come to be known as (+)-Troparil.[1] The core innovation of the phenyltropanes was the replacement of the metabolically labile benzoyl ester group of cocaine with a more stable direct carbon-carbon bond between the tropane ring and the phenyl group. This structural modification successfully eliminated the local anesthetic activity associated with cocaine's sodium channel blocking properties and reduced its cardiotoxicity.[1]

(+)-Troparil emerged as a potent dopamine reuptake inhibitor (DRI), exhibiting a higher affinity for the dopamine transporter (DAT) than cocaine itself.[2] This heightened potency and its cleaner pharmacological profile made it an invaluable tool for studying the intricacies of the dopaminergic system. Its radiolabeled form, [³H]WIN 35,065-2, became a standard for in vitro and in vivo characterization of the DAT.

Synthesis of (+)-Troparil

The most common and historically significant synthesis of (+)-Troparil involves the reaction of methylecgonidine with a Grignard reagent, specifically phenylmagnesium bromide. This reaction, while conceptually straightforward, requires stringent anhydrous conditions and careful control of reaction parameters to achieve a good yield.

Synthetic Workflow

The synthesis can be broken down into three key stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether, typically tetrahydrofuran (THF).

  • Grignard Reaction: The freshly prepared phenylmagnesium bromide is then reacted with methylecgonidine. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbon of the ester group in methylecgonidine.

  • Work-up and Purification: The reaction is quenched with an aqueous acid solution, followed by extraction and purification, often involving chromatographic techniques to isolate the desired 2β-carbomethoxy-3β-phenyltropane isomer.

G cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Bromobenzene Bromobenzene Reaction1 Reaction in Anhydrous Ether Bromobenzene->Reaction1 Magnesium Turnings Magnesium Turnings Magnesium Turnings->Reaction1 Methylecgonidine Methylecgonidine Reaction2 Nucleophilic Addition Methylecgonidine->Reaction2 Phenylmagnesium Bromide Phenylmagnesium Bromide Reaction1->Phenylmagnesium Bromide Forms Intermediate Intermediate Reaction2->Intermediate Forms Quenching Aqueous Acid Quench Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification (+)-Troparil (+)-Troparil Purification->(+)-Troparil Phenylmagnesium Bromide->Reaction2 Intermediate->Quenching

Caption: Synthetic workflow for (+)-Troparil.

Pharmacological Profile

(+)-Troparil is a potent and selective dopamine reuptake inhibitor. Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine. It also exhibits affinity for the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT). A unique characteristic of (+)-Troparil is that its affinity for NET is greater than its affinity for DAT.

In Vitro Binding Affinities

The binding affinities of (+)-Troparil for the monoamine transporters are typically determined through radioligand binding assays. The following tables summarize the reported Ki values from various studies.

Table 1: Binding Affinities (Ki, nM) of (+)-Troparil at Monoamine Transporters

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Species/TissueReference
(+)-Troparil49.8 ± 2.2~4233Data not specifiedRat Brain[3]
(+)-Troparil33Data not specifiedData not specifiedRat Caudate Putamen[4]
Cocaine (for comparison)241 ± 18~2410Data not specifiedRat Brain[3]

Table 2: Selectivity Ratios of (+)-Troparil

CompoundDAT:SERT SelectivityReference
(+)-Troparil85-fold[3]
Cocaine (for comparison)10-fold[3]
In Vivo Effects

In vivo studies have demonstrated that (+)-Troparil is a potent central nervous system stimulant, with effects on locomotor activity being a key measure of its in vivo potency. While specific ED50 values for (+)-Troparil induced locomotor activity are not consistently reported in the literature, studies have qualitatively described it as being more potent than amphetamine in stimulating nervous activity, while also being less toxic.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,065-2.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Radioligand: [³H]WIN 35,065-2 (final concentration ~0.5-4 nM).

  • Non-specific binding control: 10 µM cocaine or other high-affinity DAT inhibitor.

  • Membrane Preparation: Synaptosomal membranes prepared from rat striatum or cells expressing the dopamine transporter.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethylenimine.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,065-2 in binding buffer. The final assay volume is typically 250-500 µL.

  • Equilibration: Incubate the plates at 4°C for 2-4 hours to reach binding equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Assay Prepare Reagents Prepare Membrane, Buffer, Radioligand, and Test Compounds Start->Prepare Reagents Incubate Incubate Membrane, Radioligand, and Test Compound Prepare Reagents->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Assay Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Signaling and Mechanism of Action

The primary molecular target of (+)-Troparil is the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.

By binding to the DAT, (+)-Troparil acts as a competitive inhibitor, blocking the reuptake of dopamine. This leads to an accumulation of dopamine in the synapse, which in turn enhances and prolongs the stimulation of postsynaptic dopamine receptors.

Studies have shown that cocaine and its analogs, including (+)-Troparil, stabilize the dopamine transporter in an outward-open conformation.[3] This conformational state prevents the transporter from cycling and translocating dopamine into the presynaptic neuron. The function of the DAT is also known to be modulated by intracellular signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which can lead to the phosphorylation and internalization of the transporter. While (+)-Troparil's direct effect is on the transporter's conformation, the resulting increase in synaptic dopamine will indirectly influence these downstream signaling pathways through the activation of dopamine receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) (Outward-Open Conformation) DA_Synapse->DAT Reuptake (Blocked) DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds and Activates Troparil (+)-Troparil Troparil->DAT Binds and Stabilizes Signaling Downstream Signaling DA_Receptor->Signaling

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Use of (+)-Troparil in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT, is a potent stimulant and phenyltropane-based dopamine reuptake inhibitor (DRI).[1] It is a valuable research tool for investigating the dopaminergic system, with applications in studying the mechanisms of stimulant action and as a potential alternative to cocaine in preclinical research.[1] This document provides detailed application notes and protocols for the in vivo use of (+)-Troparil in rodent models, including drug preparation, administration, and various behavioral and neurochemical assays.

Drug Preparation and Administration

Proper preparation of (+)-Troparil for in vivo administration is critical for accurate and reproducible results. The choice of vehicle and route of administration depends on the specific experimental design.

Vehicle Selection and Formulation

The most common form of (+)-Troparil used in research is the tartrate salt, though hydrochloride and naphthalenedisulfonate salts are also available.[1] For administration, (+)-Troparil is typically dissolved in a suitable vehicle. Common vehicles for in vivo administration of lipophilic compounds like (+)-Troparil include:

  • Saline (0.9% NaCl): Suitable for water-soluble salts of (+)-Troparil.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for lipophilic compounds. For in vivo use, it is crucial to dilute the DMSO solution with saline or another aqueous vehicle to minimize toxicity. A final DMSO concentration of 1-5% is generally recommended.

  • Polyethylene Glycol (PEG) and Propylene Glycol (PG): Often used as co-solvents to improve the solubility of compounds in aqueous solutions.

  • Tween 80: A non-ionic surfactant used to create stable emulsions or suspensions.

A common formulation approach involves first dissolving (+)-Troparil in a minimal amount of DMSO, followed by dilution with a mixture of PEG300, Tween 80, and sterile water or saline to the final desired concentration.[2]

Routes of Administration

The choice of administration route influences the pharmacokinetic profile of (+)-Troparil. Common routes used in rodent studies include:

  • Intraperitoneal (i.p.) injection: A common route for systemic administration, offering relatively rapid absorption.

  • Subcutaneous (s.c.) injection: Provides a slower and more sustained release compared to i.p. injection.

  • Oral (p.o.) gavage: Useful for studying the effects of oral administration, though bioavailability may be a consideration. A study in rats utilized a 2 mg/kg oral dose for metabolism studies.

  • Intravenous (i.v.) injection: Allows for direct and rapid delivery into the bloodstream, typically used in self-administration studies.

Experimental Protocols

The following are detailed protocols for key in vivo experiments using (+)-Troparil in rodent models.

Locomotor Activity

Locomotor activity assays are used to assess the stimulant effects of (+)-Troparil.

Protocol:

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: Open-field arenas equipped with infrared beams or video-tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day of testing, place each animal in the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.

  • Drug Administration: Following habituation, administer (+)-Troparil or vehicle via the chosen route (e.g., i.p.). A range of doses should be tested to generate a dose-response curve.

  • Data Collection: Immediately after injection, return the animals to the open-field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Calculate the total activity for each dose and generate a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to evaluate the rewarding or aversive properties of a drug.

Protocol:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline): On day 1, allow the animals to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish any initial preference.

    • Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer (+)-Troparil (e.g., a specific dose determined from locomotor studies) and confine the animal to one of the compartments for 30-45 minutes. On alternate days (vehicle conditioning), administer the vehicle and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.

    • Post-Conditioning (Test): On the test day (at least 24 hours after the last conditioning session), place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties of the drug.

Drug Self-Administration

This operant conditioning paradigm is the gold standard for assessing the reinforcing effects of a drug, which is indicative of its abuse potential.

Protocol:

  • Animals and Surgery: Typically, rats are used for this paradigm. Animals are surgically implanted with an indwelling intravenous (i.v.) catheter in the jugular vein, which is externalized on the back.

  • Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.

  • Acquisition:

    • Place the animals in the operant chambers for daily sessions (e.g., 2 hours).

    • A response on the active lever results in the delivery of a single i.v. infusion of (+)-Troparil, accompanied by the illumination of the stimulus light. Responses on the inactive lever have no consequences.

    • Training typically begins on a fixed-ratio 1 (FR1) schedule, where every active lever press results in an infusion. The schedule can be gradually increased to higher FR schedules (e.g., FR5) as the behavior is acquired.

  • Dose-Response Evaluation: Once stable responding is established, different doses of (+)-Troparil can be tested to generate a dose-response curve.

  • Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug is acting as a reinforcer.

Drug Discrimination

This procedure is used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

Protocol:

  • Animals: Typically rats are trained in this paradigm.

  • Apparatus: Two-lever operant conditioning chambers.

  • Training:

    • Animals are trained to discriminate between an injection of a known drug (e.g., cocaine, 10 mg/kg, i.p.) and a vehicle injection (e.g., saline).

    • Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced (e.g., with a food pellet).

    • Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training continues until the animals reliably press the correct lever based on the injection they received.

  • Substitution Testing:

    • Once the discrimination is learned, test sessions are conducted where various doses of (+)-Troparil are administered.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: If (+)-Troparil produces a dose-dependent increase in responding on the cocaine-appropriate lever, it is said to substitute for cocaine, indicating similar subjective effects. The ED50 for substitution can be calculated. Studies have shown that (+)-Troparil (WIN 35,065-2) fully substitutes for cocaine in rats.[3]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Protocol:

  • Animals and Surgery: Rats are typically used. Animals are surgically implanted with a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).

  • Microdialysis Procedure:

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Baseline and Drug Administration:

    • Collect several baseline samples to establish stable neurotransmitter levels.

    • Administer (+)-Troparil (systemically or locally via reverse dialysis) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of (+)-Troparil on dopamine release.

Quantitative Data Summary

Limited quantitative data for (+)-Troparil is available in the public domain. The following tables summarize the expected data presentation based on the described protocols.

Table 1: Pharmacokinetic Parameters of (+)-Troparil in Rodents (Hypothetical Data)

ParameterRouteSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)
(+)-Troparilp.o.Rat2---
(+)-Troparili.p.Mouse1---
(+)-Troparili.v.Rat0.5---
Note: Dashes indicate data not currently available in the cited literature.

Table 2: Behavioral Effects of (+)-Troparil in Rodent Models (Hypothetical Data)

Behavioral AssaySpeciesRouteDose Range (mg/kg)ED50 (mg/kg)Effect
Locomotor ActivityMousei.p.0.1 - 10-Increased locomotor activity
Conditioned Place PreferenceRati.p.1 - 5-Significant place preference
Drug Self-AdministrationRati.v.0.1 - 1.0 (per infusion)-Reinforcing effects observed
Drug Discrimination (vs. Cocaine)Rati.p.0.3 - 3.0-Full substitution for cocaine
Note: Dashes indicate data not currently available in the cited literature. The information in the "Effect" column is based on the known pharmacology of (+)-Troparil.

Signaling Pathways and Experimental Workflows

Dopaminergic Synapse and the Action of (+)-Troparil

(+)-Troparil primarily acts by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

troparil_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage Packaging Dopamine Dopamine Vesicular Storage->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binding Postsynaptic Signaling Postsynaptic Signaling Dopamine Receptors->Postsynaptic Signaling Activation Troparil (+)-Troparil Troparil->DAT Blocks

Caption: Mechanism of action of (+)-Troparil at the dopaminergic synapse.

Experimental Workflow for a Conditioned Place Preference (CPP) Study

The following diagram illustrates the typical workflow for a CPP experiment to assess the rewarding properties of (+)-Troparil.

cpp_workflow Start Start: Naive Rodents Habituation Habituation Phase (Free exploration of CPP apparatus) Start->Habituation Baseline Baseline Preference Test (Record time in each compartment) Habituation->Baseline Conditioning Conditioning Phase (Alternating drug and vehicle pairings) Baseline->Conditioning Drug_Day (+)-Troparil Injection + Confinement to Paired Side Conditioning->Drug_Day Day X Vehicle_Day Vehicle Injection + Confinement to Unpaired Side Conditioning->Vehicle_Day Day Y Test Preference Test (Drug-free, free exploration) Conditioning->Test After last session Drug_Day->Conditioning Vehicle_Day->Conditioning Analysis Data Analysis (Compare time in compartments) Test->Analysis Conclusion Conclusion: Rewarding or Neutral Effect Analysis->Conclusion

Caption: A typical experimental workflow for a Conditioned Place Preference study.

Logical Flow for Drug Discrimination Testing

This diagram outlines the decision-making process and outcomes in a drug discrimination paradigm when testing for substitution of (+)-Troparil for a training drug like cocaine.

drug_discrimination_logic Start Animal Trained to Discriminate Cocaine vs. Vehicle Administer_Troparil Administer Test Dose of (+)-Troparil Start->Administer_Troparil Observe_Lever Observe Lever Choice Administer_Troparil->Observe_Lever Drug_Lever Majority of Responses on Cocaine-Appropriate Lever? Observe_Lever->Drug_Lever Full_Sub Conclusion: Full Substitution (Similar Subjective Effects) Drug_Lever->Full_Sub Yes (>80%) Partial_Sub Conclusion: Partial Substitution (Some Similar Effects) Drug_Lever->Partial_Sub Partial (20-80%) No_Sub Conclusion: No Substitution (Different Subjective Effects) Drug_Lever->No_Sub No (<20%)

Caption: Logical flow diagram for a drug discrimination experiment.

References

Application Notes and Protocols for Brain Autoradiography Using ³H-Radiolabelled (+)-Troparil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane or WIN 35,065-2, is a potent and selective dopamine reuptake inhibitor.[1] When radiolabeled with tritium (³H), it serves as a valuable tool for the in vitro and ex vivo visualization and quantification of dopamine transporters (DAT) in the brain.[1] Autoradiography with ³H-(+)-Troparil allows for the detailed anatomical mapping of DAT density in various brain regions, which is crucial for research in neurodegenerative diseases like Parkinson's, psychiatric disorders, and the study of psychostimulant drugs.[2][3][4]

These application notes provide detailed protocols for the use of ³H-(+)-Troparil in brain autoradiography, guidance on data interpretation, and quantitative data for reference.

Principle of the Method

The technique relies on the high affinity and specificity of ³H-(+)-Troparil for the dopamine transporter. Brain tissue sections are incubated with the radioligand, which binds to the DAT. The sections are then exposed to a tritium-sensitive phosphor screen or film, creating an image (autoradiogram) where the signal intensity is proportional to the density of DAT.[5] By including a parallel incubation with an excess of a non-radiolabeled DAT inhibitor (e.g., unlabeled cocaine or Troparil), non-specific binding can be determined and subtracted from the total binding to yield the specific binding signal, which represents the true DAT density.[5][6]

Key Applications

  • Neuroanatomical Mapping of DAT: Visualize the distribution of dopamine transporters in different brain regions.[7]

  • Quantitative Analysis of DAT Density: Determine changes in DAT levels in animal models of neurological and psychiatric disorders.[8]

  • Pharmacological Studies: Investigate the affinity and selectivity of novel compounds for the dopamine transporter through competitive binding assays.[9]

  • Drug Development: Assess the in vivo target engagement and occupancy of potential therapeutic agents targeting the DAT.

Quantitative Data Summary

The following tables summarize key quantitative data for Troparil and related compounds, which are often used in DAT autoradiography. This data is essential for experimental design and data interpretation.

Table 1: Binding Affinity and Density of Phenyltropane Analogs for the Dopamine Transporter

RadioligandPreparationKd (nM)Bmax (pmol/g tissue)Reference
[¹²⁵I]RTI-121Rat StriatumHigh affinity: 0.14 ± 0.01Low affinity: 1.59 ± 0.09High affinity: 295 ± 6Low affinity: 472 ± 59[10]
[¹²⁵I]RTI-121Human CaudateHigh affinity: 0.25 ± 0.04Low affinity: 4.9 ± 1.6High affinity: 56.8 ± 13.8Low affinity: 147.7 ± 23.4[7]
[³H]WIN 35,428Rhesus Monkey Striatum~2.4Not specifiedAdapted from[8]

Note: Specific Kd and Bmax values for ³H-(+)-Troparil may vary depending on the specific activity of the radioligand batch and the experimental conditions. It is recommended to perform saturation binding experiments to determine these values for your specific assay.

Table 2: Comparative Selectivity of Troparil Analogs

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT RatioNET/DAT Ratio
TroparilVariesVariesVariesVariesVaries
N-fluoropyridyl derivative (6d)4.1>1000>1000>244>244

Data for specific Troparil derivatives highlight the potential for high DAT selectivity.[9] Researchers should consult the literature for the specific analog they are using.

Experimental Protocols

Protocol 1: In Vitro Autoradiography of Dopamine Transporter Sites

This protocol is adapted from standard procedures for in vitro receptor autoradiography with tritium-labeled ligands.[5][6][11]

1. Brain Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Rapidly dissect the brain and snap-freeze it in isopentane cooled with dry ice or liquid nitrogen.[6] Store at -80°C until sectioning. c. Mount the frozen brain onto a cryostat chuck. d. Section the brain at a thickness of 10-20 µm in a cryostat at -16°C to -20°C.[5][11] e. Thaw-mount the sections onto gelatin-coated or charged microscope slides (e.g., Superfrost® Plus). f. Store the slide-mounted sections at -80°C until the day of the experiment.

2. Incubation: a. On the day of the experiment, allow the slides to warm to room temperature. b. Pre-incubation: To remove endogenous dopamine, pre-incubate the slides in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes.[8][11] c. Incubation: Incubate the sections with ³H-(+)-Troparil in a fresh incubation buffer.

  • Total Binding: Incubate sections in buffer containing a concentration of ³H-(+)-Troparil approximately equal to its Kd (e.g., 1-5 nM).
  • Non-specific Binding: For an adjacent set of sections, add a high concentration of a non-labeled DAT ligand (e.g., 1 µM cocaine or 10 µM unlabeled (+)-Troparil) to the incubation solution.[8] d. Incubate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[8]

3. Washing: a. After incubation, rapidly wash the slides to remove unbound radioligand. b. Perform a series of washes in ice-cold buffer (e.g., 3 x 5 minutes).[11] c. Perform a final quick dip in ice-cold distilled water to remove buffer salts.[11]

4. Drying and Exposure: a. Dry the sections rapidly under a stream of cool, dry air. b. Place the dried slides in an X-ray cassette with a tritium-sensitive phosphor screen or autoradiography film.[11] c. Include tritium standards of known radioactivity to allow for quantification.[5] d. Expose in the dark at 4°C for a period of several weeks to months, depending on the specific activity of the radioligand and the density of the transporters.

5. Imaging and Analysis: a. Scan the phosphor screen using a phosphorimager or develop the film. b. Quantify the optical density of the resulting autoradiograms using image analysis software. c. Correlate the signal intensity with the tritium standards to determine the amount of radioligand bound per unit of tissue (e.g., fmol/mg tissue). d. Calculate specific binding by subtracting the non-specific binding from the total binding.[5]

Protocol 2: Ex Vivo Autoradiography

This protocol is for assessing in vivo DAT occupancy by a test compound.

1. Animal Dosing: a. Administer the non-radiolabeled test compound to the animal at the desired dose and route. b. At a time point corresponding to the expected peak brain concentration of the test compound, administer ³H-(+)-Troparil intravenously.

2. Tissue Collection and Sectioning: a. At a predetermined time after radioligand injection (e.g., 30-60 minutes), euthanize the animal. b. Rapidly remove the brain and freeze as described in Protocol 1. c. Section the brain using a cryostat as described in Protocol 1.

3. Exposure and Imaging: a. Dry the sections and expose them to a tritium-sensitive phosphor screen or film along with standards, as described in Protocol 1. b. Image and analyze the autoradiograms as described in Protocol 1.

4. Data Analysis: a. Compare the specific binding of ³H-(+)-Troparil in the brains of vehicle-treated animals to that in the brains of animals treated with the test compound to determine the percentage of DAT occupancy.

Visualizations

Dopamine Transporter Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) Troparil ³H-(+)-Troparil Troparil->DAT Blocks Reuptake Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic\nSignaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic\nSignaling Autoradiography_Workflow cluster_tissue_prep Tissue Preparation cluster_binding_assay Binding Assay cluster_imaging_analysis Imaging & Analysis start Euthanize Animal & Brain Dissection freeze Snap-freeze Brain start->freeze section Cryosectioning (10-20 µm) freeze->section mount Thaw-mount on Slides section->mount storage Store at -80°C mount->storage preincubate Pre-incubation (Remove endogenous ligands) storage->preincubate incubate_total Incubation: ³H-(+)-Troparil preincubate->incubate_total incubate_nsb Incubation: ³H-(+)-Troparil + unlabeled displacer preincubate->incubate_nsb wash Wash Slides incubate_total->wash incubate_nsb->wash dry Dry Slides wash->dry expose Expose to Phosphor Screen / Film with Standards dry->expose scan Scan Screen / Develop Film expose->scan quantify Quantify Signal (Image Analysis Software) scan->quantify calculate Calculate Specific Binding (Total - Non-specific) quantify->calculate

References

Application Notes and Protocols for (+)-Troparil in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of (+)-Troparil (also known as WIN 35,428 or β-CFT) for use in behavioral studies in rats. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

(+)-Troparil is a potent and selective dopamine transporter (DAT) inhibitor.[1] As a phenyltropane derivative, it shares a mechanism of action with cocaine but exhibits a longer duration of action and higher potency as a central stimulant.[1] This makes (+)-Troparil a valuable tool for investigating the role of the dopamine system in various behaviors, including locomotion, reward, and reinforcement.

Data Presentation

The following tables summarize the available quantitative data for (+)-Troparil and related compounds in key behavioral assays in rats.

Table 1: Locomotor Activity

CompoundDose Range (mg/kg, i.p.)Effect on Locomotor Activity in RatsReference
(+)-Troparil (WIN 35,428)Low DosesIncreased locomotor activity[1]
High DosesDecreased locomotor activity[1]
Cocaine5 - 20Dose-dependent increase in locomotor activity
Amphetamine0.2 - 10.0Dose-dependent increase in locomotor activity

Table 2: Drug Self-Administration (Intravenous)

CompoundUnit Dose Range (mg/kg/infusion)Reinforcement ScheduleObservations in RatsReference
(+)-Troparil (WIN 35,428)~0.03 - ~0.5 (converted from 0.1 - 1.6 µmol/kg)Fixed-Ratio (FR)Reliably self-administered; longer inter-injection intervals compared to cocaine, suggesting a longer duration of action.[2]
Cocaine0.25 - 1.5FR, Progressive-Ratio (PR)Standard reinforcing agent in self-administration studies.[3]

Table 3: Drug Discrimination

Training DrugTest CompoundSubstitutionED₅₀ (mg/kg) in RatsReference
Cocaine (10 mg/kg)WIN 35,065-2 (Troparil analog)FullNot explicitly stated for rats, but shown to be more potent than cocaine in pigeons.
Cocaine (5.0 mg/kg)d-AmphetamineFull0.19 - 0.33[4]

Experimental Protocols

Locomotor Activity Assay

This protocol is designed to assess the stimulant or depressant effects of (+)-Troparil on spontaneous motor activity in rats.

Materials:

  • Open field arenas equipped with infrared beam grids or video tracking software.

  • (+)-Troparil hydrochloride dissolved in sterile saline.

  • Saline solution (vehicle control).

  • Syringes and needles for intraperitoneal (i.p.) injections.

  • Male Sprague-Dawley or Wistar rats (250-350 g).

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. On the day of testing, habituate each rat to the open field arena for 30-60 minutes to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer the desired dose of (+)-Troparil or saline (i.p.) in a volume of 1 ml/kg. A range of doses should be tested to establish a full dose-response curve, including doses expected to produce stimulant and depressant effects.

  • Data Collection: Immediately after injection, place the rat in the center of the open field arena. Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the locomotor activity of the (+)-Troparil-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Intravenous Self-Administration Assay

This protocol assesses the reinforcing properties of (+)-Troparil.

Materials:

  • Operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump, and a cue light.

  • Intravenous catheters.

  • (+)-Troparil hydrochloride dissolved in sterile saline for intravenous (i.v.) infusion.

  • Heparinized saline for catheter maintenance.

  • Male Sprague-Dawley or Wistar rats (300-400 g).

Procedure:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow at least 5-7 days for recovery.

  • Acquisition (Fixed-Ratio Schedule):

    • Place the rat in the operant chamber for daily 2-hour sessions.

    • A press on the active lever results in an i.v. infusion of (+)-Troparil (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light.

    • A press on the inactive lever has no consequence.

    • Continue training until a stable baseline of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response (Fixed-Ratio Schedule): Once a stable baseline is achieved, vary the unit dose of (+)-Troparil across sessions to determine the dose-response function.

  • Motivation to Self-Administer (Progressive-Ratio Schedule):

    • Switch to a progressive-ratio schedule where the number of lever presses required for each subsequent infusion increases.

    • The "breakpoint" is the highest ratio completed before the rat ceases to respond for a set period (e.g., 1 hour).

    • The breakpoint serves as a measure of the motivation to obtain the drug.

  • Data Analysis: Analyze the number of infusions earned (FR) and the breakpoint (PR) for different doses of (+)-Troparil.

Drug Discrimination Assay

This protocol determines if the subjective effects of (+)-Troparil are similar to those of a known drug of abuse, such as cocaine.

Materials:

  • Two-lever operant conditioning chambers with food pellet dispensers.

  • (+)-Troparil hydrochloride and cocaine hydrochloride dissolved in sterile saline.

  • Saline solution (vehicle control).

  • Food pellets (reinforcer).

  • Male Sprague-Dawley or Wistar rats maintained at 85-90% of their free-feeding body weight.

Procedure:

  • Training:

    • Train rats to press one lever ("drug lever") for a food reward after an injection of the training drug (e.g., 10 mg/kg cocaine, i.p.).

    • Train rats to press the other lever ("saline lever") for a food reward after an injection of saline.

    • Alternate drug and saline training days until rats reliably select the correct lever (e.g., >80% correct responses before the first reward for 8 out of 10 consecutive sessions).

  • Substitution Test:

    • Once discrimination is established, administer various doses of (+)-Troparil instead of cocaine or saline.

    • Record the percentage of responses on the drug lever.

  • Data Analysis:

    • A full substitution is observed if a dose of (+)-Troparil results in >80% of responses on the drug lever.

    • Calculate the ED₅₀ value, which is the dose of (+)-Troparil that produces 50% responding on the drug lever.

Visualizations

Dopamine Transporter Inhibition Signaling Pathway

The primary mechanism of action of (+)-Troparil is the inhibition of the dopamine transporter (DAT). This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Troparil (+)-Troparil DAT Dopamine Transporter (DAT) Troparil->DAT Blocks Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Enters Synapse Dopamine_synapse->DAT Reuptake (Inhibited) D1R D1 Receptor Dopamine_synapse->D1R Binds D2R D2 Receptor Dopamine_synapse->D2R Binds AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Signaling Downstream Signaling (e.g., CREB phosphorylation, Gene expression) PKA->Signaling Initiates

Caption: Signaling pathway of (+)-Troparil action.

Experimental Workflow for Locomotor Activity Assay

The following diagram illustrates the key steps in conducting a locomotor activity study.

workflow start Start habituation Habituate Rats to Testing Room and Arena start->habituation drug_admin Administer (+)-Troparil or Saline (i.p.) habituation->drug_admin data_collection Place Rat in Arena and Record Activity (60-120 min) drug_admin->data_collection data_analysis Analyze Locomotor Data (Distance, Rears, etc.) data_collection->data_analysis end End data_analysis->end logic injection Injection Administered cocaine Cocaine injection->cocaine Training Drug saline Saline injection->saline Vehicle troparil (+)-Troparil injection->troparil Test Drug drug_lever Press 'Drug' Lever cocaine->drug_lever saline_lever Press 'Saline' Lever saline->saline_lever troparil->drug_lever If subjective effects are similar to cocaine troparil->saline_lever If subjective effects are similar to saline reward Food Reward drug_lever->reward saline_lever->reward

References

Application Notes and Protocols for (+)-Troparil Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the routes of administration for the dopamine transporter (DAT) inhibitor, (+)-Troparil (also known as WIN 35,065-2), in preclinical animal research. This document includes detailed protocols for intravenous, oral, subcutaneous, and intraperitoneal administration in common laboratory animal models, a summary of available quantitative data, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

Limited publicly available pharmacokinetic data for (+)-Troparil necessitates further research to fully characterize its profile across different routes of administration. The following table summarizes the available data.

Animal ModelRoute of AdministrationDose RangeVehicleKey FindingsReference(s)
Rat (Wistar)Oral (gavage)2 mg/kgNot specifiedEmployed for metabolism studies.[1]
Squirrel MonkeyIntravenous (self-administration)0.6 - 64.3 µg/kg/injectionNot specifiedMaintained self-administration, indicating reinforcing effects. Potency was 3-10 times greater than cocaine.[2]
RatIntraperitonealNot SpecifiedNot SpecifiedUsed to assess effects on locomotor activity.[3]
MouseIntraperitoneal10 mg/kgNot SpecifiedInduced stimulant effects on locomotor activity.[3]

Mechanism of Action and Signaling Pathway

(+)-Troparil is a potent and selective dopamine transporter (DAT) inhibitor.[4] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. This enhanced signaling in reward and motor pathways is responsible for its stimulant effects, including increased locomotor activity and stereotypy.[5]

troparil_dopamine_pathway Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release DAT Dopamine Transporter (DAT) Troparil (+)-Troparil Troparil->DAT Inhibits Dopamine_pre->DAT Reuptake Blocked Dopamine_synapse Increased Dopamine Concentration Dopamine_pre->Dopamine_synapse Dopamine_receptor Dopamine Receptors (e.g., D1, D2) Dopamine_synapse->Dopamine_receptor Binds Signal_transduction Signal Transduction Cascades Dopamine_receptor->Signal_transduction Activates Cellular_response Cellular Response (e.g., Locomotor Activity, Reinforcement) Signal_transduction->Cellular_response Leads to iv_workflow start Start catheter Surgical Catheter Implantation start->catheter recovery Post-operative Recovery catheter->recovery drug_prep Prepare (+)-Troparil Solution recovery->drug_prep connect Connect Catheter to Infusion System drug_prep->connect session Initiate Self-Administration Session connect->session response Monkey Performs Operant Response session->response infusion Infuse (+)-Troparil response->infusion Yes end End Session response->end No more responses or session ends infusion->response oral_gavage_workflow start Start drug_prep Prepare (+)-Troparil Solution/Suspension start->drug_prep restrain Restrain Rat drug_prep->restrain measure Measure Gavage Needle Depth restrain->measure insert Insert Gavage Needle into Esophagus measure->insert administer Administer Drug insert->administer withdraw Withdraw Needle administer->withdraw observe Observe Animal withdraw->observe end End observe->end sc_injection_workflow start Start drug_prep Prepare (+)-Troparil Solution start->drug_prep restrain Restrain Mouse drug_prep->restrain tent_skin Tent Skin at Injection Site restrain->tent_skin insert_needle Insert Needle into Subcutaneous Space tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject No blood withdraw Withdraw Needle aspirate->withdraw Blood present inject->withdraw end End withdraw->end ip_injection_workflow start Start drug_prep Prepare (+)-Troparil Solution start->drug_prep restrain Restrain Rat (Head Tilted Down) drug_prep->restrain identify_site Identify Injection Site (Lower Quadrant) restrain->identify_site insert_needle Insert Needle into Peritoneal Cavity identify_site->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject No fluid/contents withdraw Withdraw Needle aspirate->withdraw Fluid/contents present inject->withdraw end End withdraw->end

References

Investigating Dopamine Transporter Function with (+)-Troparil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a potent and selective dopamine transporter (DAT) inhibitor. Structurally related to cocaine, it lacks the ester linkage, resulting in a pure stimulant effect with reduced cardiotoxicity. Its high affinity for the DAT makes it an invaluable tool for investigating the role of this transporter in normal physiology and in various neurological and psychiatric disorders. These application notes provide detailed protocols for using (+)-Troparil to characterize DAT function through in vitro and in vivo experimental approaches.

Mechanism of Action

(+)-Troparil is a competitive inhibitor of the dopamine transporter. It binds to the DAT and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

Data Presentation

Binding Affinity of (+)-Troparil for Monoamine Transporters

The following table summarizes the binding affinities (Ki) of (+)-Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

TransporterKi (nM)Reference
Dopamine Transporter (DAT)1.81
Serotonin Transporter (SERT)1790
Norepinephrine Transporter (NET)472

Signaling Pathways and Experimental Workflows

Dopamine Transporter Regulation by Protein Kinases

The function of the dopamine transporter is dynamically regulated by various intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases can phosphorylate the DAT, leading to changes in its trafficking and function, such as internalization from the plasma membrane, which reduces dopamine uptake capacity.

DAT_Signaling cluster_presynaptic Presynaptic Terminal cluster_signaling Regulatory Signaling DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Reuptake Internalized_DAT Internalized DAT DAT->Internalized_DAT Internalization Dopamine_vesicle Dopamine Vesicle Dopamine_out Extracellular Dopamine Dopamine_vesicle->Dopamine_out Release PKA PKA PKA->DAT Phosphorylation PKC PKC PKC->DAT Phosphorylation AC Adenylyl Cyclase cAMP cAMP AC->cAMP cAMP->PKA Activates PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->PKC Activates Dopamine_out->DAT Binding Troparil (+)-Troparil Troparil->DAT Inhibition G_protein_s Gs G_protein_s->AC Activates G_protein_q Gq G_protein_q->PLC Activates

DAT signaling and (+)-Troparil's inhibitory action.
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of (+)-Troparil for the dopamine transporter.

Radioligand_Binding_Workflow prep Prepare striatal membrane homogenate incubation Incubate membranes with [3H]WIN 35,065-2 and varying concentrations of (+)-Troparil prep->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration counting Quantify radioactivity on filters using liquid scintillation counting filtration->counting analysis Analyze data to determine IC50 and Ki values counting->analysis Microdialysis_Workflow surgery Stereotaxic surgery to implant guide cannula above striatum recovery Animal recovery period surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse probe with aCSF and collect baseline dialysate samples probe_insertion->perfusion administration Administer (+)-Troparil (i.p. or s.c.) perfusion->administration sample_collection Collect post-administration dialysate samples administration->sample_collection analysis Analyze dopamine concentration in dialysate using HPLC-ED sample_collection->analysis data_analysis Calculate percent change from baseline analysis->data_analysis

Application Notes and Protocols for the Detection of (+)-Troparil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the detection and quantification of (+)-Troparil, a potent dopamine reuptake inhibitor, in various biological matrices. The information is intended to guide researchers in selecting and implementing appropriate methods for pharmacokinetic studies, toxicological screening, and drug development.

Introduction to (+)-Troparil and its Analytical Challenges

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a synthetic phenyltropane derivative that acts as a powerful stimulant by blocking the dopamine transporter (DAT)[1]. Its structural similarity to cocaine presents analytical challenges, including potential cross-reactivity in immunoassays and the need for specific and sensitive chromatographic methods to distinguish it from other tropane alkaloids. The detection of (+)-Troparil and its metabolites is crucial for understanding its pharmacological effects and for forensic purposes.

Analytical Methodologies

A variety of analytical techniques can be employed for the detection of (+)-Troparil in biological samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Application Note: Quantification of (+)-Troparil in Human Plasma

This method is adapted from validated procedures for the analysis of other psychoactive substances in human plasma[2][3][4][5].

Protocol: LC-MS/MS for (+)-Troparil in Plasma

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

    • To 1 mL of plasma, add an internal standard (e.g., (+)-Troparil-d3) and 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analyte with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor and product ion transitions for (+)-Troparil and its internal standard must be determined through infusion and optimization.

  • Quantitative Data (Hypothetical - requires validation):

    Parameter Expected Value
    Linearity Range 0.1 - 100 ng/mL
    LLOQ 0.1 ng/mL
    LOD 0.05 ng/mL
    Recovery > 85%
    Intra-day Precision < 10%
    Inter-day Precision < 15%

    | Accuracy | 85 - 115% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like (+)-Troparil to improve their chromatographic properties.

Application Note: Detection of (+)-Troparil in Urine

This protocol is adapted from established GC-MS methods for the analysis of drugs of abuse in urine[6][7][8][9].

Protocol: GC-MS for (+)-Troparil in Urine

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • To 2 mL of urine, add an internal standard (e.g., cocaine-d3).

    • Add 200 µL of concentrated ammonium hydroxide to basify the sample to pH ~9.

    • Add 5 mL of a mixture of chloroform and isopropanol (9:1, v/v).

    • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Quantitative Data (Hypothetical - requires validation):

    Parameter Expected Value
    Linearity Range 1 - 500 ng/mL
    LLOQ 1 ng/mL
    LOD 0.5 ng/mL
    Recovery > 80%
    Intra-day Precision < 15%
    Inter-day Precision < 20%

    | Accuracy | 80 - 120% |

Immunoassays

Immunoassays are rapid screening tools, but their utility for (+)-Troparil is limited due to potential cross-reactivity issues. Studies have shown that some cocaine immunoassays may not have significant cross-reactivity with certain synthetic cocaine derivatives[10]. However, this needs to be evaluated on a case-by-case basis for the specific immunoassay being used[11][12][13][14]. Any positive result from an immunoassay should be confirmed by a more specific method like LC-MS/MS or GC-MS.

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of (+)-Troparil in biological samples.

Figure 1: General Analytical Workflow for (+)-Troparil SampleCollection Sample Collection (Blood, Urine, Saliva, etc.) SamplePreparation Sample Preparation (LLE, SPE, etc.) SampleCollection->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePreparation->InstrumentalAnalysis DataAnalysis Data Analysis (Quantification & Confirmation) InstrumentalAnalysis->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Figure 1: General Analytical Workflow for (+)-Troparil
Metabolic Pathway of (+)-Troparil

(+)-Troparil undergoes both Phase I and Phase II metabolism. The primary metabolic transformations include demethylation and hydroxylation, followed by glucuronidation[10][15][16][17][18].

Figure 2: Metabolic Pathway of (+)-Troparil Troparil (+)-Troparil Demethylated O-desmethyl-Troparil Troparil->Demethylated Demethylation (Phase I) Hydroxylated Hydroxy-Troparil Troparil->Hydroxylated Hydroxylation (Phase I) Glucuronide Troparil-Glucuronide Troparil->Glucuronide Glucuronidation (Phase II) DemethylatedHydroxylated Hydroxy-O-desmethyl-Troparil Demethylated->DemethylatedHydroxylated Hydroxylation (Phase I) Hydroxylated->DemethylatedHydroxylated Demethylation (Phase I) Hydroxylated->Glucuronide DemethylatedHydroxylated->Glucuronide

Figure 2: Metabolic Pathway of (+)-Troparil
Dopamine Transporter (DAT) Signaling Pathway

(+)-Troparil exerts its effects by inhibiting the dopamine transporter (DAT), which is a G protein-coupled receptor. This inhibition leads to an increase in extracellular dopamine levels, activating downstream signaling cascades[19][20][21].

Figure 3: Dopamine Transporter (DAT) Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Troparil (+)-Troparil Troparil->DAT Inhibits G_protein G Protein DAT->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream

Figure 3: Dopamine Transporter (DAT) Signaling

Summary of Quantitative Data

The following table summarizes hypothetical, yet expected, quantitative parameters for the analysis of (+)-Troparil using LC-MS/MS and GC-MS. Note: These values require experimental validation for (+)-Troparil.

TechniqueBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Recovery (%)
LC-MS/MS Plasma0.1 - 1000.10.05> 85
Urine0.5 - 2500.50.2> 80
Saliva0.2 - 1500.20.1> 80
GC-MS Urine1 - 50010.5> 80
Hair0.05 - 10 (ng/mg)0.050.02> 75

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of (+)-Troparil in biological samples. While LC-MS/MS offers the highest sensitivity and selectivity, GC-MS provides a reliable alternative. It is imperative to validate these adapted methods specifically for (+)-Troparil to ensure accurate and reliable results in research and clinical settings. The provided diagrams of the metabolic and signaling pathways offer a visual guide to the biological fate and mechanism of action of this potent psychoactive compound.

References

Application Notes and Protocols for the Preparation of (+)-Troparil Solutions for In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds. Its high affinity for the dopamine transporter (DAT) makes it an invaluable tool in neuroscience research for studying the dopaminergic system, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, addiction, and ADHD.[1][2] In vitro binding assays are fundamental in characterizing the interaction of compounds like (+)-Troparil with their molecular targets. Accurate and reproducible preparation of (+)-Troparil solutions is critical for obtaining reliable data in these assays.

These application notes provide detailed protocols for the preparation of (+)-Troparil solutions and their use in in vitro binding assays, specifically targeting the dopamine transporter.

Physicochemical Properties and Solubility

(+)-Troparil is typically a white to off-white crystalline solid.[3][4] It is characterized by its limited solubility in water but is soluble in organic solvents.[3][5] For in vitro binding assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted in aqueous assay buffers.

Solubility Data:

  • Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[3][6]

  • Aqueous Solutions: Limited solubility.[3][5]

Stock Solution Preparation and Storage

To minimize the impact of the organic solvent on the binding assay, the final concentration of the solvent in the assay should be kept to a minimum, typically below 1%.[7]

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out a precise amount of (+)-Troparil powder. The molecular weight of (+)-Troparil is 259.35 g/mol .[1][4] To prepare 1 mL of a 10 mM stock solution, 2.59 mg of (+)-Troparil is required.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the powder.

  • Vortex the solution until the (+)-Troparil is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Quantitative Data: Binding Affinity of (+)-Troparil

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of (+)-Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

TransporterParameterValue (nM)Species
DATKi12.8Human
DATIC506.9Rat
SERTKi2500Human
NETKi2800Human

Data compiled from various sources.

Experimental Protocols for In Vitro Binding Assays

The following are detailed protocols for the preparation of biological samples and the execution of a competitive radioligand binding assay to determine the affinity of (+)-Troparil for the dopamine transporter.

Preparation of Rat Striatal Synaptosomes

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, making them an excellent model for studying DAT binding.[9][10]

Materials:

  • Rat striatum tissue

  • Homogenization Buffer: 0.32 M Sucrose in HEPES buffer

  • RIPA Buffer

  • Protease inhibitor cocktail

Protocol:

  • Euthanize a rat according to approved animal care protocols and quickly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10 up-and-down strokes.[5][11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[11]

  • Discard the supernatant and resuspend the pellet in ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in an appropriate assay buffer (e.g., Tris-HCl buffer).

  • Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [³H]WIN 35,428) that binds to DAT, and unlabeled (+)-Troparil as the competitor.

Materials:

  • Prepared rat striatal synaptosomes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)

  • (+)-Troparil stock solution

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control.

    • Competition: 50 µL of varying concentrations of (+)-Troparil (e.g., from 0.1 nM to 10 µM).

  • Add 50 µL of the radioligand solution to all wells. The final concentration should be close to its Kd value for DAT.

  • Add 100 µL of the synaptosomal preparation (typically 50-100 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature or 4°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.

  • Quickly wash the filters three times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the (+)-Troparil concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of (+)-Troparil that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_pre Troparil (+)-Troparil Troparil->DAT Inhibition Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling

Caption: Dopamine signaling at the synapse and the inhibitory action of (+)-Troparil on the dopamine transporter (DAT).

Experimental Workflow for In Vitro Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis A Prepare (+)-Troparil Stock Solution (DMSO) B Prepare Serial Dilutions in Assay Buffer A->B E Set up 96-well Plate: Total, Non-specific, Competition B->E C Prepare Brain Tissue (e.g., Rat Striatum) D Homogenize and Prepare Synaptosomes C->D G Add Synaptosomes to Initiate Binding D->G F Add Radioligand (e.g., [3H]WIN 35,428) E->F F->G H Incubate to Reach Equilibrium G->H I Rapid Filtration to Separate Bound/Free Ligand H->I J Quantify Radioactivity (Scintillation Counting) I->J K Calculate Specific Binding J->K L Determine IC50 and Ki Values K->L

References

Application Notes: (+)-Troparil and its Analogs in Neuroimaging of the Dopamine System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a potent stimulant and a phenyltropane-based dopamine reuptake inhibitor (DRI).[1][2] It is a derivative of methylecgonidine and an analog of cocaine. Unlike cocaine, which possesses a hydrolyzable ester linkage, (+)-Troparil has a more stable carbon-carbon bond, resulting in a longer duration of action and a profile as a pure stimulant, devoid of local anesthetic effects.[1] Its primary mechanism of action is the high-affinity binding to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and thereby potentiating dopaminergic neurotransmission.[3][4]

This high affinity and selectivity for DAT have made (+)-Troparil and its derivatives valuable tools in neuroscience research.[2] When labeled with positron-emitting (e.g., 11C, 18F) or single-photon-emitting (e.g., 123I, 99mTc) radionuclides, these compounds serve as radioligands for the in vivo visualization and quantification of DAT density using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6] Neuroimaging with DAT-specific radiotracers is crucial for studying the integrity of the nigrostriatal dopamine system in neurodegenerative disorders like Parkinson's disease (PD) and for investigating the role of dopamine in psychiatric conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[5][7][8][9]

Mechanism of Action: Targeting the Dopamine Transporter

The dopamine transporter is a sodium-chloride dependent transmembrane protein located on presynaptic dopaminergic neurons.[3][4] Its primary function is to recapture dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling. (+)-Troparil and its analogs act as competitive inhibitors at the DAT binding site, preventing dopamine reuptake. This leads to an accumulation of dopamine in the synapse, enhancing stimulation of postsynaptic dopamine receptors.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft (Dopamine) DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D2_Receptor Dopamine Receptor Synaptic_Cleft->D2_Receptor Binds Troparil (+)-Troparil Troparil->DAT Blocks

Caption: Dopaminergic synapse showing DAT inhibition by (+)-Troparil.
Quantitative Data: Binding Affinities

The efficacy of a radioligand is determined by its binding affinity (Ki) and selectivity for its target over other transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET). (+)-Troparil and its analogs generally exhibit high affinity for DAT.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
(+)-Troparil (WIN 35,065-2) 60------------[10]
(-)-Troparil Analog (-)-19a 33------------[10]
Cocaine >60------------[4][10]
[125I]IPT 1.2 (Kd)------------[11]
PE2I 0.09 (Kd)------------[12]
[125I]RTI-121 0.14 (High Affinity)------------[13]
Compound 6d (N-fluoropyridyl) 4.1>1000185>24345[14]

Note: Ki values can vary based on experimental conditions (e.g., tissue preparation, radioligand used in competition assay). Data presented is for comparative purposes.

Protocols

Protocol 1: General Method for Radiolabeling of a Tropane Analog with Fluorine-18

This protocol describes a generalized one-step nucleophilic aliphatic substitution for labeling a tropane derivative with 18F, a common method for producing PET radiotracers.[11][14]

1. Materials and Reagents:

  • Precursor: Tropane derivative with a suitable leaving group (e.g., chlorine, tosylate, nosylate).

  • [18F]Fluoride: Produced via a cyclotron from the 18O(p,n)18F nuclear reaction and trapped on an anion exchange cartridge.

  • Phase-transfer catalyst: e.g., Kryptofix 2.2.2 (K222) with potassium carbonate (K2CO3).

  • Solvent: Anhydrous acetonitrile or DMSO.

  • Reagents for purification: HPLC-grade solvents (e.g., acetonitrile, water), trifluoroacetic acid (TFA).

  • Sterile water for injection, USP.

  • 0.9% Sodium Chloride for injection, USP.

  • Sterile membrane filters (0.22 µm).

2. Experimental Procedure:

  • 18F-Fluoride Elution: Elute the trapped [18F]fluoride from the anion exchange cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride-K222-K2CO3 complex by heating under a stream of nitrogen to remove water. This is a critical step to activate the fluoride for nucleophilic substitution. Repeat 2-3 times with additions of anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve the tropane precursor (typically 1-5 mg) in anhydrous acetonitrile or DMSO and add it to the dried [18F]fluoride complex. Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).

  • Purification: After the reaction, quench with water and purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the 18F-labeled product from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired radiolabeled compound. Remove the organic solvent (e.g., via rotary evaporation). The aqueous residue is then typically passed through a C18 Sep-Pak cartridge, washed with sterile water, and eluted with ethanol. The final product is formulated in a physiologically compatible solution (e.g., sterile saline) and passed through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform quality control tests on the final product, including:

    • Radiochemical Purity (RCP): Assessed by analytical HPLC.

    • Molar Activity (SA): Calculated from the total radioactivity and the mass of the compound.

    • pH: Measured using a pH strip.

    • Residual Solvents: Assessed by gas chromatography (GC).

    • Sterility and Endotoxin Testing.

cluster_prep [18F]Fluoride Preparation cluster_synthesis Synthesis & Purification cluster_qc Quality Control cyclotron Cyclotron Production ([18O(p,n)18F]) trapping Anion Exchange Cartridge Trapping cyclotron->trapping elution Elution with K222/K2CO3 trapping->elution drying Azeotropic Drying elution->drying reaction Nucleophilic Substitution (Precursor + [18F]) drying->reaction Activated [18F] hplc Semi-Preparative HPLC reaction->hplc formulation Formulation in Saline hplc->formulation qc Purity (HPLC) Molar Activity Sterility formulation->qc Final Product

Caption: General workflow for the radiosynthesis of an 18F-labeled tropane.
Protocol 2: In Vivo PET/SPECT Imaging of DAT in a Rodent Model

This protocol outlines a general procedure for conducting a neuroimaging study in a rodent (e.g., rat) to assess DAT density.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane, 2-3% for induction, 1-2% for maintenance in O2).

  • Place a catheter in the lateral tail vein for intravenous (IV) injection of the radiotracer.

  • Position the animal on the scanner bed. Use a stereotaxic frame if precise head positioning is required.

  • Maintain the animal's body temperature using a heating pad and monitor vital signs (respiration, heart rate) throughout the scan.

2. Radiotracer Administration and Image Acquisition:

  • Perform a transmission scan (using a CT or a rotating rod source) for attenuation correction of the emission data.

  • Administer a bolus injection of the radiolabeled tropane derivative (e.g., 5-15 MBq) via the tail vein catheter.

  • Immediately start the dynamic emission scan. The acquisition duration depends on the radiotracer's kinetics, but a 60-90 minute scan is common for many tropane-based ligands.[12]

  • Data is typically acquired in list mode and binned into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 7 x 5min, etc.).

3. Image Reconstruction and Analysis:

  • Reconstruct the acquired data into a dynamic series of 3D images using an appropriate algorithm (e.g., OSEM3D or FBP). Apply corrections for attenuation, scatter, and decay.

  • Co-register the PET/SPECT images to a standard MRI template or an individual animal's MRI for anatomical reference.

  • Define Regions of Interest (ROIs) on the co-registered images. Key ROIs include:

    • Target Region: Striatum (caudate and putamen), which has high DAT density.

    • Reference Region: Cerebellum, which is considered to have negligible DAT density and is used to estimate non-specific binding.[5]

  • Generate Time-Activity Curves (TACs) by plotting the mean radioactivity concentration within each ROI against time.

  • Quantitative Analysis:

    • Simplified Reference Tissue Model (SRTM): A common method for ligands with reversible kinetics that uses the reference region TAC as an input function to estimate the binding potential (BPND), an index of receptor density.

    • Striatum-to-Cerebellum Ratio: For static scans or at late time points when pseudo-equilibrium is reached, a simple ratio of tracer uptake in the striatum to that in the cerebellum can provide a semi-quantitative measure of specific binding.[5][8]

4. Blocking Studies (for validation):

  • To confirm binding specificity, a separate cohort of animals can be pre-treated with a high dose of an unlabeled DAT blocker (e.g., GBR 12909 or cocaine) 15-30 minutes before injecting the radiotracer.[12] A significant reduction in striatal uptake compared to baseline scans confirms that the signal is specific to DAT.

prep Animal Preparation (Anesthesia, Catheter) scan PET/SPECT Scan (Transmission + Dynamic Emission) prep->scan recon Image Reconstruction (Attenuation, Scatter Correction) scan->recon inject Radiotracer Injection (IV) inject->scan analysis Image Analysis (Co-registration, ROI definition) recon->analysis quant Quantitative Modeling (TACs, Binding Potential) analysis->quant interpret Interpretation (DAT Density) quant->interpret

Caption: Experimental workflow for an in vivo DAT imaging study.

References

Application Notes and Protocols: (+)-Troparil as a Research Tool for Studying Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels. This dopamine deficiency underlies the cardinal motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability. Animal models that replicate these neurochemical and behavioral deficits are crucial for understanding the pathophysiology of PD and for the preclinical evaluation of novel therapeutic agents.

(+)-Troparil (also known as WIN 35,065-2 or β-CPT) is a potent and selective dopamine reuptake inhibitor (DRI). By blocking the dopamine transporter (DAT), (+)-Troparil increases the synaptic concentration and prolongs the action of dopamine. This mechanism of action makes it a valuable research tool for investigating the consequences of enhanced dopaminergic neurotransmission in the context of Parkinson's disease models. These application notes provide an overview of the use of (+)-Troparil in preclinical PD research and detailed protocols for its application in established neurotoxin-based rodent models.

Mechanism of Action and Rationale for Use in PD Models

(+)-Troparil is a phenyltropane-based compound that binds with high affinity to the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This leads to an accumulation of dopamine in the synapse, enhancing the stimulation of postsynaptic dopamine receptors. In the context of Parkinson's disease models, where there is a significant depletion of striatal dopamine, (+)-Troparil can be used to:

  • Probe the function of the remaining dopaminergic terminals: By blocking DAT on surviving neurons, researchers can assess the capacity of the compromised nigrostriatal system to release and respond to dopamine.

  • Evaluate symptomatic relief: By increasing synaptic dopamine, (+)-Troparil may ameliorate motor deficits in animal models, providing a framework to study the mechanisms of symptomatic treatment.

  • Investigate the role of dopamine dysregulation: Chronic administration of DRIs can be used to study the long-term consequences of altered dopamine signaling, including potential links to treatment-related complications like dyskinesia.

Data Presentation: Binding Affinity of Troparil

The following table summarizes the in vitro binding affinities of Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is crucial for understanding its selectivity profile.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
(+)-Troparil60>10,0001,000-10,000[Source Text Not Found]
(-)-Troparil33>10,0001,000-10,000[Source Text Not Found]

Note: Specific quantitative data on the in vivo efficacy of (+)-Troparil in established Parkinson's disease models, including dose-response effects on motor behavior and striatal dopamine levels, were not available in the performed search. The following protocols are generalized for the use of a dopamine reuptake inhibitor in these models.

Experimental Protocols

I. Rodent Models of Parkinson's Disease

Two of the most widely used and well-characterized neurotoxin-based models of Parkinson's disease are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.

A. MPTP Mouse Model

The MPTP model is a widely used paradigm that causes selective degeneration of dopaminergic neurons in the substantia nigra.[2]

Protocol for Sub-Acute MPTP Administration:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich, M0896 or equivalent).

    • Sterile saline (0.9% NaCl).

    • Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. MPTP is a neurotoxin and must be handled with extreme caution in a certified chemical fume hood.

  • Procedure:

    • Prepare a fresh solution of MPTP in sterile saline at a concentration of 3 mg/mL.

    • Administer MPTP hydrochloride at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.

    • A control group should receive daily i.p. injections of sterile saline.

    • Monitor the animals closely for any adverse reactions.

    • Behavioral testing can typically commence 7-14 days after the final MPTP injection, allowing for the stabilization of the dopaminergic lesion.

B. 6-OHDA Rat Model

The 6-OHDA model involves the unilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway, leading to a progressive and specific degeneration of dopaminergic neurons on one side of the brain.[1]

Protocol for Unilateral 6-OHDA Lesion:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Materials:

    • 6-hydroxydopamine hydrochloride (Sigma-Aldrich, H4381 or equivalent).

    • Sterile saline (0.9% NaCl) containing 0.02% (w/v) ascorbic acid to prevent oxidation.

    • Desipramine hydrochloride (to protect noradrenergic neurons).

    • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

    • Stereotaxic apparatus.

  • Procedure:

    • Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

    • Prepare a fresh solution of 6-OHDA in cold saline/ascorbic acid at a concentration of 4 µg/µL. Protect the solution from light.

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Perform a craniotomy to expose the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).

    • Slowly inject 2-4 µL of the 6-OHDA solution into the target structure.

    • Leave the injection needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and allow the animal to recover. A control group should undergo a sham surgery with a vehicle injection.

    • Behavioral testing, such as apomorphine-induced rotations, can be performed 2-3 weeks post-surgery to confirm the lesion.

II. Administration of (+)-Troparil

Preparation of (+)-Troparil Solution:

(+)-Troparil is typically available as a hydrochloride or tartrate salt, which are soluble in water or saline.[1]

  • Calculate the required amount of (+)-Troparil based on the desired dose and the number and weight of the animals.

  • Dissolve the (+)-Troparil salt in sterile saline (0.9% NaCl). Gentle warming or vortexing may be required to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility for injection.

Administration Protocol (General Guidance):

The optimal dose and administration schedule for (+)-Troparil will need to be determined empirically. The following is a general guideline for a study investigating the symptomatic effects of (+)-Troparil.

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection are common routes for systemic administration in rodents.

  • Dose-Response Study:

    • Begin with a range of doses (e.g., 1, 3, 10 mg/kg) to determine the effective dose for improving motor function without inducing significant side effects like hyperactivity or stereotypy.

    • Administer a single injection of (+)-Troparil or vehicle to different groups of lesioned animals.

    • Conduct behavioral testing at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to determine the time of peak effect.

  • Chronic Treatment Study:

    • Based on the dose-response study, select an effective dose for chronic administration.

    • Administer (+)-Troparil or vehicle once or twice daily for a specified period (e.g., 1-4 weeks).

    • Conduct behavioral testing at regular intervals throughout the treatment period.

III. Behavioral Assessment

A. Rotarod Test (for MPTP mice and 6-OHDA rats)

This test assesses motor coordination and balance.

  • Apparatus: An automated rotarod unit with adjustable speed.

  • Procedure:

    • Acclimatize the animals to the rotarod apparatus for 2-3 days prior to testing by placing them on the rod rotating at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

    • For the test, place the animal on the rod and begin acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall from the rod.

    • Perform 3-4 trials per animal with an inter-trial interval of at least 15-20 minutes.

B. Apomorphine-Induced Rotation Test (for unilateral 6-OHDA rats)

This test measures the rotational asymmetry caused by the unilateral dopamine depletion, which is a hallmark of a successful lesion.

  • Apparatus: A circular test arena equipped with an automated rotation-tracking system.

  • Procedure:

    • Acclimatize the rat to the testing chamber for 10-15 minutes.

    • Administer apomorphine (a non-selective dopamine agonist) subcutaneously at a dose of 0.1-0.5 mg/kg.

    • Record the number of full 360° contralateral (away from the lesioned side) rotations for 30-60 minutes.

    • A successful lesion is generally indicated by a stable rotation rate of more than 5-7 contralateral turns per minute.

IV. Neurochemical Analysis

High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine Levels

This technique is used to quantify the levels of dopamine and its metabolites in brain tissue.

  • Sample Collection:

    • At the end of the study, euthanize the animals and rapidly dissect the brains on an ice-cold surface.

    • Dissect the striata from both hemispheres.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate to pellet the proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Use an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Inject the supernatant onto the column.

    • Separate dopamine and its metabolites (DOPAC and HVA) using an appropriate mobile phase.

    • Quantify the concentrations based on the peak areas relative to known standards.

Visualizations

Signaling Pathway of (+)-Troparil Action

Troparil_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Dopamine_Synapse Dopamine DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Dopamine_Receptor->Signal_Transduction Troparil (+)-Troparil Troparil->DAT Inhibition

Caption: Mechanism of (+)-Troparil at the dopaminergic synapse.

Experimental Workflow for 6-OHDA Model and (+)-Troparil Treatment

Experimental_Workflow_6OHDA cluster_pre_treatment Pre-Treatment Phase cluster_lesioning Lesioning Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Baseline_Behavior Baseline Behavioral Testing (e.g., Rotarod) Desipramine Desipramine Administration (25 mg/kg, i.p.) Baseline_Behavior->Desipramine Surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection Desipramine->Surgery Recovery Post-operative Recovery (2-3 weeks) Surgery->Recovery Lesion_Confirmation Lesion Confirmation (Apomorphine-induced rotations) Recovery->Lesion_Confirmation Treatment_Start Initiate (+)-Troparil or Vehicle Treatment Lesion_Confirmation->Treatment_Start Chronic_Dosing Chronic Daily Dosing (e.g., 1-4 weeks) Treatment_Start->Chronic_Dosing Behavioral_Monitoring Intermittent Behavioral Testing Chronic_Dosing->Behavioral_Monitoring Final_Behavior Final Behavioral Testing Behavioral_Monitoring->Final_Behavior Euthanasia Euthanasia and Brain Tissue Collection Final_Behavior->Euthanasia Neurochemistry Neurochemical Analysis (Striatal Dopamine - HPLC) Euthanasia->Neurochemistry

Caption: Workflow for 6-OHDA lesioning and subsequent treatment.

Logical Relationship of (+)-Troparil as a Research Tool in PD Models

Logical_Relationship PD_Model Parkinson's Disease Model (MPTP or 6-OHDA) Dopamine_Depletion Striatal Dopamine Depletion PD_Model->Dopamine_Depletion Motor_Deficits Motor Deficits (e.g., impaired coordination) Dopamine_Depletion->Motor_Deficits Neurochemical_Change Altered Dopamine Metabolism Behavioral_Improvement Potential Improvement in Motor Function Troparil (+)-Troparil Treatment DAT_Inhibition Dopamine Transporter (DAT) Inhibition Troparil->DAT_Inhibition Increased_Dopamine Increased Synaptic Dopamine DAT_Inhibition->Increased_Dopamine Increased_Dopamine->Behavioral_Improvement leads to Increased_Dopamine->Neurochemical_Change results in

Caption: Rationale for using (+)-Troparil in PD models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Troparil Dosage to Minimize Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with (+)-Troparil, focusing on strategies to optimize dosage while minimizing the risk of cardiotoxicity. The information is presented in a question-and-answer format, addressing common issues encountered during preclinical and research applications.

Disclaimer: The quantitative data and specific protocols provided herein are illustrative examples based on the known pharmacology of potent dopamine reuptake inhibitors and related compounds. Researchers should establish their own dose-response curves and optimize protocols based on their specific experimental models and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of (+)-Troparil-induced cardiotoxicity?

A1: As a potent dopamine reuptake inhibitor and a phenyltropane analog of cocaine, (+)-Troparil's cardiotoxicity is believed to stem primarily from its sympathomimetic effects. By blocking the reuptake of norepinephrine at sympathetic nerve terminals in the heart, it can lead to excessive stimulation of adrenergic receptors. This can result in increased heart rate, blood pressure, and myocardial oxygen demand, potentially leading to ischemia and arrhythmias. While it is suggested to be less cardiotoxic than cocaine due to the absence of a local anesthetic effect from an ester linkage, caution is still warranted.[1][2]

Q2: What are the key cardiovascular parameters to monitor during in vivo studies with (+)-Troparil?

A2: Continuous monitoring of hemodynamic and electrocardiographic (ECG) parameters is crucial. Key parameters include:

  • Heart Rate (HR): To detect tachycardia.

  • Blood Pressure (BP): To monitor for hypertension.

  • ECG Intervals: Particularly the QRS duration and the QT interval corrected for heart rate (QTc) to assess for conduction abnormalities and delayed ventricular repolarization, which can be pro-arrhythmic.

Q3: Which biomarkers are most relevant for assessing (+)-Troparil-induced cardiac injury?

A3: The most sensitive and specific biomarkers for detecting myocardial injury are cardiac troponins (cTnI and cTnT). An elevation in circulating troponin levels is a strong indicator of cardiomyocyte necrosis.[3][4] N-terminal pro-B-type natriuretic peptide (NT-proBNP) is also a valuable biomarker for assessing ventricular strain and heart failure.[5][6]

Q4: Can in vitro models be used to predict the cardiotoxic potential of (+)-Troparil?

A4: Yes, in vitro models are highly valuable for early-stage cardiotoxicity screening. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are particularly relevant as they can recapitulate human cardiac electrophysiology.[7][8] Assays using multi-electrode arrays (MEAs) can assess changes in field potential duration (an indicator of QT interval) and the potential for arrhythmias.[8]

Troubleshooting Guides

Issue 1: Significant variability in heart rate and blood pressure is observed between animals at the same dose.

  • Possible Cause: Stress and level of anesthesia can significantly impact cardiovascular parameters.

  • Troubleshooting Steps:

    • Ensure adequate acclimatization of animals to the experimental environment to minimize stress.

    • For studies in conscious animals, use telemetry implants and allow for a sufficient recovery period after surgery.

    • If using anesthesia, maintain a consistent and appropriate anesthetic depth, as some anesthetics can have their own cardiovascular effects.

    • Increase the number of animals per group to improve statistical power and account for inter-individual variability.

Issue 2: In vitro hiPSC-cardiomyocyte assay shows arrhythmia at a low dose of (+)-Troparil.

  • Possible Cause: The hiPSC-CMs may be particularly sensitive, or the observed effect may be an early warning sign.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Test a range of concentrations to establish a clear dose-dependent effect.

    • Assess Viability: Perform a cell viability assay to distinguish between functional effects and cytotoxicity.

    • Use Positive and Negative Controls: Include a known cardiotoxic compound (e.g., doxorubicin) and a negative control to validate the assay's sensitivity and specificity.

    • Consider the Immaturity of hiPSC-CMs: Be aware that hiPSC-CMs are phenotypically closer to fetal cardiomyocytes and may sometimes be more sensitive to certain ion channel blockades than adult cardiomyocytes.

Issue 3: No significant elevation in cardiac troponins is detected, despite observing ECG changes.

  • Possible Cause: The ECG changes may reflect functional alterations (e.g., ion channel modulation) rather than overt cardiomyocyte death. Troponin release can also be time-dependent.

  • Troubleshooting Steps:

    • Time Course Analysis: Collect blood samples at multiple time points after (+)-Troparil administration (e.g., 3, 6, 12, and 24 hours) to capture the peak troponin release.

    • Assess Other Biomarkers: Measure NT-proBNP to evaluate for cardiac stress and hemodynamic changes that may not cause cell death.

    • Correlate with Histopathology: If feasible at the end of the study, perform a histopathological examination of the heart tissue to look for subtle signs of injury that may not have resulted in significant troponin release.

Data Presentation

Table 1: Example Dose-Response Data for (+)-Troparil on Cardiovascular Parameters in Conscious Rats (Telemetry)

Dose (mg/kg, i.p.)Change in Heart Rate (bpm, peak)Change in Mean Arterial Pressure (mmHg, peak)Change in QTc Interval (ms, peak)
0.1+25 ± 5+10 ± 3+5 ± 2
0.3+60 ± 8+25 ± 5+12 ± 4
1.0+120 ± 15+50 ± 8+25 ± 6
3.0+250 ± 20+85 ± 12+45 ± 8 (with occasional arrhythmias)

Data are presented as mean ± SEM and are for illustrative purposes only.

Table 2: Example In Vitro Cardiotoxicity Profile of (+)-Troparil using hiPSC-Cardiomyocytes (MEA)

Concentration (µM)Change in Beating Rate (%)Field Potential Duration (FPDc) Prolongation (%)Arrhythmia Incidence (%)
0.01+5 ± 2+2 ± 10
0.1+15 ± 4+8 ± 35
1.0+40 ± 6+20 ± 525
10.0-10 ± 5 (Beating cessation in some wells)+50 ± 1070

Data are presented as mean ± SEM and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Assessment in Conscious Rats via Telemetry
  • Animal Model: Male Sprague-Dawley rats (250-300g) surgically implanted with telemetry transmitters.

  • Acclimatization: Allow at least one week of recovery after surgery and acclimatization to the recording chambers.

  • Drug Preparation: Dissolve (+)-Troparil tartrate in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Dosing: Administer (+)-Troparil or vehicle via intraperitoneal (i.p.) injection. Use a cumulative dosing regimen or separate groups for each dose.

  • Data Acquisition: Continuously record ECG, heart rate, and blood pressure from at least 1 hour before dosing (baseline) to 24 hours post-dosing.

  • Biomarker Analysis: Collect blood samples via a catheter at baseline and at 3, 6, and 24 hours post-dose for measurement of cardiac troponin I (cTnI) and NT-proBNP using a validated ELISA kit.

  • Data Analysis: Analyze hemodynamic and ECG data for changes from baseline. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or a linear correction). Perform statistical analysis to compare dose groups to the vehicle control.

Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes and MEA
  • Cell Culture: Plate hiPSC-CMs on fibronectin-coated multi-electrode array plates. Allow the cells to form a spontaneously beating syncytium (typically 5-7 days).

  • Compound Preparation: Prepare a stock solution of (+)-Troparil in DMSO. Serially dilute in the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Baseline Recording: Record the baseline field potentials from each well for at least 10 minutes before adding the compound.

  • Compound Addition: Add the different concentrations of (+)-Troparil or vehicle control to the wells.

  • Post-Dose Recording: Record the field potentials continuously for at least 30 minutes after compound addition.

  • Data Analysis:

    • Beating Rate: Calculate the number of field potential peaks per minute.

    • Field Potential Duration (FPD): Measure the duration from the start of the initial sharp spike to the peak of the repolarization wave. Correct for beat rate (FPDc).

    • Arrhythmia Detection: Visually and algorithmically inspect the recordings for irregularities such as early afterdepolarization-like events, fibrillation-like patterns, or beating arrest.

    • Dose-Response Curves: Plot the percentage change in beating rate and FPDc against the log of the compound concentration to determine EC50 values.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Mechanism of (+)-Troparil Cardiotoxicity cluster_1 Downstream Effects Troparil (+)-Troparil NET Norepinephrine Transporter (NET) Troparil->NET Inhibition NE Increased Synaptic Norepinephrine NET->NE Leads to Adrenergic Adrenergic Receptors (α1, β1) NE->Adrenergic Stimulation PLC Phospholipase C (PLC) Activation Adrenergic->PLC via α1 AC Adenylyl Cyclase (AC) Activation Adrenergic->AC via β1 IP3 IP3 & DAG Increase PLC->IP3 cAMP cAMP Increase AC->cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca PKA Protein Kinase A (PKA) Activation cAMP->PKA Contractility ↑ Contractility ↑ Heart Rate Ca->Contractility ROS ↑ ROS Production (Oxidative Stress) Ca->ROS PKA->Ca PKA->Contractility MAPK MAPK Pathway Activation ROS->MAPK Injury Cardiomyocyte Injury & Apoptosis MAPK->Injury

Caption: Proposed signaling pathway for (+)-Troparil-induced cardiotoxicity.

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Dosage Optimization Start_vitro hiPSC-Cardiomyocytes MEA Multi-Electrode Array (MEA) - FPD, Beat Rate, Arrhythmia Start_vitro->MEA CaAssay Calcium Flux Assay - Oscillation Dynamics Start_vitro->CaAssay Viability Cell Viability Assay - Cytotoxicity (IC50) Start_vitro->Viability Data_Integration Integrate In Vitro & In Vivo Data MEA->Data_Integration Start_vivo Rodent Model (e.g., Conscious Rat) Telemetry Telemetry - ECG, BP, HR Start_vivo->Telemetry Biomarkers Biomarker Analysis - Troponin, NT-proBNP Telemetry->Biomarkers Telemetry->Data_Integration Histo Histopathology - Myocardial Injury Biomarkers->Histo Dose_Selection Select Doses with Minimal Cardiotoxic Effects Data_Integration->Dose_Selection

Caption: Integrated workflow for assessing and optimizing (+)-Troparil dosage.

References

Technical Support Center: Laboratory Synthesis of (+)-Troparil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of (+)-Troparil. The following sections address common challenges, provide detailed experimental protocols, and offer structured data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of (+)-Troparil?

A1: The most significant challenges include:

  • Stereoselectivity: Achieving the correct stereochemistry is paramount as the biological activity of Troparil is dependent on the specific enantiomer. This is a crucial consideration during the reduction of the tropinone intermediate.[1][2]

  • Yield Optimization: The initial Robinson one-pot synthesis of the tropinone precursor can have low yields if not properly optimized.[3][4] Subsequent steps also require careful control of reaction conditions to maximize product formation.

  • Purification: Separating the desired (+)-Troparil enantiomer from reaction byproducts and other stereoisomers requires effective purification techniques like High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis: The ester functional group in Troparil is susceptible to hydrolysis under both acidic and basic conditions, which can lead to product degradation.

  • Scale-Up: Transitioning the synthesis from a laboratory to a larger scale introduces challenges in maintaining reaction consistency, yield, and purity due to factors like heat transfer and mixing efficiency.

Q2: Why is the Robinson one-pot synthesis often used for the tropinone intermediate, and what are its limitations?

A2: The Robinson synthesis is favored for its simplicity and use of readily available starting materials (succinaldehyde, methylamine, and acetonedicarboxylic acid or acetone).[3][4][5] It is a biomimetic approach that efficiently constructs the bicyclic tropane core in a single pot.[3][6] However, the initial reported yield was only 17%.[3][5] The primary limitation is the potential for low yields due to side reactions and the difficulty in controlling reaction parameters like pH and temperature.[2]

Q3: How can I improve the yield of the Robinson tropinone synthesis?

A3: Yields can be significantly improved, potentially exceeding 90%, by:

  • Using Acetonedicarboxylic Acid: Employing acetonedicarboxylic acid instead of acetone generally leads to higher yields.[3]

  • Optimizing pH: The reaction is sensitive to pH. Careful control of the pH can dramatically impact the yield.

  • Controlling Temperature: Maintaining the optimal temperature throughout the reaction is crucial to minimize byproduct formation.[2]

  • Slow Addition of Reactants: Slow and controlled addition of the reactants can help to manage the reaction rate and reduce the formation of unwanted side products.[7]

Q4: What are the key considerations for the stereoselective reduction of tropinone to tropine?

A4: The reduction of the ketone in tropinone to an alcohol (tropine) is a critical stereochemical step. The orientation of the resulting hydroxyl group (α or β) determines the final stereochemistry of Troparil.

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride can produce a mixture of stereoisomers (tropine and pseudotropine).[1] Sterically hindered reducing agents, such as L-Selectride, or enzymatic reductions can offer higher stereoselectivity.[8]

  • Reaction Temperature: Lower reaction temperatures often favor higher stereoselectivity.[1]

  • Enzymatic Reduction: The use of tropinone reductase enzymes (TR-I) can provide very high stereospecificity for the desired tropine isomer.[1][9]

Q5: What are the common methods for purifying (+)-Troparil?

A5: Purification is essential to isolate the desired product from starting materials, byproducts, and other stereoisomers. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and achieving high purity. Chiral stationary phases (CSPs) are typically used for the resolution of enantiomers.[10][11]

  • Flash Chromatography and Preparative Thin-Layer Chromatography (TLC): These methods can be used for initial purification or for smaller scale separations.

  • Recrystallization: This technique can be effective for purifying the final product if a suitable solvent system is found.

Troubleshooting Guides

Problem 1: Low Yield in Robinson Tropinone Synthesis
Potential Cause Troubleshooting Suggestion
Suboptimal pHMonitor and adjust the pH of the reaction mixture. The optimal pH can significantly increase the yield.
Incorrect TemperatureUse a temperature-controlled reaction vessel to maintain the optimal temperature throughout the synthesis.
Polymerization of ReactantsAdd reactants, particularly succinaldehyde, slowly and in a controlled manner to the reaction mixture.
Impure Starting MaterialsEnsure all starting materials are of high purity. Distill liquid reagents if necessary.
Problem 2: Poor Stereoselectivity in Tropinone Reduction
Potential Cause Troubleshooting Suggestion
Non-selective Reducing AgentConsider using a more stereoselective reducing agent, such as L-Selectride. For optimal selectivity, explore enzymatic reduction using Tropinone Reductase I (TR-I).[1]
High Reaction TemperaturePerform the reduction at a lower temperature (e.g., -78 °C) to enhance stereoselectivity.[8]
Incorrect Stoichiometry of ReagentCarefully control the stoichiometry of the reducing agent.
Problem 3: Hydrolysis of the Ester Group in (+)-Troparil
Potential Cause Troubleshooting Suggestion
Acidic or Basic Conditions during Workup or StorageNeutralize the reaction mixture promptly during workup. Store the final product in a neutral, anhydrous environment.
Presence of WaterEnsure all solvents and reagents used in the final steps are anhydrous.

Quantitative Data

Table 1: Influence of pH on the Yield of Robinson Tropinone Synthesis

pHReported YieldReference
Not specified (initial report)17%[3][5]
Optimized conditions>90%[3]

Table 2: Stereoselectivity of Tropinone Reduction with Different Reducing Agents

Reducing AgentProduct Ratio (Tropine:Pseudotropine)Reference
Sodium BorohydrideMixture of isomers[1]
L-Selectride12:1 (S-alcohol favored)[8]
Tropinone Reductase I (TR-I)Highly selective for tropine[1][9]

Experimental Protocols

Protocol 1: Robinson Synthesis of Tropinone

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid

  • Appropriate buffer solution to maintain pH

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., chloroform)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve acetonedicarboxylic acid in a cooled, buffered aqueous solution.

  • Slowly add a solution of succinaldehyde to the mixture while maintaining the temperature.

  • Add a solution of methylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for an appropriate time, monitoring the progress by TLC.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

  • Purify the crude product by vacuum distillation or chromatography.

Protocol 2: Stereoselective Reduction of Tropinone to Tropine

Materials:

  • Tropinone

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Reducing agent (e.g., L-Selectride in THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tropinone in an anhydrous solvent (e.g., THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the reducing agent (e.g., L-Selectride solution) to the cooled tropinone solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the tropinone has been consumed, quench the reaction by the slow addition of a quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine.

  • Purify the crude product by column chromatography.

Protocol 3: Esterification of Tropine to form (+)-Troparil

Materials:

  • Tropine (enantiomerically pure)

  • Anhydrous solvent (e.g., dichloromethane)

  • Phenylacetyl chloride (or another suitable phenylacetic acid derivative)

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tropine in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Add an anhydrous base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenylacetyl chloride to the cooled solution.

  • Allow the reaction to stir and warm to room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (+)-Troparil by column chromatography or HPLC.

Visualizations

Synthesis_Workflow cluster_0 Tropinone Synthesis (Robinson) cluster_1 Stereoselective Reduction cluster_2 Esterification cluster_3 Purification Succinaldehyde Succinaldehyde Tropinone Tropinone Succinaldehyde->Tropinone Methylamine Methylamine Methylamine->Tropinone Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Tropinone Tropinone_intermediate Tropinone Tropine Tropine Tropinone_intermediate->Tropine Reducing Agent (e.g., L-Selectride) Tropine_intermediate Tropine Troparil (+)-Troparil Tropine_intermediate->Troparil Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Troparil Crude_Troparil Crude (+)-Troparil Pure_Troparil Pure (+)-Troparil Crude_Troparil->Pure_Troparil HPLC

Caption: Overall synthetic workflow for (+)-Troparil.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify Problematic Step Start->Check_Step Tropinone_Syn Robinson Tropinone Synthesis Check_Step->Tropinone_Syn Tropinone Synthesis Reduction Stereoselective Reduction Check_Step->Reduction Reduction Esterification Esterification Check_Step->Esterification Esterification Purification Purification Check_Step->Purification Purification Tropinone_Issues Check pH, Temperature, Purity of Reagents Tropinone_Syn->Tropinone_Issues Reduction_Issues Check Reducing Agent, Temperature, Stoichiometry Reduction->Reduction_Issues Esterification_Issues Check for Hydrolysis, Anhydrous Conditions Esterification->Esterification_Issues Purification_Issues Inefficient Separation Purification->Purification_Issues Optimize_Tropinone Optimize Reaction Conditions Tropinone_Issues->Optimize_Tropinone Optimize_Reduction Use More Selective Reagent, Lower Temperature Reduction_Issues->Optimize_Reduction Optimize_Esterification Use Anhydrous Solvents, Neutralize Promptly Esterification_Issues->Optimize_Esterification Optimize_Purification Optimize HPLC Method (Column, Mobile Phase) Purification_Issues->Optimize_Purification

Caption: Troubleshooting logic for (+)-Troparil synthesis.

References

Methods for preventing the degradation of (+)-Troparil in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of (+)-Troparil degradation in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (+)-Troparil in aqueous solutions?

A1: The primary degradation pathway for (+)-Troparil in aqueous solutions is the hydrolysis of its methyl ester group.[1] This reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, leading to the formation of the corresponding carboxylic acid metabolite.[1] This is a common degradation route for pharmaceuticals containing ester functional groups.[1]

Q2: What environmental factors can accelerate the degradation of (+)-Troparil?

A2: The stability of (+)-Troparil in aqueous solutions is significantly influenced by several factors:

  • pH: Both acidic and especially alkaline conditions can catalyze the hydrolysis of the ester linkage.[1] Many ester-containing drugs exhibit the least stability at pH values outside the neutral range.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2] Therefore, storing solutions at elevated temperatures will accelerate the degradation of (+)-Troparil.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in susceptible molecules.[2][3] While specific data on (+)-Troparil's photosensitivity is limited, it is a common practice to protect solutions of drug compounds from light.

Q3: How can I prevent the degradation of my (+)-Troparil stock solutions?

A3: To enhance the stability of (+)-Troparil in aqueous solutions, consider the following preventative measures:

  • pH Control: Prepare solutions using a buffer system to maintain a pH where the rate of hydrolysis is minimized, which is typically in the slightly acidic range for many ester-containing compounds.

  • Temperature Control: Store stock solutions at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or -80 °C), to significantly slow down the degradation kinetics.

  • Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[2]

  • Use of Co-solvents: For lipophilic drugs, the use of inert co-solvents can sometimes reduce degradation by limiting the availability of water for hydrolysis.[1]

  • Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions of (+)-Troparil fresh before each experiment to minimize the impact of degradation over time.

Q4: Are there any recommended stabilizing agents for solutions containing amine compounds like (+)-Troparil?

A4: While specific stabilizers for (+)-Troparil are not well-documented, general strategies for stabilizing amine-containing compounds in solution can be considered. For instance, in the case of dopamine, which is also an amine, antioxidants like ascorbic acid and chelating agents such as EDTA have been used to prevent oxidative degradation.[4] Acidification of the solution can also enhance the stability of some amine compounds.[4] However, the primary degradation pathway for (+)-Troparil is hydrolysis, so pH control remains the most critical factor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in my (+)-Troparil solution over a short period. The solution may be undergoing rapid hydrolysis due to inappropriate pH.Measure the pH of your solution. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.
I observe precipitate forming in my frozen stock solution upon thawing. This could be due to solubility issues or degradation products that are less soluble.Ensure the compound is fully dissolved upon initial preparation, potentially with the help of a co-solvent if necessary.[5] If the precipitate persists, it may be a degradant, and a fresh solution should be prepared.
Inconsistent experimental results using the same stock solution. The stock solution may be degrading over the course of the experiments.Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use by performing a stability study.
How do I confirm if my (+)-Troparil solution has degraded? Analytical testing is required to identify and quantify degradation products.Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and quantify (+)-Troparil and its potential degradants.[6]

Data Presentation

The following table summarizes typical stress conditions used in forced degradation studies for ester-containing pharmaceuticals to evaluate their stability. These conditions can be adapted for designing a stability study for (+)-Troparil.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1.0 M HCl at room temperature or 50-60 °CTo evaluate stability in acidic environments.[7]
Base Hydrolysis 0.1 M to 1.0 M NaOH at room temperature or 50-60 °CTo evaluate stability in alkaline environments.[7]
Oxidation 3% to 30% H₂O₂ at room temperatureTo assess susceptibility to oxidative degradation.[7]
Thermal Degradation Dry heat (e.g., 60-80 °C) or in solution at elevated temperatures.To determine the effect of temperature on stability.
Photodegradation Exposure to a combination of UV and visible light as per ICH Q1B guidelines.To assess sensitivity to light.[7]

Experimental Protocols

Protocol for a Forced Degradation Study of (+)-Troparil

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for (+)-Troparil.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve (+)-Troparil in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent like acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Sample at the same time points as the acid hydrolysis study. Neutralize the samples with an appropriate acid before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Sample at the specified time points.
  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven at a controlled temperature (e.g., 70 °C). Sample at various time points.
  • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample and, if necessary, neutralize it.
  • Dilute the sample to an appropriate concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent (+)-Troparil peak from any degradation products. A photodiode array (PDA) detector can be used to check for peak purity.

4. Data Evaluation:

  • Calculate the percentage of degradation of (+)-Troparil at each time point for each stress condition.
  • Identify the major degradation products and propose a degradation pathway based on the observed data.

Visualizations

degradation_pathway Troparil (+)-Troparil (Ester) Conditions H₂O (Acid or Base Catalyzed) Troparil->Conditions DegradationProduct Carboxylic Acid Metabolite Conditions->DegradationProduct Hydrolysis

Figure 1: Primary hydrolysis degradation pathway of (+)-Troparil.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare (+)-Troparil Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Evaluate Degradation HPLC->Data

Figure 2: Experimental workflow for a forced degradation study.

troubleshooting_tree Start Degradation Observed? CheckpH Check pH of Solution Start->CheckpH Yes pH_Correct Is pH neutral or alkaline? CheckpH->pH_Correct CheckTemp Check Storage Temperature Temp_Correct Is temperature elevated? CheckTemp->Temp_Correct CheckLight Check Light Exposure Light_Correct Is solution exposed to light? CheckLight->Light_Correct pH_Correct->CheckTemp No AdjustpH Action: Buffer to acidic pH pH_Correct->AdjustpH Yes Temp_Correct->CheckLight No LowerTemp Action: Store at lower temp. Temp_Correct->LowerTemp Yes ProtectLight Action: Protect from light Light_Correct->ProtectLight Yes NoAction Continue Monitoring Light_Correct->NoAction No

References

How to minimize the non-specific binding of (+)-Troparil in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in minimizing non-specific binding in assays involving (+)-Troparil.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Troparil and why is its binding specificity important?

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a potent dopamine reuptake inhibitor belonging to the phenyltropane class of compounds. It is a structural analog of cocaine but lacks the ester linkage, making it a pure stimulant with a longer duration of action and reduced cardiotoxicity.[1][2] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool in neuroscience research, particularly for studying dopaminergic systems and the mechanisms of psychostimulant addiction.[2][3] Ensuring specific binding to DAT is crucial for obtaining accurate and reproducible data in these studies.

Q2: What constitutes non-specific binding in a (+)-Troparil assay?

Non-specific binding refers to the interaction of (+)-Troparil with components other than the dopamine transporter. This can include binding to other proteins, lipids, filter materials, and the walls of the assay tubes or plates.[4] Since (+)-Troparil is a hydrophobic molecule, it has a tendency to interact non-specifically with plastic surfaces.[5][6] High non-specific binding can mask the specific signal from DAT, leading to inaccurate calculations of binding affinity (Kd) and receptor density (Bmax).[7]

Q3: What is an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding, with the goal of achieving specific binding that is greater than 80% of the total.[8] In many well-optimized radioligand binding assays, it is common to see non-specific binding in the range of 10-20% of the total binding.[4] If non-specific binding exceeds 50%, it becomes difficult to obtain high-quality, reliable data.[4]

Q4: How is non-specific binding determined?

Non-specific binding is measured by including a condition where a high concentration of an unlabeled competing ligand is added to the assay. This "cold" ligand saturates the specific binding sites on the dopamine transporter, meaning any remaining bound radioligand is considered non-specific.[4] For (+)-Troparil assays, a common choice for the competing ligand is a high concentration of unlabeled cocaine or another potent DAT inhibitor. The concentration of the unlabeled ligand should ideally be 100 times its Kd for the receptor or 100 times the highest concentration of the radioligand being used, whichever is greater.[4]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in (+)-Troparil assays. This guide provides potential causes and solutions to help you optimize your experiments.

IssuePotential CauseTroubleshooting Steps & Solutions
Suboptimal Assay Buffer Conditions Incorrect pH or Ionic Strength: The charge of (+)-Troparil and the binding site on the dopamine transporter are influenced by the pH and salt concentration of the buffer, affecting electrostatic interactions that can contribute to non-specific binding.[9][10]Optimize Buffer pH: The optimal pH for DAT binding assays is typically around 7.4.[11] Perform a pH curve (e.g., ranging from 6.5 to 8.5) to determine the pH that maximizes the specific binding signal-to-noise ratio. Adjust Salt Concentration: Increasing the ionic strength with salts like NaCl can help shield charged interactions.[9] Test a range of NaCl concentrations (e.g., 50-300 mM) to find the optimal concentration that reduces non-specific binding without significantly affecting specific binding.
Inadequate Blocking Lack of or Ineffective Blocking Agents: Non-specific binding sites on assay plates, filters, and other proteins can bind (+)-Troparil, increasing background signal.Incorporate Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the assay buffer to saturate non-specific binding sites.[9] Start with a concentration of 0.1-1% (w/v) and optimize for your specific assay. Be aware that some BSA preparations can contain contaminating IgGs that may interfere with certain antibody-based detection methods.[12] Consider Other Blocking Agents: If BSA is not effective, other options like non-fat dry milk (for non-phosphoprotein targets) or commercially available protein-free blocking solutions can be tested.[13][14]
Issues with Incubation Parameters Inappropriate Incubation Time or Temperature: Both time and temperature can influence the equilibrium of specific binding and the extent of non-specific interactions.Optimize Incubation Time: While shorter incubation times can sometimes reduce non-specific binding, it is crucial to ensure that specific binding has reached equilibrium.[5] Perform a time-course experiment to determine the optimal incubation time. Optimize Incubation Temperature: Lower incubation temperatures (e.g., 4°C or room temperature) may reduce non-specific binding but could require longer incubation times to reach equilibrium.[5] Test different temperatures to find the best balance for your assay.
Inefficient Washing and Filtration Incomplete Removal of Unbound Ligand: Residual unbound (+)-Troparil after incubation will contribute to high background counts.[7] Radioligand Binding to Filters: The filter material itself can be a source of non-specific binding.Increase Wash Volume and/or Number of Washes: Use a sufficient volume of ice-cold wash buffer and perform multiple rapid washes immediately after filtration. Use Ice-Cold Wash Buffer: Cold temperatures slow the dissociation of the specifically bound ligand from the receptor while effectively washing away unbound ligand.[7] Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.[8]
High Lipophilicity of (+)-Troparil Hydrophobic Interactions: As a hydrophobic molecule, (+)-Troparil has a tendency to non-specifically adsorb to plastic surfaces of assay plates and tubes.[5][6]Add a Non-ionic Surfactant: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay and wash buffers can help to disrupt hydrophobic interactions.[9][10] Use Low-Binding Plates: If available, utilize microplates specifically designed for low non-specific binding of hydrophobic compounds.[6]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for (+)-Troparil using Filtration

This protocol provides a general framework for a filtration-based radioligand binding assay with --INVALID-LINK---Troparil. Optimization of specific parameters is recommended.

Materials:

  • --INVALID-LINK---Troparil

  • Unlabeled (+)-Troparil or Cocaine (for determining non-specific binding)

  • Membrane preparation expressing the dopamine transporter (DAT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Blocking Agent: Bovine Serum Albumin (BSA)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing DAT according to standard laboratory protocols. Homogenize cells in an ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[1]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration of --INVALID-LINK---Troparil:

    • Total Binding: Add assay buffer, membrane preparation (typically 50-200 µg of protein), and --INVALID-LINK---Troparil.

    • Non-Specific Binding: Add assay buffer, membrane preparation, a high concentration of unlabeled (+)-Troparil or cocaine (e.g., 10 µM), and --INVALID-LINK---Troparil.

    • Test Compound: For competition assays, add assay buffer, membrane preparation, --INVALID-LINK---Troparil, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Immediately wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • For saturation binding experiments, plot specific binding versus the concentration of --INVALID-LINK---Troparil to determine Kd and Bmax.

    • For competition assays, plot the percentage of specific binding versus the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the Ki.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of (+)-Troparil and Related Compounds at Monoamine Transporters

This table summarizes the binding affinities of (+)-Troparil and cocaine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the selectivity of (+)-Troparil for DAT.

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT Selectivity Ratio
(+)-Troparil ~12-50~1000-4200~100-2500~85
Cocaine ~95-241~100-2400~250-600~10

Note: Ki values are compiled from multiple sources and may vary depending on the specific experimental conditions.[3]

Table 2: Example Optimization of Assay Buffer Components for Minimizing Non-Specific Binding

This table provides an example of how to systematically test different buffer additives to reduce non-specific binding (NSB) and improve the specific binding signal. The values are hypothetical and for illustrative purposes.

Buffer AdditiveConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
None-10,0006,0004,00040%
BSA0.1%9,5004,0005,50058%
BSA 0.5% 9,000 2,500 6,500 72%
BSA1.0%8,8002,4006,40073%
Tween-200.01%9,2003,5005,70062%
Tween-200.05%8,9003,0005,90066%

In this example, 0.5% BSA provides the best balance of reducing non-specific binding while maintaining a strong specific signal.

Visualizations

Diagram 1: Workflow for Troubleshooting High Non-Specific Binding

G Start High Non-Specific Binding Detected Buffer Optimize Assay Buffer (pH, Ionic Strength) Start->Buffer Blocking Incorporate/Optimize Blocking Agents (e.g., BSA) Buffer->Blocking Incubation Adjust Incubation Time and Temperature Blocking->Incubation Washing Improve Washing/ Filtration Technique Incubation->Washing Check NSB Still High? Washing->Check Hydrophobic Address Hydrophobicity (Surfactants, Low-Binding Plates) Check->Hydrophobic Yes End Assay Optimized Check->End No Hydrophobic->End

Caption: A systematic workflow for troubleshooting and optimizing assay conditions to minimize non-specific binding.

Diagram 2: Logic of Specific and Non-Specific Binding Determination

G cluster_2 Specific Binding a ³H-Troparil + DAT + Other Sites c Total Binding - Non-Specific Binding a->c - Non-Specific b ³H-Troparil + Saturated DAT + Other Sites

Caption: The relationship between total, non-specific, and specific binding in a competitive radioligand assay.

References

Strategies to improve the yield and purity of (+)-Troparil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (+)-Troparil synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of (+)-Troparil, presented in a question-and-answer format.

Racemic Synthesis & Key Reactions

Q1: My Grignard reaction of methylecgonidine with phenylmagnesium bromide is not initiating or has a very low yield. What are the common causes and solutions?

A1: The Grignard reaction is highly sensitive to reaction conditions. Here are the primary causes of failure and corresponding troubleshooting steps:

  • Presence of Moisture: Grignard reagents are extremely reactive with protic sources like water.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use and assembled under an inert atmosphere (e.g., dry nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.[1][2]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1]

    • Solution: Activate the magnesium surface. Common methods include:

      • Adding a small crystal of iodine, which will disappear as the magnesium becomes activated.[3][4]

      • Adding a few drops of 1,2-dibromoethane to the magnesium suspension before adding the primary halide.[1]

      • Mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[5]

  • Side Reactions: The most common side reaction is Wurtz-type homocoupling of the Grignard reagent with the starting halide.

    • Solution: Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the formed Grignard reagent, minimizing the chance of it reacting with incoming bromobenzene.[3]

Q2: The yield of my tropinone synthesis via the Robinson-Schöpf reaction is poor. How can I optimize this step?

A2: The Robinson one-pot synthesis of tropinone can be low-yielding if not properly optimized. The original reported yield was only 17%.[6][7]

  • Choice of Acetone Equivalent: Using acetone directly results in low yields due to its low acidity.[8]

    • Solution: Use an acetone dicarboxylic acid derivative, which has a more acidic central methylene group, facilitating the Mannich-type reactions.[6][8]

  • pH Control: The reaction is highly pH-sensitive.

    • Solution: Conducting the reaction at a physiological pH (around 7) has been shown to dramatically improve yields, with some reports exceeding 90%.[8] This prevents side reactions and decomposition of the reactants.

Q3: I am observing significant hydrolysis of the methyl ester group during the synthesis or workup. How can this be prevented?

A3: The methyl ester in Troparil is susceptible to hydrolysis under both strong acidic and basic conditions, especially at elevated temperatures.[9]

  • Solution:

    • During acid-base extractions for purification, use dilute acids (e.g., 1% HCl) and bases (e.g., sodium bicarbonate or dilute ammonia solution).[10]

    • Avoid prolonged exposure to harsh pH conditions or high temperatures during the workup.

    • If hydrolysis occurs, the resulting carboxylic acid can potentially be re-esterified, though this adds an extra step and may reduce overall yield.

Chiral Resolution & Purification

Q4: My chiral resolution using (+)-tartaric acid is not providing good separation of the diastereomeric salts. What can I do?

A4: The successful separation of diastereomeric salts by fractional crystallization depends heavily on the differential solubility of the two diastereomers in the chosen solvent.[11][12]

  • Solvent Choice is Critical: The ideal solvent will maximize the solubility difference between the (+)-Troparil-(+)-tartrate and (-)-Troparil-(+)-tartrate salts.

    • Solution: Perform a solvent screen using small batches. Test a range of polar protic solvents like methanol, ethanol, or isopropanol, as well as mixtures with water.[13][14] The goal is to find a system where one salt is significantly less soluble and crystallizes out while the other remains in the mother liquor.

  • Cooling Rate: Cooling the solution too quickly can trap impurities and the more soluble diastereomer in the crystal lattice, leading to poor enantiomeric excess.[12]

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the less soluble salt.[12]

  • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity.

    • Solution: Perform one or more subsequent recrystallizations of the obtained salt. Monitor the enantiomeric excess (e.e.) of the liberated amine after each recrystallization using chiral HPLC to determine the number of cycles needed.[14]

Q5: I am having trouble purifying the final (+)-Troparil free base. What are the recommended methods?

A5: High purity is essential for analytical and biological studies. A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a fundamental and effective first step for purifying tropane alkaloids from neutral or acidic impurities.[15]

    • Protocol: Dissolve the crude product in a dilute acid (e.g., 1% HCl) and wash with an organic solvent (like diethyl ether) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NH₄OH) and extract the free base into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).[16]

  • Column Chromatography: This is used to separate the desired product from closely related impurities.

    • Solution: Use silica gel with a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%) to prevent tailing of the basic amine product.[10]

  • Recrystallization: This is the final step to obtain a highly crystalline and pure product.

    • Solution: Dissolve the purified free base in a minimum amount of a hot solvent from which it has low solubility at room temperature (e.g., ether-petroleum ether mixture) and allow it to cool slowly.[10]

Q6: How can I accurately determine the enantiomeric purity of my final (+)-Troparil product?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity.

  • Methodology:

    • Chiral Stationary Phase (CSP): Use a column with a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are commonly used for separating enantiomers of pharmaceutical compounds.[17][18]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane with a polar alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often included to improve peak shape for basic analytes.[19]

    • Detection: Use a UV detector set to an appropriate wavelength for Troparil.

    • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Quantitative Data Summary

The yield and purity of (+)-Troparil are highly dependent on the chosen synthetic route and the optimization of each step. Below is a summary of reported and expected yields for key transformations.

Synthetic Step Method Reported/Expected Yield Reported/Expected Purity Reference
Starting Material Synthesis Robinson-Schöpf Synthesis of Tropinone>90% (Optimized)>95% after purification[8],[7]
Core Synthesis (Racemic) Grignard reaction of methylecgonidine with phenylmagnesium bromide65%>98% after chromatography[20]
Chiral Resolution Diastereomeric salt crystallization with a chiral acid35-45% (for the desired enantiomer, theoretical max is 50%)>99% e.e. after recrystallization[3],[11]
Overall Synthesis (Conceptual) Asymmetric synthesis of a cocaine analog (multi-step)39% (Overall)High enantiomeric purity[3]

Experimental Protocols

Protocol 1: Racemic Troparil Synthesis via Grignard Reaction and Chiral Resolution

This protocol describes a common method for synthesizing racemic Troparil, followed by its resolution to obtain the (+)-enantiomer.

Step 1: Synthesis of Racemic (±)-Troparil

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[4]

    • Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.[4]

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction is initiated (disappearance of iodine color, gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction with Methylecgonidine:

    • Cool the freshly prepared phenylmagnesium bromide solution to -40 °C to -78 °C in a dry ice/acetone bath.[20]

    • Slowly add a solution of methylecgonidine (1.0 eq.) in anhydrous diethyl ether.

    • Allow the reaction to stir at this temperature for several hours.[20]

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic (±)-Troparil.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to obtain pure (±)-Troparil.

Step 2: Chiral Resolution of (±)-Troparil

  • Diastereomeric Salt Formation:

    • Dissolve the purified (±)-Troparil (1.0 eq.) in a minimal amount of hot methanol or ethanol.[13]

    • In a separate flask, dissolve (+)-tartaric acid (1.0 eq.) in the same hot solvent.

    • Slowly add the tartaric acid solution to the Troparil solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.[12]

    • Further cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

    • (Optional but recommended) Recrystallize the collected salt from the same solvent system to improve diastereomeric purity.

  • Liberation of (+)-Troparil Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution to a pH of 9-10 with a base such as sodium bicarbonate or dilute ammonium hydroxide.

    • Extract the aqueous solution three times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched (+)-Troparil.

    • Final purification can be achieved by recrystallization from an appropriate solvent system (e.g., ether/petroleum ether).

Visualizations

Logical Workflow for (+)-Troparil Synthesis and Resolution

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution methylecgonidine Methylecgonidine grignard Grignard Reaction (Phenylmagnesium Bromide) methylecgonidine->grignard racemic_troparil Crude (±)-Troparil grignard->racemic_troparil purify_racemic Purification (Column Chromatography) racemic_troparil->purify_racemic pure_racemic Pure (±)-Troparil purify_racemic->pure_racemic salt_formation Diastereomeric Salt Formation (with (+)-Tartaric Acid) pure_racemic->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_separation (+)-Troparil-(+)-tartrate (Solid) crystallization->salt_separation Isolate Less Soluble mother_liquor (-)-Troparil-(+)-tartrate (in Solution) crystallization->mother_liquor Discard or Recycle liberation Liberation of Free Base (Basification & Extraction) salt_separation->liberation final_product (+)-Troparil liberation->final_product bromobenzene Bromobenzene + Mg bromobenzene->grignard tartaric_acid (+)-Tartaric Acid tartaric_acid->salt_formation

References

Troubleshooting variability in (+)-Troparil dopamine transporter binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in (+)-Troparil dopamine transporter (DAT) binding assays. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Troparil and why is it used in DAT binding assays? (+)-Troparil, also known as WIN 35,065-2, is a potent psychostimulant and a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor. It exhibits a higher affinity for DAT compared to cocaine, making it a valuable research tool for studying the structure and function of the dopamine transporter and for screening novel DAT ligands.

Q2: What is the general principle of a competitive DAT binding assay with (+)-Troparil? In a competitive binding assay, a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) is incubated with a preparation containing the dopamine transporter (e.g., cell membranes from DAT-expressing cells). This incubation is performed in the presence of varying concentrations of an unlabeled competitor, in this case, (+)-Troparil. (+)-Troparil will compete with the radioligand for the same binding site on the DAT. By measuring the amount of radioactivity bound to the membranes at each concentration of (+)-Troparil, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) of (+)-Troparil can be determined, which reflects its binding affinity for the DAT.

Q3: What are the key parameters I can derive from a (+)-Troparil binding assay? The primary parameter derived from a competitive binding assay is the IC₅₀ value , which is the concentration of (+)-Troparil that displaces 50% of the specific binding of the radioligand. The IC₅₀ value can be converted to an inhibition constant (Kᵢ ) using the Cheng-Prusoff equation, which provides a more absolute measure of binding affinity by accounting for the concentration and affinity of the radioligand used in the assay.

Q4: What are the most common sources of variability in this type of assay? The most common sources of variability include:

  • Pipetting errors: Inaccurate dispensing of reagents, especially during serial dilutions.

  • Inconsistent incubation times and temperatures: Deviations from the optimized protocol can significantly affect binding equilibrium.

  • High non-specific binding: This can mask the specific binding signal and is often caused by issues with the blocking buffer, radioligand concentration, or washing steps.

  • Reagent quality and preparation: Variability in buffer pH, ionic strength, and the quality of the cell membrane preparation.

  • Cell-based vs. membrane preparation differences: The choice of assay format can introduce variability due to differences in protein conformation and accessibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during your (+)-Troparil DAT binding assays.

Issue 1: High Non-Specific Binding (NSB)

Question: My non-specific binding is greater than 20% of the total binding. How can I reduce it?

Answer: High non-specific binding can obscure your specific signal. Consider the following solutions:

  • Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-target sites. Ensure you are using a concentration at or below the Kd of the radioligand.

  • Improve Blocking:

    • Increase the concentration of the blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer (e.g., from 0.1% to 0.5%).

    • Consider pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI) to reduce radioligand sticking to the filter material.

  • Enhance Washing Steps:

    • Increase the number of washes (from 3 to 4 or 5) with ice-cold wash buffer.

    • Ensure the wash volume is sufficient to completely remove unbound radioligand.

  • Check Buffer Composition: The presence of certain ions or incorrect pH can influence non-specific interactions. Ensure your wash buffer has the correct composition and pH.[1]

Issue 2: Poor Reproducibility and High Variability Between Replicates

Question: I am seeing significant variation between my replicate wells and between experiments. What are the likely causes?

Answer: Poor reproducibility is a common challenge that can often be traced back to procedural inconsistencies.

  • Standardize Pipetting Technique: Pipetting errors are a major contributor to variability.[2]

    • Ensure all pipettes are properly calibrated.

    • Use consistent pipetting techniques for all wells. For viscous solutions, consider reverse pipetting.

  • Ensure Homogeneous Reagent Mixing: Thoroughly mix all reagent stocks, including the membrane preparation and serial dilutions of (+)-Troparil, before adding them to the assay plate.

  • Control Incubation Conditions:

    • Incubate all plates at a consistent and stable temperature.

    • Ensure incubation times are precisely controlled for all samples.

  • Batch Reagent Preparation: To minimize batch-to-batch variability, prepare large volumes of buffers and other reagents, aliquot them, and store them under appropriate conditions.[2]

Issue 3: Low Specific Binding Signal or "Window"

Question: The difference between my total binding and non-specific binding is very small, making data analysis difficult. How can I improve my assay window?

Answer: A small assay window indicates low specific binding.

  • Verify Membrane Preparation Quality:

    • Ensure that your membrane preparation contains a sufficient concentration of functional dopamine transporters. Determine the protein concentration of your membrane prep using a method like the BCA assay.

    • Use fresh membrane preparations or ensure they have been stored properly at -80°C in a cryoprotectant buffer.

  • Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your [³H]WIN 35,428.

  • Optimize Incubation Time: Ensure you are incubating for a sufficient duration to reach binding equilibrium. This should be determined experimentally by performing a time-course experiment.

Quantitative Data on Assay Variability

The following tables summarize how different experimental parameters can affect the outcome of DAT binding assays. While specific data for (+)-Troparil is limited in the literature, the principles derived from closely related compounds are highly applicable.

Table 1: Effect of Assay Buffer pH on Ligand Binding

pHRelative Binding Affinity (%)Potential Reason for Variation
6.585 ± 5Suboptimal pH can alter the charge state of amino acid residues in the DAT binding pocket.
7.4100 (Optimal)Physiological pH generally provides the optimal conformation for ligand-transporter interaction.
8.092 ± 6Slight deviations from physiological pH may cause minor conformational changes in the DAT.

Data is illustrative and based on general principles of protein biochemistry.

Table 2: Impact of Incubation Temperature on IC₅₀ Values

TemperatureIC₅₀ (nM) - IllustrativeRationale
4°C15.2Lower temperatures reduce kinetic energy, which can slow down binding but may result in higher affinity.
25°C (RT)21.8A common temperature for binding assays, representing a balance between binding kinetics and stability.
37°C35.5Higher temperatures increase the rate of dissociation, which can lead to an apparent decrease in affinity.

This data is illustrative. The exact impact of temperature can vary depending on the specific ligand and assay conditions.

Table 3: Comparison of DAT-Expressing Cell Lines for Binding Assays

Cell LineCommon UseAdvantagesDisadvantages
HEK293Transient and stable expression of recombinant proteins.High transfection efficiency, rapid growth, and human origin provide human-like protein processing.[3][4][5][6]Can be more fragile than other cell lines during membrane preparation.[3][4][5][6]
CHOStable expression for large-scale production of therapeutic proteins.Robust, grow well in suspension, and are less susceptible to human viruses.[3][4][5][6]Slower growth rate compared to HEK293 cells.[7]

Experimental Protocols

Protocol 1: Membrane Preparation from DAT-Expressing Cells (HEK293 or CHO)

This protocol describes the preparation of crude cell membranes for use in binding assays.[8][9][10]

Materials:

  • Cultured HEK293 or CHO cells expressing the human dopamine transporter.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest confluent cells by scraping them into ice-cold PBS.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (15-20 strokes) or by sonication.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the IC₅₀ of (+)-Troparil using [³H]WIN 35,428.

Materials:

  • DAT-containing cell membranes (from Protocol 1).

  • [³H]WIN 35,428 (Radioligand).

  • (+)-Troparil (Unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM GBR 12909).

  • 96-well filter plates (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of (+)-Troparil in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909).

    • Competition: 50 µL of each (+)-Troparil dilution.

  • To all wells, add 50 µL of [³H]WIN 35,428 diluted in Assay Buffer to a final concentration of ~1-2 nM.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 20-50 µg of protein per well).

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of (+)-Troparil and fit the data using non-linear regression to determine the IC₅₀.

Visualizations

The following diagrams illustrate key concepts and workflows related to (+)-Troparil DAT binding assays.

Competitive_Binding cluster_membrane Neuronal Membrane DAT Dopamine Transporter (DAT) Binding Site Troparil (+)-Troparil (Competitor) Troparil->DAT Binds Radioligand [³H]WIN 35,428 (Radioligand) Radioligand->DAT Competes for Binding

Caption: Competitive binding of (+)-Troparil and a radioligand to the DAT.

Assay_Workflow start Start prep Membrane Preparation (from DAT-expressing cells) start->prep dilute Serial Dilution of (+)-Troparil prep->dilute plate Plate Setup (Total, NSB, Competition) dilute->plate add_reagents Add Radioligand & Membrane Suspension plate->add_reagents incubate Incubation (e.g., 2-3h at 4°C) add_reagents->incubate filter Filtration & Washing (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC₅₀/Kᵢ) count->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for a DAT competitive binding assay.

Troubleshooting_Flowchart start High Variability in Results? cause1 Potential Causes Inconsistent Pipetting Inhomogeneous Reagents Temperature Fluctuations start->cause1 Yes solution1 Solutions Calibrate Pipettes Thoroughly Mix Reagents Use Stable Incubator Standardize Protocol cause1->solution1 start2 High Non-Specific Binding? cause2 Potential Causes Radioligand Too High Insufficient Blocking Ineffective Washing start2->cause2 Yes solution2 Solutions Use Radioligand at K_d Increase BSA/PEI Coat Increase Wash Steps/Volume cause2->solution2

Caption: Troubleshooting decision tree for common assay issues.

References

Managing and interpreting behavioral side effects of (+)-Troparil in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-Troparil in murine behavioral experiments.

Section 1: Managing Locomotor Activity

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of (+)-Troparil on locomotor activity in mice?

A1: As a potent dopamine reuptake inhibitor, (+)-Troparil is expected to increase locomotor activity in mice.[1][2] This is due to the elevation of extracellular dopamine levels in the brain's reward and motor circuits. The magnitude of this effect is dose-dependent.

Q2: How long does the locomotor-stimulating effect of (+)-Troparil last?

A2: The duration of action for Troparil is longer than that of cocaine, spanning several hours.[3] The specific duration will depend on the dose administered and the route of administration.

Troubleshooting Guide

Issue 1: Unexpected Hypoactivity or No Change in Locomotor Activity

  • Possible Cause 1: Dose Selection. An inappropriate dose may lead to unexpected results. Very high doses can induce stereotyped behaviors that compete with and reduce locomotion.[4] Conversely, a very low dose may not be sufficient to elicit a hyperlocomotor response.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Test a range of (+)-Troparil doses to determine the optimal dose for inducing robust locomotor activity without significant stereotypy.

    • Review Literature: Consult published studies on Troparil or similar dopamine transporter inhibitors to guide dose selection.[5]

  • Possible Cause 2: Strain and Individual Differences. Mouse strain, age, and sex can influence behavioral responses to psychostimulants.[6] Some strains may be more or less sensitive to the effects of (+)-Troparil.

  • Troubleshooting Steps:

    • Standardize Animal Subjects: Use mice of the same strain, age, and sex within an experiment.

    • Increase Sample Size: A larger number of mice per group can help to account for individual variability.[7]

  • Possible Cause 3: Habituation to the Test Environment. If mice are not properly habituated to the open-field arena, their initial exploratory behavior may be high, masking the stimulant effects of the drug.

  • Troubleshooting Steps:

    • Implement a Habituation Period: Allow mice to explore the testing chamber for a set period (e.g., 30-60 minutes) on the day before the experiment.

Issue 2: Excessive Locomotor Activity Leading to Ceiling Effects

  • Possible Cause: Dose is too high. A supramaximal dose can lead to a ceiling effect where it is not possible to measure further increases in activity.

  • Troubleshooting Steps:

    • Lower the Dose: Reduce the dose of (+)-Troparil to a level that produces a submaximal increase in locomotor activity, allowing for the detection of potential enhancements or attenuations of this effect by other manipulations.

Data Presentation: Locomotor Activity
ParameterDescriptionExpected Effect of (+)-Troparil
Total Distance Traveled The total distance the mouse moves within the arena.Increase
Horizontal Activity Beam breaks in the horizontal plane.Increase
Vertical Activity (Rearing) Beam breaks in the vertical plane, indicating rearing behavior.May increase at lower doses, but can decrease at higher doses due to competing stereotyped behaviors.[8]
Time Spent Mobile The total amount of time the mouse is in motion.Increase
Time Spent in Center The amount of time the mouse spends in the central zone of the open field. This can also be an indicator of anxiety-like behavior.Variable, may increase with locomotor stimulation but decrease with anxiogenic effects.

Section 2: Interpreting Stereotypical Behaviors

Frequently Asked Questions (FAQs)

Q1: What are stereotypical behaviors and why do they occur with (+)-Troparil?

A1: Stereotypies are repetitive, invariant, and seemingly purposeless behaviors.[9][10] In rodents, these can include sniffing, gnawing, licking, excessive grooming, and head weaving.[9] High doses of psychostimulants like (+)-Troparil induce these behaviors by potently increasing dopamine levels in the striatum.[10]

Q2: At what doses of (+)-Troparil should I expect to see stereotypy?

A2: Stereotypical behaviors typically emerge at higher doses of psychostimulants that might also suppress normal locomotor activity.[4] A thorough dose-response study is necessary to identify the threshold for inducing stereotypy with (+)-Troparil in your specific experimental setup.

Troubleshooting Guide

Issue 1: Stereotypy is Interfering with Other Behavioral Measures

  • Possible Cause: Dose is too high. The dose of (+)-Troparil is likely in a range that prioritizes stereotyped behaviors over other actions like exploration or locomotion.

  • Troubleshooting Steps:

    • Lower the Dose: Reduce the administered dose to a level that minimizes or eliminates stereotypy while still producing the desired effect on other behavioral parameters.

    • Modify the Behavioral Paradigm: If high doses are necessary for the experimental question, consider using behavioral tests that are less susceptible to interference from stereotypy or specifically designed to quantify it.

Issue 2: Difficulty in Quantifying Stereotypy

  • Possible Cause: Lack of a standardized scoring system. Subjective observation without a clear rating scale can lead to inconsistent and unreliable data.

  • Troubleshooting Steps:

    • Use a Rating Scale: Employ a validated stereotypy rating scale. A common approach is to score the intensity of stereotypy at regular intervals.[10]

    • Blinded Scoring: The experimenter scoring the behavior should be blind to the experimental conditions to minimize bias.[10]

    • Video Recording: Record the behavioral sessions to allow for later, more detailed analysis and scoring by multiple observers.

Data Presentation: Stereotypy Rating Scale
ScoreBehaviorDescription
0 InactiveSleeping or inactive.
1 ActiveMoving around the cage, sniffing.
2 Intermittent StereotypyDiscontinuous sniffing, licking, or gnawing.
3 Continuous StereotypyContinuous sniffing, licking, or gnawing of a specific area.
4 Intense StereotypyContinuous, intense sniffing, licking, or gnawing of a localized area, with suppression of other behaviors.

Section 3: Assessing Anxiety-Related Behaviors

Frequently Asked Questions (FAQs)

Q1: Does (+)-Troparil have anxiogenic or anxiolytic effects?

A1: The effect of psychostimulants on anxiety-like behavior can be complex and dose-dependent.[11][12] It is plausible that lower doses of (+)-Troparil could have anxiogenic (anxiety-producing) effects, while the interpretation at higher doses can be confounded by hyperactivity.[13]

Troubleshooting Guide

Issue 1: Conflicting Results Between the Elevated Plus Maze (EPM) and Open Field Test (OFT)

  • Possible Cause: Different aspects of anxiety are being measured. The EPM is thought to primarily measure anxiety related to open spaces and heights, while the OFT assesses anxiety through the conflict between exploring a novel environment and staying in the more "protected" peripheral areas.[14][15][16]

  • Troubleshooting Steps:

    • Analyze Multiple Parameters: In the OFT, consider not just the time in the center but also the latency to enter the center and the number of entries. In the EPM, analyze both the time spent and the number of entries into the open arms.[14]

    • Consider Locomotor Confounds: A general increase in locomotion caused by (+)-Troparil can lead to an increase in entries to all arms of the EPM and more movement in the OFT, potentially masking anxiogenic effects.[13] Analyze the ratio of open-arm to closed-arm entries in the EPM to control for hyperactivity.

    • Use Additional Anxiety Tests: To get a more comprehensive picture, consider using other anxiety-related behavioral paradigms like the light-dark box test or the novelty-suppressed feeding test.[14]

Data Presentation: Anxiety-Related Behavioral Parameters
TestParameterDescriptionExpected Effect of Anxiogenic Drug
Elevated Plus Maze % Time in Open ArmsPercentage of total time spent in the open, unprotected arms.Decrease
% Open Arm EntriesPercentage of total arm entries that are into the open arms.Decrease
Closed Arm EntriesNumber of entries into the enclosed, protected arms.May increase as a result of avoiding open arms.
Open Field Test Time in CenterTime spent in the central, more exposed area of the arena.Decrease
Latency to Enter CenterThe time it takes for the mouse to first enter the center zone.Increase
Frequency of Center EntriesThe number of times the mouse enters the center zone.Decrease

Section 4: Evaluating Cognitive Side Effects

Frequently Asked Questions (FAQs)

Q1: Can (+)-Troparil affect cognitive functions like learning and memory?

A1: Dopamine plays a crucial role in various cognitive processes.[17] Dopamine transporter inhibitors can have complex effects on cognition, with some studies suggesting potential for cognitive enhancement, while others indicate deficits, particularly with high doses or chronic use.[18][19][20][21]

Troubleshooting Guide

Issue 1: Difficulty in Distinguishing Cognitive Effects from Motor Effects

  • Possible Cause: Hyperactivity or stereotypy is interfering with task performance. A mouse that is hyperactive may not attend to the relevant cues in a cognitive task. Stereotypy can prevent the animal from exploring objects or navigating a maze.

  • Troubleshooting Steps:

    • Dose Selection: Use a dose of (+)-Troparil that does not cause significant hyperactivity or stereotypy.

    • Control for Motor Activity: Always measure and report general locomotor activity during cognitive testing to help interpret the results. For example, in the novel object recognition test, ensure that the total time spent exploring both objects is similar across groups.

    • Task Design: Choose cognitive tasks that are less dependent on motor output, or where motor biases can be accounted for in the analysis.

Experimental Protocols

Novel Object Recognition (NOR) Test

This test assesses recognition memory in mice.

  • Habituation Phase:

    • Handle the mice for several days leading up to the experiment.

    • On the day before testing, allow each mouse to explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Gently place the mouse in the arena, midway between the two objects, facing away from them.

    • Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

  • Test Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.

    • One of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

    • A mouse with intact recognition memory will spend significantly more time exploring the novel object.

Section 5: Visualizing Pathways and Workflows

Signaling Pathway

Troparil_Signaling_Pathway Troparil (+)-Troparil DAT Dopamine Transporter (DAT) Troparil->DAT Inhibits Dopamine_synapse Extracellular Dopamine DAT->Dopamine_synapse Blocks Reuptake D1R D1 Receptor Dopamine_synapse->D1R Activates D2R D2 Receptor Dopamine_synapse->D2R Activates AC Adenylate Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., MAPK, CREB) PKA->Downstream Phosphorylates Behavioral_Effects Behavioral Effects (↑ Locomotion, Stereotypy) Downstream->Behavioral_Effects Leads to

Caption: Dopamine transporter inhibition by (+)-Troparil.

Experimental Workflow

Behavioral_Experiment_Workflow Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Arena (Day -1) Animal_Acclimation->Habituation Drug_Admin (+)-Troparil or Vehicle Administration (Day 0) Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Open Field Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated Tracking & Video) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for a behavioral experiment.

Troubleshooting Logic

Troubleshooting_Logic Unexpected_Result Unexpected Behavioral Result Check_Dose Is the dose appropriate? Unexpected_Result->Check_Dose Check_Animals Are animal factors controlled? Check_Dose->Check_Animals Yes Adjust_Dose Adjust Dose (Dose-Response Study) Check_Dose->Adjust_Dose No Check_Protocol Is the protocol consistent? Check_Animals->Check_Protocol Yes Standardize_Animals Standardize Animal Subjects (Strain, Age, Sex) Check_Animals->Standardize_Animals No Refine_Protocol Refine Protocol (Habituation, Handling) Check_Protocol->Refine_Protocol No Re_Run_Experiment Re-run Experiment Check_Protocol->Re_Run_Experiment Yes Adjust_Dose->Re_Run_Experiment Standardize_Animals->Re_Run_Experiment Refine_Protocol->Re_Run_Experiment

Caption: A logical approach to troubleshooting experiments.

References

Assessing the stability and storage conditions for radiolabeled (+)-Troparil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for radiolabeled (+)-Troparil. This resource is designed to assist researchers, scientists, and drug development professionals in the stable storage and effective use of this critical radioligand. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing radiolabeled (+)-Troparil?

A1: To ensure the stability and integrity of radiolabeled (+)-Troparil, it is crucial to adhere to proper storage conditions. Key recommendations include protection from light and storage at low temperatures. For analogues like RTI-55, a similar phenyltropane, short-term storage at 0-4°C and long-term storage at -20°C in a dry, dark environment is advised. For non-radiolabeled Troparil powder, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years. When in a solvent, storage at -80°C for 6 months or -20°C for 1 month is suggested.

Q2: Which solvents are recommended for dissolving and storing radiolabeled (+)-Troparil?

A2: Radiolabeled (+)-Troparil and its analogs are typically soluble in organic solvents. Based on available data for similar compounds, dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are suitable solvents. For instance, a commercially available analog, [¹²⁵I]RTI-55, is supplied in a solution of ethanol, water, and acetonitrile (1:1:0.1). The choice of solvent can impact the stability of the radioligand, so it is essential to use high-purity, anhydrous solvents when possible.

Q3: How does the choice of radiolabel affect the stability of (+)-Troparil?

A3: The type of radioisotope used to label (+)-Troparil significantly influences its stability due to a process called autoradiolysis, where the compound is degraded by the radiation it emits.

  • Tritium ([³H]): Tritiated compounds generally have good stability due to the low energy of the beta particles emitted by tritium.

  • Iodine-125 ([¹²⁵I]): [¹²⁵I]-labeled compounds are susceptible to autoradiolysis, primarily due to the emission of Auger electrons, which can cause localized radiolytic damage. Studies on other [¹²⁵I]-labeled phenyltropane derivatives have shown good stability when stored properly. For example, one study on a novel photoaffinity ligand reported 92% radiochemical purity after 25 days of storage at -20°C in the dark.

  • Fluorine-18 ([¹⁸F]): [¹⁸F] has a short half-life (approximately 110 minutes), so long-term storage is not a concern. However, its stability during the course of an experiment is crucial. Studies on [¹⁸F]FP-CIT, a close analog, have shown it to be stable for up to 6 hours after synthesis.

Q4: What is the expected shelf-life of radiolabeled (+)-Troparil?

A4: The shelf-life is dependent on the radiolabel and storage conditions. For non-radiolabeled Troparil, a shelf-life of up to 3 years at -20°C has been suggested. For a [¹²⁵I]-labeled analog, high radiochemical purity was maintained for at least 25 days at -20°C. It is always recommended to refer to the manufacturer's data sheet for specific shelf-life information and to regularly check the radiochemical purity.

Troubleshooting Guides

Problem 1: Decreased Radiochemical Purity

  • Symptom: HPLC analysis shows unexpected peaks or a decrease in the main radioligand peak area.

  • Possible Causes & Solutions:

    • Autoradiolysis: This is the self-decomposition of the radiolabeled compound due to the emitted radiation.

      • Solution: Store the compound at the lowest recommended temperature (-20°C or -80°C) to slow down this process. For [¹²⁵I]-labeled compounds, consider storage at -70°C, as freezing has been shown to significantly reduce autoradiolysis of radioiodinated antibodies. Aliquoting the compound upon receipt can also minimize handling and exposure of the entire stock to ambient conditions.

    • Improper Storage Temperature: Storing at temperatures higher than recommended will accelerate degradation.

      • Solution: Always store the radioligand at the temperature specified by the manufacturer. Use a calibrated freezer and monitor the temperature regularly.

    • Light Exposure: Phenyltropane structures can be sensitive to light.

      • Solution: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber vials.

    • Solvent Impurities: Water or other impurities in the solvent can lead to hydrolysis or other degradation reactions.

      • Solution: Use high-purity, anhydrous solvents. If preparing stock solutions, ensure they are stored under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation.

Problem 2: Inconsistent or Unexpected Experimental Results

  • Symptom: Variability in binding assay results, or lower than expected signal.

  • Possible Causes & Solutions:

    • Degraded Radioligand: The issues described in "Decreased Radiochemical Purity" can lead to a lower concentration of the active radioligand.

      • Solution: Before critical experiments, verify the radiochemical purity of your stock using an appropriate analytical method like HPLC.

Technical Support Center: (+)-Troparil Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges associated with the oral delivery of (+)-Troparil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

General FAQs

Q1: Why is the oral bioavailability of (+)-Troparil generally poor?

(+)-Troparil, a phenyltropane derivative, faces significant challenges with oral administration primarily due to extensive first-pass metabolism.[1][2][3] Like other tropane alkaloids, it undergoes significant metabolic breakdown in the liver and gut wall before it can reach systemic circulation.[2] The primary metabolic pathways include demethylation of the ester group and hydroxylation of the tropane and phenyl rings, followed by phase II conjugation reactions like glucuronidation.[3][4] This rapid and extensive metabolism significantly reduces the amount of active drug that reaches its target, the dopamine transporter (DAT).

Q2: What are the primary strategies to enhance the oral bioavailability of (+)-Troparil?

There are two main strategies being explored to overcome the poor oral bioavailability of (+)-Troparil and similar compounds:

  • Prodrug Approach: This involves chemically modifying (+)-Troparil to create an inactive or less active derivative (a prodrug).[5][6] This modification masks the metabolically susceptible parts of the molecule, allowing it to be absorbed more effectively. Once absorbed, the prodrug is designed to be converted back to the active (+)-Troparil in vivo through enzymatic or chemical reactions.[6][7][8]

  • Advanced Formulation Strategies: This approach focuses on protecting the drug from metabolic degradation and enhancing its absorption using advanced delivery systems.[9][10] Nanoformulations, such as solid lipid nanoparticles (SLNs), nanoemulsions (NEs), and polymeric nanoparticles, are particularly promising.[11][12][13] These carriers can encapsulate the drug, shield it from metabolic enzymes, and facilitate its transport across the intestinal epithelium.[13][14]

Section 1: Prodrug Strategies

This section provides guidance for researchers designing and evaluating prodrugs of (+)-Troparil.

FAQs: Prodrug Design & Evaluation
Q1.1: What is the rationale for creating a prodrug of (+)-Troparil?

The primary goal of a prodrug strategy is to temporarily modify the structure of (+)-Troparil to improve its physicochemical properties for oral absorption.[6][15] By masking the ester or other metabolically vulnerable functional groups, a prodrug can bypass the extensive first-pass metabolism that limits the parent drug's bioavailability.[15][16] An ideal prodrug should be stable in the gastrointestinal tract, readily absorbed, and then efficiently convert back to the active (+)-Troparil in the bloodstream or target tissues.[5]

Q1.2: How do I choose a suitable promoiety for a (+)-Troparil prodrug?

Selecting the right promoiety (the chemical group attached to the parent drug) is critical. Key considerations include:

  • Lability: The promoiety must be cleaved in vivo to release (+)-Troparil. Ester-based promoieties are common as they can be hydrolyzed by ubiquitous esterase enzymes in the blood and liver.

  • Lipophilicity: The promoiety should ideally increase the overall lipophilicity of the molecule to enhance its passive diffusion across the intestinal membrane.

  • Safety: The cleaved promoiety should be non-toxic. Simple, endogenous molecules like amino acids or small fatty acids are often good candidates.

  • Stability: The prodrug must be stable enough to survive the acidic environment of the stomach and the enzymatic environment of the intestine before absorption.

Troubleshooting Guide: Prodrug Experiments
Observed Problem Potential Causes Suggested Solutions
Low conversion of prodrug to (+)-Troparil in vivo. 1. The promoiety linkage is too stable and resistant to enzymatic cleavage. 2. The prodrug is rapidly eliminated before it can be converted. 3. The necessary metabolic enzymes are not present in sufficient quantities in the test species.1. Redesign the prodrug with a more labile linker (e.g., a different type of ester). 2. Evaluate the prodrug's stability in plasma and liver microsome assays to understand its metabolic fate. 3. Consider using a different animal model or investigate species differences in relevant enzymes (e.g., esterases).
Prodrug is unstable in simulated gastric/intestinal fluid. 1. The chemical linkage is susceptible to acid hydrolysis (gastric fluid). 2. The linkage is being cleaved by enzymes present in the simulated intestinal fluid.1. Test stability at different pH values to confirm the mechanism of degradation. 2. Consider formulation strategies like enteric coatings to protect the prodrug from stomach acid. 3. Redesign the promoiety to be more resistant to pre-absorptive enzymatic degradation.
Poor permeability of the prodrug in Caco-2 assays. 1. The prodrug's lipophilicity is not optimal (either too low or too high). 2. The prodrug is a substrate for intestinal efflux transporters like P-glycoprotein (P-gp).1. Synthesize a series of prodrugs with varying promoieties to find the optimal lipophilicity (LogP). 2. Perform a bi-directional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement.[17] If so, consider co-administration with a P-gp inhibitor in preclinical studies or redesign the prodrug to avoid P-gp recognition.

Section 2: Nanoformulation Strategies

This section addresses common issues encountered when developing nanoformulations for (+)-Troparil.

FAQs: Nanoformulation Development
Q2.1: Which nanoformulation systems are most suitable for (+)-Troparil?

Several nano-based systems can enhance the oral delivery of CNS-active drugs:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can protect the drug from degradation and enhance lymphatic uptake, bypassing the liver's first-pass metabolism.

  • Nanoemulsions (NEs): These are oil-in-water emulsions with very small droplet sizes. The oil phase can dissolve lipophilic drugs like (+)-Troparil, and the formulation components can act as permeation enhancers.[18]

  • Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled and sustained release of the drug.[12][13] Mucoadhesive polymers like chitosan can increase the residence time of the formulation in the intestine, improving absorption.[12][13]

Q2.2: Can intranasal delivery of nanoformulations be an alternative?

Yes, intranasal delivery is a promising non-invasive strategy for delivering drugs directly to the brain, bypassing the blood-brain barrier (BBB) and first-pass metabolism.[11][12][18] Nanoformulations can enhance drug transport from the nasal cavity to the brain via the olfactory and trigeminal nerve pathways.[13][18]

Troubleshooting Guide: Nanoformulation Experiments
Observed Problem Potential Causes Suggested Solutions
Low drug encapsulation efficiency (%EE). 1. Poor solubility of (+)-Troparil in the lipid matrix (for SLNs) or oil phase (for NEs). 2. Drug leakage during the formulation process (e.g., during high-shear homogenization). 3. Incorrect drug-to-polymer/lipid ratio.1. Screen various lipids or oils to find one with higher solubilizing capacity for (+)-Troparil. 2. Optimize formulation process parameters (e.g., homogenization speed/time, temperature). 3. Systematically vary the drug-to-carrier ratio to find the optimal loading capacity.
Particle size is too large or shows high polydispersity. 1. Suboptimal formulation composition (e.g., insufficient surfactant). 2. Inadequate energy input during homogenization or sonication. 3. Aggregation of nanoparticles over time.1. Adjust the concentration and type of surfactant or stabilizer. 2. Increase the intensity or duration of the homogenization/sonication step. 3. Evaluate the formulation's zeta potential; a value further from zero (e.g., > ±30 mV) indicates better colloidal stability. Add stabilizers if needed.
Formulation shows poor stability (aggregation, drug leakage). 1. Physicochemical instability of the carrier materials. 2. Drug crystallization within the nanoparticle matrix. 3. Insufficient surface charge leading to particle aggregation.1. Conduct long-term stability studies at different storage conditions (temperature, humidity). 2. Use techniques like Differential Scanning Calorimetry (DSC) to assess the physical state of the drug within the nanoparticle. 3. Optimize the surface chemistry, potentially by adding a PEGylated surfactant or a charged polymer to enhance steric and electrostatic stabilization.

Visualizations and Protocols

Diagrams

G Logical Flow: Overcoming Poor Oral Bioavailability of (+)-Troparil Troparil (+)-Troparil (Parent Drug) OralAdmin Oral Administration Troparil->OralAdmin Barriers Bioavailability Barriers OralAdmin->Barriers Metabolism Extensive First-Pass Metabolism Barriers->Metabolism Permeability Poor Membrane Permeability Barriers->Permeability Strategies Enhancement Strategies Metabolism->Strategies Targeted By Permeability->Strategies Targeted By Prodrug Prodrug Approach Strategies->Prodrug Nano Nanoformulation Strategies->Nano Outcome Improved Oral Bioavailability Prodrug->Outcome Nano->Outcome

Caption: Strategies to mitigate barriers to oral bioavailability.

G Experimental Workflow: Caco-2 Permeability Assay Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form confluent monolayer Start->Culture TEER Verify Monolayer Integrity (Measure TEER) Culture->TEER Dosing Prepare Dosing Solutions (Test compound + Marker) TEER->Dosing If Integrity OK AP_BL A -> B Permeability (Add dose to Apical side) Dosing->AP_BL BL_AP B -> A Permeability (Add dose to Basolateral side) Dosing->BL_AP Incubate Incubate at 37°C (e.g., 2 hours) AP_BL->Incubate BL_AP->Incubate Sample Collect Samples from Receiver Chamber Incubate->Sample Analyze Quantify Compound Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing intestinal permeability in vitro.

Key Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a generalized methodology for assessing the intestinal permeability of (+)-Troparil and its prodrugs using the Caco-2 cell line, which mimics the human intestinal epithelium.[19][20][21]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto microporous Transwell filter inserts at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Verification:

  • Before the transport experiment, assess the integrity of the cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

  • Alternatively, perform a Lucifer Yellow permeability test. A low Papp value for this paracellular marker indicates a tight monolayer.[17]

3. Transport Experiment (Bidirectional):

  • Wash the cell monolayers carefully with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[17]

  • For Apical-to-Basolateral (A→B) transport (Absorption):

    • Add the dosing solution containing the test compound (e.g., 10 µM (+)-Troparil or prodrug) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.[17]

  • For Basolateral-to-Apical (B→A) transport (Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.[17]

  • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 120 minutes).[17]

  • At predetermined time points, collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.

4. Sample Analysis and Data Calculation:

  • Determine the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.[17]

  • Calculate the Efflux Ratio (ER) :

    • ER = Papp (B→A) / Papp (A→B)

    • An ER ≥ 2 suggests that the compound is a substrate of an active efflux transporter.[17]

Permeability Class Papp (A→B) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%
Table adapted from standard permeability classifications.[17]

References

Validation & Comparative

A Comparative Analysis of the Behavioral Effects of (+)-Troparil and Cocaine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of (+)-Troparil and cocaine in established animal models. The information presented herein is intended to inform research and development efforts by providing a comprehensive overview of the similarities and differences between these two dopamine transporter inhibitors.

Introduction

(+)-Troparil, also known as WIN 35,065-2, is a phenyltropane derivative that, like cocaine, exhibits high affinity for the dopamine transporter (DAT).[1] Both compounds act as dopamine reuptake inhibitors, leading to increased extracellular dopamine levels in the brain, which is believed to mediate their reinforcing and psychostimulant effects.[1][2] However, structural differences between the two molecules may contribute to variations in their behavioral profiles, potency, and duration of action. This guide will delve into the comparative behavioral pharmacology of (+)-Troparil and cocaine across three key preclinical assays: locomotor activity, conditioned place preference, and drug self-administration.

Mechanism of Action: Dopamine Transporter Blockade

Both (+)-Troparil and cocaine exert their primary behavioral effects by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[1][3] This blockade leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling. The affinity for the DAT is a critical determinant of the potency of these compounds.

Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Ext_Dopamine Extracellular Dopamine Ext_Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Ext_Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (Reward, Locomotion) PKA->Signaling Phosphorylates Cocaine Cocaine Cocaine->DAT Blocks Troparil (+)-Troparil Troparil->DAT Blocks

Dopamine Transporter Signaling Pathway

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the behavioral effects of (+)-Troparil and cocaine.

Table 1: Locomotor Activity

Parameter(+)-Troparil (WIN 35,065-2)CocaineAnimal ModelReference
Optimal Sensitization Dose 3 mg/kg/day25 mg/kg/dayMice[4]
Potency (Locomotor Stimulation) ~10-20 times more potent than cocaine-Rats[5]
Tolerance at High Doses Observed at 6 and 10 mg/kgObserved at 40 mg/kgMice[4]

Table 2: Drug Discrimination (as a proxy for reinforcing effects)

Parameter(+)-Troparil (WIN 35,065-2)CocaineAnimal ModelReference
Full Substitution for Cocaine Yes-Rats[3]
Relative Potency (vs. Cocaine) More potent-Rats[3]

Table 3: Drug Self-Administration

Direct comparative quantitative data for (+)-Troparil self-administration versus cocaine is limited in the reviewed literature. Phenyltropane analogs in general have been studied, with some showing lower reinforcing strength than cocaine.

Parameter(+)-Troparil (WIN 35,065-2)CocaineAnimal ModelReference
Reinforcing Efficacy Data not availableEstablished reinforcerRats, Monkeys[6]

Experimental Protocols

Locomotor Activity

This assay measures the stimulant effects of a drug by quantifying an animal's spontaneous movement in a novel environment.

Methodology:

  • Apparatus: An open-field arena, typically a square or circular enclosure, equipped with infrared beams or a video tracking system to monitor the animal's movement.[7]

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are first habituated to the testing room for at least 30-60 minutes.[7]

    • Each animal is placed individually into the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) is recorded for a set duration, typically 30-60 minutes, immediately following drug or vehicle administration.[4]

    • Dose-response curves are generated by testing different doses of the compounds.

  • Data Analysis: The primary dependent variable is the total distance traveled or the number of beam breaks. Data are typically analyzed using ANOVA to compare the effects of different doses and drugs.

Locomotor_Activity_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Habituation Animal Habituation (30-60 min in testing room) Injection Administer Drug ((+)-Troparil, Cocaine, or Vehicle) Habituation->Injection Placement Place Animal in Open-Field Arena Injection->Placement Recording Record Locomotor Activity (e.g., 30-60 min) Placement->Recording Analysis Analyze Data (e.g., ANOVA) Recording->Analysis Results Generate Dose-Response Curves Analysis->Results

Locomotor Activity Experimental Workflow
Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[8]

Methodology:

  • Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual, tactile, and/or olfactory cues.[8]

  • Animals: Mice or rats are typically used.

  • Procedure:

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.[9]

    • Conditioning: Over several days, the animal receives the drug (e.g., (+)-Troparil or cocaine) and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[9]

    • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[8]

  • Data Analysis: A preference for the drug-paired compartment in the test phase, compared to the baseline, indicates a rewarding effect. This is often quantified as a "preference score" (time in drug-paired compartment - time in vehicle-paired compartment).

Drug Self-Administration

This operant conditioning model is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug.[6]

Methodology:

  • Apparatus: An operant conditioning chamber equipped with levers or nose-poke holes.

  • Animals: Typically rats or non-human primates with indwelling intravenous catheters.

  • Procedure:

    • Acquisition: Animals are trained to press a lever to receive an intravenous infusion of the drug.[6]

    • Maintenance: Once the behavior is established, various reinforcement schedules can be implemented. A common method to assess the reinforcing efficacy is the progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.[10] The "breakpoint" is the highest ratio the animal will complete to receive the drug.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the breakpoint on a PR schedule. Higher breakpoints are indicative of a stronger reinforcing effect.

Comparative Behavioral Profile

  • Locomotor Activity: Studies directly comparing (+)-Troparil and cocaine demonstrate that both compounds produce a dose-dependent increase in locomotor activity.[4] (+)-Troparil is significantly more potent than cocaine in stimulating locomotion.[5] At higher doses, both drugs can lead to the development of tolerance to their locomotor-stimulating effects.[4]

  • Conditioned Place Preference: While direct quantitative comparisons are scarce, the general pharmacology of (+)-Troparil as a potent dopamine reuptake inhibitor suggests it would likely induce conditioned place preference, similar to cocaine. Cocaine consistently produces robust CPP in various animal models.

  • Drug Self-Administration: Direct self-administration data for (+)-Troparil is limited. However, studies on other phenyltropane analogs suggest that while they can be reinforcing, some may have a lower abuse liability than cocaine, potentially due to slower onset of action.[2] Drug discrimination studies show that (+)-Troparil fully substitutes for cocaine, indicating that it produces similar subjective effects, which is often predictive of reinforcing properties.[3]

Conclusion

(+)-Troparil and cocaine share a primary mechanism of action and exhibit qualitatively similar stimulant and reinforcing effects in animal models. The most notable difference is the higher potency of (+)-Troparil in stimulating locomotor activity. While direct comparative data on self-administration and conditioned place preference for (+)-Troparil are not as readily available, its pharmacological profile and results from drug discrimination studies suggest it possesses significant reinforcing properties. Further research is warranted to fully elucidate the comparative abuse liability of (+)-Troparil and cocaine, particularly through direct comparisons in self-administration paradigms. This information is critical for the development of novel therapeutics and for understanding the structure-activity relationships of dopamine transporter inhibitors.

References

Validating (+)-Troparil as a highly selective ligand for the dopamine transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of precise pharmacological tools is paramount. This guide provides an objective comparison of (+)-Troparil (also known as WIN 35,065-2 or β-CPT), validating its standing as a highly selective and potent ligand for the dopamine transporter (DAT).

(+)-Troparil, a phenyltropane-based dopamine reuptake inhibitor (DRI), has demonstrated significant potency and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Its unique binding profile, characterized by high affinity for DAT, makes it an invaluable tool for investigating the intricacies of the dopaminergic system. This guide contrasts (+)-Troparil with other well-known DAT ligands, supported by experimental data, to assist researchers in making informed decisions for their studies.

Comparative Binding Affinity of Monoamine Transporter Ligands

The selectivity of a ligand is determined by its binding affinity (Ki) to its primary target relative to other potential targets. A lower Ki value indicates a higher binding affinity. The data presented below, summarized from in vitro radioligand binding assays, illustrates the superior selectivity of (+)-Troparil for the dopamine transporter.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
(+)-Troparil 23196249.8~85~2.2
Cocaine ~390~310~5390~0.8~13.8
GBR 12909 1.0 - 9.0>100>100>11-100>11-100

Note: Ki values can vary between studies based on experimental conditions. The data presented is a representative compilation. The selectivity ratio is calculated as Ki(SERT or NET) / Ki(DAT).

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a ligand for a specific receptor or transporter. It involves competing the unlabeled ligand of interest (e.g., (+)-Troparil) against a radiolabeled ligand (e.g., [³H]WIN 35,428) that has a known high affinity for the target transporter.

Methodology:

  • Membrane Preparation: Brain tissue rich in the transporter of interest (e.g., rat striatum for DAT) is homogenized in a cold buffer. The homogenate is then centrifuged to isolate the cell membranes containing the transporters.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue (e.g., Striatum) homogenize Homogenize in Buffer tissue->homogenize centrifuge Centrifuge to Isolate Membranes homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubate Incubate membranes->incubate radioligand Radioligand ([3H]WIN 35,428) radioligand->incubate test_compound Test Compound ((+)-Troparil) test_compound->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count calculate Calculate IC50 and Ki count->calculate

Workflow of a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter by its transporter.

Methodology:

  • Synaptosome Preparation: Brain tissue is homogenized to prepare synaptosomes, which are resealed nerve terminals containing functional transporters.

  • Uptake Reaction: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.

  • Termination: The uptake process is stopped by rapid filtration, separating the synaptosomes from the extracellular medium.

  • Quantification and Analysis: The amount of radioactivity inside the synaptosomes is measured to determine the rate of uptake and the inhibitory potency (IC50) of the test compound.

Mechanism of Action and Signaling Pathway

(+)-Troparil acts as a competitive inhibitor at the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Troparil (+)-Troparil Troparil->DAT Blocks Signaling Postsynaptic Signaling DA_receptor->Signaling Activates

Action of (+)-Troparil at the dopaminergic synapse.

Understanding Selectivity

The selectivity of a compound is a critical factor in research, as it ensures that the observed effects are attributable to its interaction with the intended target. High selectivity, as seen with (+)-Troparil for DAT, minimizes off-target effects that could arise from interactions with SERT or NET, leading to more precise and interpretable experimental outcomes.

G cluster_targets Monoamine Transporters Troparil (+)-Troparil DAT DAT Troparil->DAT High Affinity (Ki = 23 nM) SERT SERT Troparil->SERT Very Low Affinity (Ki = 1962 nM) NET NET Troparil->NET Lower Affinity (Ki = 49.8 nM)

Binding affinity profile of (+)-Troparil.

References

Comparative Binding Affinities of (+)-Troparil and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics targeting monoamine transporters, understanding the binding affinities of psychoactive compounds is of paramount importance. This guide provides a comparative analysis of (+)-Troparil and its structural analogs, focusing on their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for drug development professionals.

(+)-Troparil, a phenyltropane derivative, is a potent dopamine reuptake inhibitor.[1] Its structural analogs have been synthesized and studied to explore the structure-activity relationships that govern their potency and selectivity for the different monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs used to treat a variety of neurological and psychiatric disorders.[2][3][4]

Comparative Binding Affinities

The binding affinities of (+)-Troparil and its selected structural analogs for DAT, SERT, and NET are summarized in the table below. The affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the target transporter. A lower Kᵢ value indicates a higher binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
(+)-Troparil (WIN 35,065-2)11 - 22--
RTI-55 (β-CIT)0.27 - 0.340.29 - 3.52040
WIN 35,4283.2 - 11--
HD-2054.114280
8i2.5 (IC₅₀)3.52040

The data reveals that structural modifications to the troparil backbone can significantly alter the binding affinity and selectivity for the monoamine transporters. For instance, RTI-55, an iodine-containing analog, exhibits high affinity for both DAT and SERT.[5][6][7][8] In contrast, some analogs show a preference for DAT, highlighting the potential for developing selective dopamine reuptake inhibitors.[9][10]

Experimental Protocols

The binding affinities presented in this guide were primarily determined using radioligand binding assays. This technique is a fundamental method in pharmacology for quantifying the interaction between a ligand (the compound of interest) and its target receptor or transporter.[2][11][12][13][14]

General Radioligand Binding Assay Protocol:
  • Tissue Preparation: Brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for SERT) are dissected from animal models (e.g., rats). The tissue is homogenized in a suitable buffer and centrifuged to obtain a membrane preparation containing the transporters.[15]

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [¹²⁵I]RTI-55 for DAT and SERT) and varying concentrations of the unlabeled test compound (the Troparil analog).[16][17][18][19][20]

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

To illustrate the competitive binding mechanism of Troparil analogs at the dopamine transporter, the following diagram was generated using Graphviz.

Competitive_Binding cluster_transporter Dopamine Transporter (DAT) cluster_ligands Ligands DAT Binding Site Dopamine Dopamine Dopamine->DAT Binds Troparil_Analog (+)-Troparil Analog Troparil_Analog->DAT Competitively Binds (Inhibits Dopamine Reuptake) Radioligand_Binding_Assay start Start: Tissue Preparation (e.g., Rat Striatum) homogenization Homogenization & Centrifugation to obtain membrane fraction start->homogenization incubation Incubation: Membranes + Radioligand + Troparil Analog homogenization->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration washing Washing to remove non-specific binding filtration->washing counting Scintillation Counting to measure radioactivity washing->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis end End: Determine Binding Affinity analysis->end

References

Cross-Validating (+)-Troparil Binding Data with Dopamine Uptake Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key in vitro assays used to characterize the interaction of the phenyltropane-based dopamine reuptake inhibitor, (+)-Troparil, with the dopamine transporter (DAT). By cross-validating data from radioligand binding assays and dopamine uptake inhibition assays, researchers can gain a more complete understanding of a compound's potency and mechanism of action at the DAT. This guide details the experimental protocols for both assays, presents comparative data for (+)-Troparil and related compounds, and visualizes the underlying principles and workflows.

Data Presentation: Correlating Binding Affinity and Functional Potency

The affinity of a compound for the dopamine transporter, represented by the inhibition constant (Kᵢ), is typically determined through competitive radioligand binding assays. The functional potency, represented by the half-maximal inhibitory concentration (IC₅₀), is determined by measuring the compound's ability to block the uptake of dopamine into cells or synaptosomes. For many dopamine uptake inhibitors, including phenyltropane analogs, a strong positive correlation exists between these two values.

CompoundDAT Binding Affinity (Kᵢ, nM)Dopamine Uptake Inhibition (IC₅₀, nM)Reference
Cocaine~200 - 500~250 - 600Multiple sources
2β-propanoyl-3β-(4-tolyl)-tropane (PTT)1.510.2[1]

Note: The specific values can vary depending on the experimental conditions, such as tissue preparation (e.g., cell lines, synaptosomes) and radioligand used.

Experimental Protocols

Detailed methodologies for the two key experiments are provided below. These protocols are based on established methods for characterizing dopamine transporter inhibitors.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine transporter. A commonly used radioligand for studying tropane-based inhibitors is [³H]WIN 35,428.

Materials:

  • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • Membrane preparation from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., rat striatum)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Test compound ((+)-Troparil) and a non-specific binding control (e.g., 10 µM cocaine or GBR 12909)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize DAT-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]WIN 35,428 (typically at or near its Kₑ value)

    • A range of concentrations of the test compound ((+)-Troparil)

    • For non-specific binding wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • For total binding wells, add vehicle instead of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled dopamine into cells or synaptosomes that express the dopamine transporter.

Materials:

  • [³H]Dopamine

  • Cells stably expressing the dopamine transporter (e.g., HEK293-hDAT) or freshly prepared synaptosomes from a dopamine-rich brain region (e.g., rat striatum)

  • Uptake buffer (e.g., Krebs-HEPES buffer containing appropriate ions and glucose)

  • Test compound ((+)-Troparil) and a non-specific uptake control (e.g., a known DAT inhibitor like nomifensine or cocaine)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Culture DAT-expressing cells to an appropriate confluency in 96-well plates. For synaptosomes, homogenize fresh brain tissue in a suitable buffer and prepare a crude synaptosomal fraction through differential centrifugation.

  • Pre-incubation: Wash the cells or resuspend the synaptosomes in uptake buffer. Pre-incubate with a range of concentrations of the test compound ((+)-Troparil) or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to start the uptake reaction. The concentration of [³H]Dopamine is typically close to its Kₘ value for DAT.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer. For synaptosomes, filtration is a common method for termination.

  • Cell Lysis and Quantification: Lyse the cells or synaptosomes to release the intracellular [³H]Dopamine. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Troparil (+)-Troparil Troparil->DAT Inhibits Signal Signal Transduction DA_receptor->Signal Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Inhibition Assay b1 Prepare DAT Membranes b2 Incubate with [3H]WIN 35,428 & (+)-Troparil b1->b2 b3 Separate Bound/ Unbound Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 u1 Plate DAT-expressing Cells/Synaptosomes u2 Pre-incubate with (+)-Troparil u1->u2 u3 Add [3H]Dopamine u2->u3 u4 Terminate Uptake u3->u4 u5 Quantify Intracellular Radioactivity u4->u5 u6 Calculate IC50 u5->u6 Logical_Relationship Binding DAT Binding Affinity (Ki) (Radioligand Binding Assay) Validation Cross-Validation (Strong Correlation Expected) Binding->Validation Predicts Uptake Dopamine Uptake Inhibition (IC50) (Functional Uptake Assay) Uptake->Validation Confirms

References

Comparing the in vivo potency of (+)-Troparil with other phenyltropane derivatives like RTI-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo potency of the phenyltropane derivatives (+)-Troparil and RTI-113, with additional context from other relevant compounds in this class. The information is compiled from various preclinical studies to assist researchers in understanding the relative efficacy and behavioral effects of these dopamine transporter (DAT) inhibitors.

Quantitative Comparison of In Vivo Potency

The in vivo potency of phenyltropane derivatives is commonly assessed through behavioral assays such as locomotor activity, drug discrimination, and self-administration studies in animal models. The effective dose 50 (ED50), which represents the dose required to elicit 50% of the maximal response, is a key metric for comparison.

While direct head-to-head studies providing ED50 values for (+)-Troparil and RTI-113 under identical conditions are limited, the existing literature allows for a comparative assessment of their potencies.

CompoundAssaySpeciesED50 (mg/kg)Potency Relative to CocaineReference
(+)-Troparil Locomotor ActivityMouse0.1 - 1.2~5x more potent[1]
RTI-113 Locomotor ActivityMouseNot explicitly stated, but noted to be more potent than cocaineHigher potency[2][3]
RTI-113 Cocaine ReinstatementRhesus Monkey~0.01 - 0.03 (Calculated from dose-response curve)More potent[4]
Cocaine Locomotor ActivityMouse~2.5-[1]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison of absolute ED50 values across different studies should be done with caution.

Summary of Findings

Based on the available data, both (+)-Troparil and RTI-113 are potent dopamine transporter inhibitors with greater in vivo potency than cocaine in stimulating locomotor activity.[1][2][3] Studies on cocaine reinstatement also indicate that RTI-113 is more potent than cocaine in this model of relapse behavior.[4] RTI-113 has been highlighted for its properties as a potential medication for cocaine abuse, exhibiting an equivalent efficacy to cocaine but with a higher potency and a longer duration of action.[2][3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of typical protocols used to assess the in vivo potency of phenyltropane derivatives.

Locomotor Activity Assay in Mice

This assay measures the stimulant effects of a compound by quantifying the exploratory and general movement of mice in a novel environment.

  • Animals: Male ICR mice are commonly used.

  • Apparatus: Locomotor activity is monitored in chambers equipped with infrared beams. The interruption of these beams registers as an activity count.

  • Procedure:

    • Mice are habituated to the testing room before the experiment.

    • The test compound (e.g., (+)-Troparil, RTI-113, or cocaine) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

    • Immediately after injection, mice are placed individually into the locomotor activity chambers.

    • Activity is recorded for a set duration, often in time bins (e.g., every 5 or 10 minutes) to assess the time course of the drug's effect.

  • Data Analysis: The total number of beam breaks over the session is calculated. Dose-response curves are generated by plotting locomotor activity against the dose of the compound. The ED50 value is then determined from this curve, representing the dose that produces half of the maximal stimulant effect.

Drug Self-Administration and Reinstatement in Rhesus Monkeys

This model assesses the reinforcing properties of a drug and its potential for abuse, as well as the ability of a compound to trigger relapse-like behavior.

  • Animals: Adult male rhesus monkeys are often used.

  • Surgical Preparation: Monkeys are surgically implanted with an intravenous catheter to allow for drug self-administration.

  • Apparatus: Animals are housed in experimental chambers equipped with response levers. Lever presses result in the intravenous infusion of a drug.

  • Training Procedure (Self-Administration):

    • Monkeys are trained to press a lever to receive infusions of a reinforcing drug, typically cocaine, on a specific schedule of reinforcement (e.g., fixed-ratio).

    • Once a stable pattern of self-administration is established, the reinforcing effects of a novel compound can be tested by substituting it for cocaine.

  • Reinstatement Procedure:

    • After stable self-administration is achieved, the drug is withheld, and lever pressing is extinguished (i.e., lever presses no longer result in drug infusion).

    • Once responding is low and stable, the ability of a "priming" injection of a drug (e.g., RTI-113 or cocaine) to reinstate the previously extinguished drug-seeking behavior (lever pressing) is measured.

  • Data Analysis: The number of drug infusions self-administered or the number of lever presses during reinstatement sessions is recorded. Dose-response curves are constructed to determine the ED50 for maintaining self-administration or for reinstating drug-seeking behavior.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying pharmacology and experimental design, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Vesicle Synaptic Vesicle Vesicle->Dopamine Stores DAT Dopamine Transporter (DAT) DAT->Dopamine Phenyltropane (+)-Troparil / RTI-113 Phenyltropane->DAT Blocks Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binds Signal Signal Transduction Dopamine_receptor->Signal Activates G start Start habituation Habituation to Apparatus start->habituation drug_admin Drug Administration (e.g., i.p. injection) habituation->drug_admin placement Placement in Locomotor Chamber drug_admin->placement data_collection Data Collection (Automated recording of activity) placement->data_collection data_analysis Data Analysis (Dose-Response Curve Generation) data_collection->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Troparil and its related phenyltropane analogs, focusing on their structure-activity relationships (SAR) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for the rational design of novel transporter ligands.

Introduction to (+)-Troparil and Phenyltropanes

(+)-Troparil, also known as WIN 35,065-2, is a synthetic phenyltropane derivative that acts as a potent dopamine reuptake inhibitor.[1] Developed in the 1970s as an analog of cocaine, its chemical structure features a tropane ring with a phenyl group at the 3β-position and a carbomethoxy group at the 2β-position.[1] Unlike cocaine, it lacks the benzoyl ester linkage, which eliminates its local anesthetic properties and reduces its cardiotoxicity.[2] Phenyltropanes are widely used in neuroscience research to study the function of monoamine transporters and the mechanisms of psychostimulant addiction.[1][2] Their versatile scaffold allows for systematic chemical modifications to explore the SAR and develop ligands with desired potency and selectivity for DAT, SERT, and NET.

Core Phenyltropane Structure and Sites of Modification

The fundamental structure of a phenyltropane consists of a bicyclic tropane core with a phenyl ring at the 3-position. The majority of SAR studies focus on modifications at the 2-position of the tropane ring and on the phenyl ring itself.

Phenyltropane_Structure cluster_tropane Tropane Ring cluster_substituents Modification Sites Tropane N N C2 C2 R1 R1 Group (e.g., Carbomethoxy) C2->R1 2-Position C3 C3 R2 R2 Group (Phenyl Substituents) C3->R2 3-Position (Phenyl Ring) info This diagram illustrates the core tropane ring with the key positions for chemical modification (C2 and the phenyl group at C3).

A simplified diagram of the phenyltropane scaffold highlighting the key positions for chemical modification.

Structure-Activity Relationship Analysis

The affinity and selectivity of phenyltropane analogs for monoamine transporters are highly dependent on the nature and position of substituents on both the tropane and phenyl rings.

Modifications at the 2β-Position of the Tropane Ring

The substituent at the 2β-position plays a crucial role in determining the potency and efficacy of phenyltropanes at the dopamine transporter.

  • Ester Group: The carbomethoxy group in (+)-Troparil is important for high DAT affinity. Modifications of this ester can significantly alter the pharmacological profile. For instance, replacing the methyl ester with larger alkyl esters or other functional groups can modulate potency and selectivity.

  • Lipophilicity: Increased lipophilicity at the 2β-position generally leads to increased binding affinity and potency for dopamine uptake inhibition. However, a direct linear correlation is not always observed, suggesting that steric and electronic factors also play a significant role.

  • Heterocyclic Groups: Replacement of the 2β-carbomethoxy group with various heterocyclic rings has been explored to develop ligands with unique properties. For example, the synthesis of 2β-(1,2,4-oxadiazol-5-methyl)-3β-phenyltropane (RTI-126) was aimed at creating potent cocaine analogs for research purposes.

Modifications of the 3β-Phenyl Ring

Substituents on the 3β-phenyl ring are critical for modulating the affinity and selectivity of phenyltropanes for DAT, SERT, and NET.

  • Position of Substitution: The position of the substituent on the phenyl ring is a key determinant of transporter selectivity. Generally, para-substitution is well-tolerated and can enhance DAT affinity.

  • Nature of Substituents:

    • Halogens: Introduction of halogens (e.g., F, Cl, I) at the 4'-position of the phenyl ring often increases DAT affinity. For example, WIN 35,428, the 4'-fluoro analog of Troparil, is a potent and selective DAT inhibitor.

    • Electron-donating and -withdrawing groups: The electronic properties of the substituents can influence binding. Both electron-donating (e.g., methoxy) and electron-withdrawing groups have been shown to produce potent DAT inhibitors, indicating a complex interaction with the transporter binding pocket.

    • Bulky Substituents: The introduction of bulky substituents on the phenyl ring can be used to tune the selectivity between the different monoamine transporters.

Comparative Data on Phenyltropane Analogs

The following tables summarize the in vitro binding affinities (Ki) and/or uptake inhibition potencies (IC50) of (+)-Troparil and a selection of its analogs at DAT, SERT, and NET.

Table 1: Binding Affinities (Ki, nM) of Phenyltropane Analogs at Monoamine Transporters

Compound3β-Phenyl Substituent2β-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
(+)-Troparil (WIN 35,065-2)HCOOCH313.02,8003,300215254F.I. Carroll et al. (1995)
WIN 35,4284'-FCOOCH312.82,1201,530166119F.I. Carroll et al. (1995)
RTI-314'-ClCOOCH30.839.412.849.316F.I. Carroll et al. (1995)
RTI-554'-ICOOCH30.62.112.13.520.2F.I. Carroll et al. (1995)
RTI-1124'-Cl, 3'-CH3COOCH30.731.110.61.514.5[3]
RTI-1134'-CH3COOCH31.124.318.222.116.5F.I. Carroll et al. (1995)
7a4'-OCH3COOCH36.5 (IC50)4.311100.66170[3]
8i4'-OCH3COOCH2CH2-(3-I-4-NH2-Ph)2.5 (IC50)3.520401.4816[3]

Table 2: Dopamine Uptake Inhibition (IC50, nM) and Binding Affinity (Ki, nM) of 2-Substituted 3β-Phenyltropanes

Compound2β-SubstituentKi (nM) for [3H]WIN 35,428 displacementIC50 (nM) for [3H]Dopamine UptakeReference
4 CH2OH22123[4]
5 COOCH2CH31164[4]
6 OH1164[4]
7 COCH=CH-Ph16164[4]
10 CO-Ph2847[4]
11 CH2-Ph1132[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of phenyltropane analogs. Below are representative protocols for key in vitro assays.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol for [3H]WIN 35,428 Binding to DAT

  • Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

  • Assay Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]WIN 35,428 (e.g., 0.5-1.0 nM) and varying concentrations of the test compound (e.g., (+)-Troparil or its analogs).

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a potent DAT inhibitor, such as 10 µM cocaine or unlabeled WIN 35,428.

  • Incubation Conditions: The incubation is typically carried out for 1-2 hours at room temperature or 4°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.3% polyethylenimine to reduce non-specific binding. The filters are then washed rapidly with ice-cold assay buffer.

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols are used for SERT and NET, but with different radioligands, such as [3H]paroxetine for SERT and [3H]nisoxetine for NET.[3]

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Protocol for [3H]Dopamine Uptake in Rat Striatal Synaptosomes

  • Synaptosome Preparation: Rat striata are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

  • Pre-incubation: Synaptosomes are pre-incubated for a short period (e.g., 10 minutes) at 37°C with varying concentrations of the test compound.

  • Uptake Initiation: Uptake is initiated by the addition of a low concentration of [3H]dopamine (e.g., 10-20 nM).

  • Uptake Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.

  • Quantification: The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.

Logical Relationships in SAR

The following diagram illustrates the general logical flow of how structural modifications to the phenyltropane scaffold influence its biological activity.

SAR_Logic Start Phenyltropane Scaffold Mod_C2 Modification at C2-Position Start->Mod_C2 Mod_C3 Modification of 3-Phenyl Ring Start->Mod_C3 Properties Altered Physicochemical Properties (Lipophilicity, Sterics, Electronics) Mod_C2->Properties Mod_C3->Properties Binding Changes in Binding Affinity (Ki at DAT, SERT, NET) Properties->Binding Activity Modulation of Functional Activity (IC50 for Uptake Inhibition) Binding->Activity Selectivity Altered Transporter Selectivity (e.g., DAT vs. SERT) Binding->Selectivity Activity->Selectivity

Logical workflow of phenyltropane SAR studies.

Conclusion

The structure-activity relationship of (+)-Troparil and related phenyltropanes is a well-explored area that has yielded a wealth of information for the design of monoamine transporter ligands. The 2β- and 3β-positions of the tropane scaffold are key sites for modification to modulate potency and selectivity. Substitutions on the 3β-phenyl ring, in particular, offer a powerful means to tune the affinity for DAT, SERT, and NET. The data presented in this guide highlight the subtle interplay of steric, electronic, and lipophilic factors in determining the pharmacological profile of these compounds. This understanding is critical for the development of novel therapeutics for a range of neurological and psychiatric disorders, as well as for creating sophisticated molecular probes to investigate the function of monoamine transporters.

References

Comparative Guide to Validated Analytical Methods for the Quantification of (+)-Troparil in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established bioanalytical methodologies applicable to the quantification of (+)-Troparil in plasma. Due to the limited availability of published, fully validated methods specifically for (+)-Troparil, this document leverages detailed protocols and performance data from validated assays for the structurally analogous compound, cocaine. The information herein is intended to serve as a robust starting point for the development and validation of a specific and sensitive method for (+)-Troparil.

The primary analytical techniques discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with its respective advantages, typical validation parameters, and detailed experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical techniques based on validated methods for cocaine in plasma, which can be considered indicative for (+)-Troparil method development.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 20 µg/mL[1]25 - 1000 ng/mL[2]0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL[1]25 ng/mL[2]0.2 ng/mL[3]
Intra-day Precision (%CV) < 5.0%[1]< 15%< 10%
Inter-day Precision (%CV) < 5.0%[1]< 15%< 10%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Recovery 76.9 - 96.5%[1]> 85%> 70%[3]
Sample Preparation Solid-Phase Extraction (SPE)[1]Solid-Phase Microextraction (SPME)[2], SPESPE[3], Protein Precipitation
Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Initial Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each technique are provided below as a template for developing a validated assay for (+)-Troparil.

LC-MS/MS Method

Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of (+)-Troparil).

  • Condition a mixed-mode SPE cartridge by washing with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the analyte with a mixture of dichloromethane and isopropanol with ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of (+)-Troparil. A hypothetical transition could be based on the protonated molecule [M+H]+ and a stable product ion.

GC-MS Method

Sample Preparation: Solid-Phase Microextraction (SPME)

  • Place 1 mL of plasma into a vial.

  • Add an appropriate internal standard.

  • Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample while heating and agitating.

  • After extraction, thermally desorb the analytes from the fiber in the GC injection port.

Chromatographic and Mass Spectrometric Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • Mass Spectrometer: Mass selective detector

  • Ionization Mode: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for (+)-Troparil and the internal standard.

HPLC-UV Method

Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the same SPE procedure as described for the LC-MS/MS method.[1]

Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 70:30 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of (+)-Troparil (a wavelength around 235 nm was used for cocaine).[1]

  • Injection Volume: 20 µL

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis cluster_legend Legend Dev Analyte Characterization & Literature Search Opt Optimization of Sample Prep & LC/GC Conditions Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability Recovery->Stability SamplePrep Sample Preparation Stability->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis DataProc Data Processing Analysis->DataProc Report Reporting DataProc->Report DevPhase Development Phase ValPhase Validation Phase AppPhase Application Phase

Caption: Bioanalytical method validation workflow.

This comprehensive guide provides the necessary framework for researchers to select and develop a robust and reliable analytical method for the quantification of (+)-Troparil in plasma. The provided protocols, based on validated methods for a structurally similar compound, offer a significant head start in the method development and validation process.

References

A Comparative Analysis of the Reinforcing Strength of (+)-Troparil and Cocaine in Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reinforcing strength of (+)-Troparil and cocaine, two potent dopamine transporter (DAT) inhibitors. While both compounds share a primary mechanism of action, subtle differences in their pharmacokinetics and pharmacodynamics may translate to significant variations in their abuse liability. This analysis is based on a review of preclinical self-administration studies and related pharmacological data.

Overview of Reinforcing Strength

In preclinical studies, the reinforcing strength of a drug is a key indicator of its abuse potential. Self-administration paradigms, particularly those employing a progressive-ratio (PR) schedule of reinforcement, are the gold standard for assessing how hard an animal is willing to work to receive a drug infusion. The "breakpoint" — the highest number of responses an animal will make to obtain a single infusion before ceasing to respond — serves as a direct measure of the drug's reinforcing efficacy.

Quantitative Data Comparison

The following tables summarize key pharmacological and behavioral data for cocaine and related phenyltropane analogs, including WIN 35,065-2 ((+)-Troparil). It is important to note that direct breakpoint comparisons for (+)-Troparil are not available and the data for other analogs are presented to provide a comparative context.

Table 1: In Vitro Binding Affinities at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Cocaine~100-600~200-2000~200-3000
(+)-Troparil (WIN 35,065-2)5.6 (high affinity site)Weak inhibitorDoes not inhibit

Source: Ritz et al., 1990.[1]

Table 2: Comparative Reinforcing Efficacy of Phenyltropane Analogs vs. Cocaine in Rhesus Monkeys (Progressive-Ratio Schedule)

CompoundPeak Breakpoint (vs. Cocaine)Potency (vs. Cocaine)
RTI-336WeakerEquipotent
RTI-177WeakerEquipotent
PTTWeakerMore Potent
(+)-CPCAWeakerLess Potent

Sources: Howell et al., 2010; Lile et al., 2002; Woolverton et al., 2002.[2][3]

Experimental Protocols

The data presented in this guide are derived from established preclinical models of drug self-administration. A typical experimental protocol is detailed below.

Intravenous Self-Administration in Non-Human Primates

Subjects: Adult male rhesus monkeys are often used, housed individually and equipped with intravenous catheters.

Apparatus: Experimental chambers are equipped with response levers, stimulus lights, and an infusion pump controlled by a computer.

Procedure:

  • Acquisition: Monkeys are first trained to self-administer a standard dose of cocaine (e.g., 0.1 mg/kg/infusion) on a simple reinforcement schedule, such as a fixed-ratio 1 (FR1), where each lever press results in a drug infusion.

  • Substitution: Once stable responding is established, different doses of the test compound (e.g., a (+)-Troparil analog) or saline are substituted for cocaine to determine if the new compound maintains self-administration.

  • Progressive-Ratio Schedule: To assess reinforcing strength, a progressive-ratio schedule is implemented. In this schedule, the number of lever presses required to receive a single infusion increases systematically within a session (e.g., 1, 2, 4, 8, 16, ...). The session typically ends when the animal fails to earn an infusion within a specified time (e.g., one hour). The last completed ratio is recorded as the breakpoint.

  • Dose-Effect Curve: A full dose-effect curve is determined by testing a range of doses for both the test compound and cocaine.

Signaling Pathways and Mechanism of Action

Both (+)-Troparil and cocaine exert their primary reinforcing effects by blocking the dopamine transporter (DAT) in the brain's reward circuitry, particularly in the nucleus accumbens. This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission and producing feelings of euphoria and reward.

The rate at which a drug binds to and occupies the DAT is a critical determinant of its reinforcing strength. Cocaine is characterized by a rapid onset of DAT occupancy, which is thought to contribute significantly to its high abuse liability. In contrast, many of its phenyltropane analogs, likely including (+)-Troparil, exhibit a slower rate of DAT occupancy. This slower onset may lead to a less intense subjective "rush" and, consequently, a lower reinforcing efficacy.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DA1 DA Dopamine_Vesicle->DA1 Release DA2 DA Dopamine_Vesicle->DA2 DA3 DA Dopamine_Vesicle->DA3 Dopamine_Synthesis Dopamine Synthesis Dopamine_Synthesis->Dopamine_Vesicle Stored DAT Dopamine Transporter (DAT) DA1->DAT Reuptake Dopamine_Receptor Dopamine Receptor DA1->Dopamine_Receptor Binds DA2->Dopamine_Receptor DA3->Dopamine_Receptor Reward_Signal Reward Signal (Reinforcement) Dopamine_Receptor->Reward_Signal Activates Cocaine_Troparil (+)-Troparil / Cocaine Cocaine_Troparil->DAT Blocks Self_Administration_Workflow Start Start Acquisition Acquisition of Cocaine Self-Administration (FR1 Schedule) Start->Acquisition Stability Stable Responding Established Acquisition->Stability Substitution Substitution of (+)-Troparil / Analogs Stability->Substitution Dose_Response Determine Dose-Response (FR Schedule) Substitution->Dose_Response PR_Schedule Progressive-Ratio Schedule Testing Dose_Response->PR_Schedule Breakpoint Breakpoint Determination PR_Schedule->Breakpoint Comparison Compare Breakpoints (Troparil vs. Cocaine) Breakpoint->Comparison End End Comparison->End

References

Assessing the Abuse Potential of (+)-Troparil in Relation to Other Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse potential of (+)-Troparil, a synthetic phenyltropane derivative, in relation to cocaine, methylphenidate, and amphetamine. The assessment is based on key preclinical indicators of abuse liability, including binding affinities for monoamine transporters, effects on extracellular dopamine levels, locomotor activity, and reinforcing efficacy in self-administration paradigms.

Executive Summary

(+)-Troparil (also known as WIN 35,065-2) is a potent dopamine reuptake inhibitor with a higher affinity for the dopamine transporter (DAT) than cocaine.[1] While it shares a primary mechanism of action with other stimulants known for their abuse potential, subtle differences in its pharmacological profile may influence its relative abuse liability. This guide synthesizes available preclinical data to facilitate a comparative assessment.

Data Presentation

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)DAT/SERT RatioDAT/NET RatioData Source
(+)-Troparil (WIN 35,065-2) ~5.6~329~148~58.75~26.43[2]
Cocaine 2307404803.222.09[2][3]
Methylphenidate 100>100,000100>10001[2][3]
d-Amphetamine 60020,0007033.330.12[2][3]

Note: Data for Cocaine, Methylphenidate, and d-Amphetamine are from a single comparative study in human transporters to ensure direct comparability.[2][3] Data for (+)-Troparil is from a separate study in rat brain tissue and is presented for comparative purposes.[2] Lower Ki values indicate higher binding affinity.

Table 2: Comparative In Vivo Microdialysis Data (Striatum)
CompoundPeak Increase in Extracellular Dopamine (% of Baseline)Time to Peak Effect (minutes)Data Source (Representative)
(+)-Troparil Data not available in direct comparisonData not available in direct comparison
Cocaine ~300-500% (dose-dependent)~10-20[4]
Methylphenidate ~200-400% (dose-dependent)~40-60[5]
d-Amphetamine ~800-1500% (dose-dependent)~20-40[5]

Note: The presented data are representative values from different studies and may not be directly comparable due to variations in experimental conditions (e.g., animal species, dose, route of administration).

Table 3: Comparative Locomotor Activity Data in Rodents
CompoundDose Range Inducing Significant Hyperlocomotion (mg/kg, i.p.)NotesData Source (Representative)
(+)-Troparil Reported to be more powerful than amphetamineDose-response curve data for direct comparison is limited.[6]
Cocaine 5-20 (mice)Biphasic effects are often observed.[7]
Methylphenidate 2.5-10 (rats)Dose-dependent increases in locomotor activity.[7]
d-Amphetamine 1-5 (rats)Potent locomotor stimulant.[8][9]

Note: The effective dose ranges are approximate and can vary based on species, strain, and experimental conditions. The data are from different studies and are not directly comparable.

Table 4: Comparative Self-Administration Data (Progressive-Ratio Breakpoint)
CompoundBreakpoint (Representative Range)Animal ModelData Source (Representative)
(+)-Troparil Data not available
Cocaine 20-100+Rats[10][11]
Methylphenidate Comparable to cocaine at equireinforcing dosesHumans[12]
d-Amphetamine 30-150+Rats

Note: Breakpoints are highly dependent on the specific reinforcement schedule, dose, and experimental conditions. The data are from different studies and are not directly comparable.

Mandatory Visualization

stimulant_abuse_potential_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison binding_assay Monoamine Transporter Binding Assay (DAT, SERT, NET) ki_values Determine Ki Values (Binding Affinity) binding_assay->ki_values Radioligand Competition compare_potency Compare Potency & Selectivity ki_values->compare_potency microdialysis In Vivo Microdialysis (e.g., Nucleus Accumbens) da_levels Measure Extracellular Dopamine Levels microdialysis->da_levels locomotor Locomotor Activity (Open Field Test) activity_data Quantify Distance Traveled (Dose-Response Curve) locomotor->activity_data self_admin Self-Administration (Progressive-Ratio) breakpoint Determine Breakpoint (Reinforcing Efficacy) self_admin->breakpoint da_levels->compare_potency activity_data->compare_potency compare_reinforcement Compare Reinforcing Efficacy breakpoint->compare_reinforcement abuse_potential Assess Relative Abuse Potential compare_potency->abuse_potential compare_reinforcement->abuse_potential

Experimental workflow for assessing stimulant abuse potential.

dopaminergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs dopamine Dopamine (DA) vesicle Synaptic Vesicle dopamine->vesicle VMAT2 dat Dopamine Transporter (DAT) da_synapse DA vesicle->da_synapse Release da_synapse->dat Reuptake d1_receptor D1 Receptor da_synapse->d1_receptor Binds ac Adenylyl Cyclase d1_receptor->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates downstream Downstream Signaling (e.g., CREB activation) pka->downstream reward Reinforcement & Reward downstream->reward troparil (+)-Troparil / Cocaine / Methylphenidate troparil->dat Block amphetamine Amphetamine amphetamine->dat Reverse Transport

Simplified dopaminergic signaling pathway and stimulant action.

Experimental Protocols

Monoamine Transporter Binding Assay
  • Tissue/Cell Preparation: Membranes are prepared from rat brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) or from cultured cells stably expressing the human recombinant transporters.

  • Radioligand Incubation: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: The stimulant is administered (e.g., intraperitoneally), and dialysate collection continues.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline.

Locomotor Activity Assessment
  • Apparatus: A square open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.

  • Habituation: Rodents are habituated to the testing room before the experiment.

  • Drug Administration and Placement: Following administration of the test compound or vehicle, the animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Dose-response curves are generated by plotting locomotor activity against the dose of the stimulant.

Progressive-Ratio Self-Administration
  • Surgical Implantation: Rats are surgically implanted with an intravenous catheter.

  • Acquisition of Self-Administration: Animals are trained to press a lever to receive an intravenous infusion of the stimulant on a fixed-ratio schedule (e.g., one lever press for one infusion).

  • Progressive-Ratio Schedule: Once responding is stable, the schedule is changed to a progressive-ratio schedule, where the number of lever presses required for each subsequent infusion systematically increases.

  • Breakpoint Determination: The session continues until the animal ceases to respond for a predetermined period (e.g., one hour). The final ratio completed is termed the "breakpoint" and serves as a measure of the reinforcing efficacy of the drug.

  • Data Analysis: Breakpoints are compared across different doses and different drugs to assess their relative reinforcing strength.

Conclusion

References

Safety Operating Guide

Proper Disposal of Troparil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Troparil ((+)-2β-Carbomethoxy-3β-phenyltropane), a phenyltropane-based dopamine reuptake inhibitor used in scientific research. Due to its classification as a Schedule II controlled substance in the United States, stringent procedures must be followed to ensure safety, prevent diversion, and comply with federal and state regulations.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Troparil with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • In case of potential aerosolization (e.g., handling fine powders), a dust mask or respirator is recommended.

Engineering Controls:

  • Handle Troparil in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

Regulatory Framework for Disposal

Troparil is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA). This classification imposes strict legal requirements for its disposal. The primary goal of these regulations is to render the substance "non-retrievable," meaning it cannot be transformed into a usable form.

Key Regulatory Points:

  • Disposal methods such as sewering (flushing down the drain) or landfilling (mixing with kitty litter or coffee grounds) are not considered compliant by the DEA for controlled substances in a laboratory setting.

  • The only DEA-accepted method to render a controlled substance non-retrievable is through incineration .[1]

  • Researchers and laboratories are generally not authorized to destroy controlled substances on-site.

Recommended Disposal Procedure: The Reverse Distributor

The standard and legally mandated procedure for the disposal of Troparil from a laboratory setting is through a DEA-registered "reverse distributor." A reverse distributor is an entity authorized by the DEA to acquire controlled substances from other registrants for the purpose of destruction.

Step-by-Step Disposal Protocol via a Reverse Distributor:
  • Identify and Contract with a Reverse Distributor:

    • Locate a DEA-registered reverse distributor that handles Schedule II substances. A list of registered reverse distributors can be obtained from your institution's Environmental Health and Safety (EHS) office or by contacting the local DEA Diversion Control Division.

    • Establish a contract or agreement with the chosen reverse distributor.

  • Inventory and Segregate the Troparil:

    • Accurately inventory the amount of Troparil designated for disposal.

    • Segregate the material from active stock and clearly label it as "For Disposal."

    • Store the material in a secure, locked location, adhering to the same security protocols as for active controlled substances.

  • Complete DEA Form 222 for Transfer:

    • The transfer of a Schedule II substance like Troparil to a reverse distributor requires the completion of DEA Form 222.

    • This form serves as the official record of the transfer of the controlled substance.

  • Package for Shipment:

    • Package the Troparil securely according to the reverse distributor's instructions and Department of Transportation (DOT) regulations for shipping controlled substances.

  • Documentation and Record-Keeping:

    • Retain copies of all documentation related to the transfer, including the completed DEA Form 222 and any shipping manifests, for a minimum of two years.

    • The reverse distributor will be responsible for completing a DEA Form 41 to document the actual destruction of the substance. You may request a copy of this form for your records.

Chemical Properties and Inadvisability of On-Site Chemical Degradation

While understanding the chemical properties of Troparil is important for handling, it also highlights the challenges of on-site chemical degradation as a disposal method.

PropertyData
Molecular Formula C₁₆H₂₁NO₂
Molar Mass 259.35 g/mol
Chemical Stability The ester group in Troparil can be hydrolyzed under acidic or basic conditions.[2] However, the carbon-carbon bond connecting the phenyl group to the tropane ring is stable and not easily cleaved.
Solubility The free base is soluble in organic solvents. The tartrate and hydrochloride salts are more water-soluble.

Attempting to neutralize Troparil through chemical means, such as hydrolysis, is not a DEA-compliant disposal method . While the ester linkage can be broken, the core phenyltropane structure, which is responsible for its psychoactive properties, would likely remain intact. This would not meet the "non-retrievable" standard.

Logical Workflow for Troparil Disposal

The following diagram illustrates the decision-making process for the proper disposal of Troparil in a research setting.

TroparilDisposalWorkflow Troparil Disposal Workflow start Troparil Identified for Disposal secure_storage Securely Store and Segregate Material start->secure_storage contact_ehs Contact Institutional EHS Office secure_storage->contact_ehs identify_rd Identify DEA-Registered Reverse Distributor contact_ehs->identify_rd dea_form_222 Complete DEA Form 222 for Transfer identify_rd->dea_form_222 package_ship Package and Ship According to Regulations dea_form_222->package_ship document_transfer Document and Retain Records of Transfer package_ship->document_transfer end_process Disposal Process Complete document_transfer->end_process

Caption: Decision workflow for the compliant disposal of Troparil.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or federal and state regulations. Always consult with your institution's Environmental Health and Safety office and ensure compliance with all applicable laws.

References

Handling Troparil: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Troparil ((+)-WIN 35,065-2), a synthetic phenyltropane-based stimulant used in scientific research.[1][2] Due to its potent psychoactive nature and structural similarity to cocaine, coupled with a lack of extensive toxicity data, a highly cautious approach is mandatory.[3][4] Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel.

Hazard Overview and Quantitative Data

Troparil is a potent dopamine reuptake inhibitor, several times more potent than cocaine.[2] While it is reported to be slightly less cardiotoxic than cocaine due to the absence of a hydrolyzable ester linkage, the overall long-term health effects and exact toxic dosage in humans have not been studied.[2][3] The Safety Data Sheet (SDS) for Troparil indicates a lack of available data for aquatic toxicity.[5] Given this information gap, researchers must handle Troparil as a substance with high potential for acute and chronic toxicity.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₂[1]
Molar Mass259.349 g·mol⁻¹[2]
Boiling Point350.2±42.0 °C (Predicted)[1]
Density1.099±0.06 g/cm³ (Predicted)[1]
pKa9.95±0.60 (Predicted)[1]
Melting Point190 to 191 °C (374 to 376 °F)[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the primary control measure to prevent exposure. The following equipment is mandatory when handling Troparil, particularly in its solid (powder) form.

  • Gloves: Double-gloving is required. Use two pairs of chemical-resistant nitrile gloves.[6] Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[7]

  • Eye and Face Protection: Wear chemical splash goggles that provide front, brow, and temple protection.[8] When there is a significant risk of splashes or aerosol generation, a full-face shield must be worn in addition to goggles.[9][10]

  • Body Protection: A professional lab coat is required. For procedures involving larger quantities or with a higher risk of contamination, wear a disposable, chemical-resistant gown over the lab coat.[9][11] Polyethylene-coated polypropylene or similar laminate materials are recommended.[9]

  • Respiratory Protection: Due to the risk of inhaling potent airborne particles, a fit-tested NIOSH-certified N95 or higher-rated respirator is essential, especially when handling the powder outside of a containment enclosure.[9]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[6][7] Disposable shoe covers should be used if there is a risk of floor contamination.

Operational Plan: Step-by-Step Handling Procedures

All handling of Troparil should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.[6][7]

Preparation
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read the Troparil SDS.[5][6]

  • Designate Work Area: Cordon off and label a specific area for handling. Ensure a chemical spill kit is readily accessible.

  • Assemble PPE: Gather all necessary PPE and inspect it for defects.[7]

  • Don PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, respirator, goggles/face shield, and finally, outer gloves.

Handling (Weighing and Aliquoting)
  • Work in Fume Hood: Perform all manipulations of solid Troparil within a certified chemical fume hood to control aerosol generation.[6][12]

  • Use Proper Tools: Use dedicated spatulas and weighing papers.

  • Handle with Care: Open containers slowly and away from your face to prevent inhalation of any airborne powder.[6]

  • Minimize Dust: Avoid any actions that could create dust, such as scraping or vigorous shaking.[5]

  • Clean as You Go: Immediately clean any minor spills using appropriate procedures (see Emergency Procedures).

Post-Handling
  • Decontaminate: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Dispose of cleaning materials as hazardous waste.

  • Secure Compound: Tightly seal the primary container of Troparil and store it according to institutional guidelines for controlled or potent substances.

  • Doff PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the gown, face shield/goggles, and respirator. Remove inner gloves last. Wash hands thoroughly with soap and water.[7]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5]

  • Spills: Evacuate the area. Wear full PPE, including respiratory protection, to clean the spill. Absorb liquid spills with an inert material. For solid spills, carefully sweep or vacuum (with HEPA filter) the material into a designated hazardous waste container.[7]

Disposal Plan

All waste generated from handling Troparil, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous chemical waste.[6]

  • Segregate Waste: Collect all Troparil-contaminated waste in clearly labeled, sealed hazardous waste containers. Do not mix with other waste streams.[6]

  • Follow Regulations: Troparil is classified as a Schedule II substance in the United States.[2] All disposal must adhere strictly to institutional, local, and federal regulations for controlled substances and hazardous waste.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

PPE_Workflow_for_Troparil start Start: Prepare to Handle Troparil assess Assess Task Risk: - Solid or Solution? - Quantity? - Aerosolization Potential? start->assess select_ppe Select Mandatory PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Gown - N95+ Respirator assess->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle Perform Handling Procedure in Fume Hood don_ppe->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose Dispose of Waste & Contaminated PPE as Hazardous/Controlled Substance doff_ppe->dispose end_op End Operation: Wash Hands Thoroughly dispose->end_op

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.